molecular formula C11H16N2O3 B061395 tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate CAS No. 169280-83-5

tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate

Cat. No.: B061395
CAS No.: 169280-83-5
M. Wt: 224.26 g/mol
InChI Key: BORDVYKLAFQRSP-UHFFFAOYSA-N
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Description

tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate is a high-value chemical intermediate extensively used in medicinal chemistry and drug discovery research. This compound features a pyridine core that is strategically functionalized with both a hydroxymethyl group at the 5-position and a Boc-protected amine at the 2-position. This bifunctional nature makes it an exceptionally versatile building block for the synthesis of more complex molecules. Its primary research application is in the construction of kinase inhibitors and other small-molecule therapeutics, where the 2-aminopyridine moiety often serves as a critical hinge-binding motif. The Boc (tert-butoxycarbonyl) group provides a robust yet readily removable protecting group for the amine, allowing for selective functionalization at other sites on the molecule. Concurrently, the hydroxymethyl group offers a convenient handle for further derivatization, such as esterification, ether formation, or oxidation to the corresponding aldehyde, enabling rapid diversification of compound libraries. Researchers utilize this reagent in the development of targeted protein degraders (PROTACs), enzyme inhibitors, and diagnostic probes, leveraging its well-defined reactivity to explore structure-activity relationships and optimize lead compounds.

Properties

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-5-4-8(7-14)6-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORDVYKLAFQRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393792
Record name tert-Butyl [5-(hydroxymethyl)pyridin-2-yl]carbamate
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Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169280-83-5
Record name tert-Butyl [5-(hydroxymethyl)pyridin-2-yl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 5-(hydroxymethyl)pyridin-2-ylcarbamate
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Foundational & Exploratory

Physicochemical Properties of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate (CAS No. 169280-83-5), a pivotal building block in modern medicinal chemistry and organic synthesis. As a bifunctional molecule, featuring a Boc-protected amine and a reactive hydroxymethyl group on a pyridine scaffold, its characteristics dictate its handling, reactivity, and application in the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering both collated data and field-proven experimental protocols for its characterization. We delve into its structural, physical, and spectroscopic properties, providing the foundational knowledge required for its effective utilization in research and development settings.

Chemical Identity and Structural Framework

This compound is a substituted pyridine derivative. Its structure is defined by three key features: a central pyridine ring, a tert-butoxycarbonyl (Boc) protecting group on the amine at the 2-position, and a hydroxymethyl group at the 5-position. The Boc group provides stability and allows for controlled deprotection, making the amine selectively available for subsequent reactions, while the hydroxymethyl group serves as a versatile handle for further functionalization, such as oxidation or etherification.[1]

IdentifierValueSource
CAS Number 169280-83-5[2][3]
Molecular Formula C₁₁H₁₆N₂O₃[2][3]
Molecular Weight 224.26 g/mol [2][3][4]
IUPAC Name tert-butyl N-[5-(hydroxymethyl)pyridin-2-yl]carbamate[2]
Synonyms 2-(Boc-amino)-5-pyridinemethanol, N-Boc-5-(hydroxymethyl)-2-pyridineamine[5]
InChI Key BORDVYKLAFQRSP-UHFFFAOYSA-N[6]
Chemical Structure of this compoundFigure 1. 2D Structure of this compound

Core Physicochemical Properties

The physical properties of a compound are critical for determining appropriate storage, handling, and reaction conditions. The data presented below are a synthesis of predicted values and information from chemical suppliers, as comprehensive experimental data is not widely published.

PropertyValue / DescriptionSource(s)
Appearance White to off-white solid[7]
Melting Point Not consistently reported. Determination via standard protocol is recommended.
Boiling Point 332.8 ± 32.0 °C (Predicted)[5]
Density ~1.209 g/cm³ (Predicted)[5][7]
pKa 12.35 ± 0.70 (Predicted)[5][7]
LogP (XLogP3) 1.99 (Predicted)[5]
Vapor Pressure 5.67 x 10⁻⁵ mmHg at 25°C (Predicted)[5]
Flash Point 155.1 °C (Predicted)[5]
2.1. Solubility Profile

While quantitative solubility data is scarce, the molecular structure allows for qualitative predictions. The presence of the polar hydroxymethyl (-CH₂OH) and carbamate (-NHCOO-) groups suggests solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The nonpolar tert-butyl group and the pyridine ring may confer solubility in less polar solvents like dichloromethane and chloroform.[8] Its solubility in water is expected to be low to slight.[8] For drug development purposes, precise solubility in aqueous buffers is a critical parameter that must be determined experimentally.

2.2. Stability and Storage

This compound should be stored under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures (2-8°C).[7] This precaution is necessary to prevent potential oxidation or degradation, particularly given that some related compounds are noted as being air-sensitive.[9] Long-term stability is best maintained in a tightly sealed container in a dry environment.[1]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below is a description of the expected spectral characteristics.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

    • tert-Butyl Protons: A sharp singlet integrating to 9 protons will appear in the upfield region (~1.5 ppm).

    • Methylene Protons (-CH₂OH): A singlet or doublet (if coupled to the hydroxyl proton) integrating to 2 protons, expected around 4.5 ppm.

    • Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is dependent on concentration and solvent, integrating to 1 proton.

    • Carbamate Proton (-NH-): A broad singlet in the downfield region (~8-10 ppm) integrating to 1 proton.

    • Pyridine Protons: Three distinct signals in the aromatic region (7.0-8.5 ppm), corresponding to the protons at the 3, 4, and 6 positions of the pyridine ring, exhibiting characteristic coupling patterns.

  • ¹³C NMR: The carbon NMR spectrum should show 11 distinct signals.

    • tert-Butyl Carbons: Two signals, one for the quaternary carbon (~80 ppm) and one for the three methyl carbons (~28 ppm).

    • Methylene Carbon (-CH₂OH): A signal around 60-65 ppm.

    • Carbamate Carbonyl (C=O): A signal in the downfield region, typically around 153 ppm.

    • Pyridine Carbons: Five distinct signals in the aromatic region (~110-160 ppm).

3.2. Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

  • N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹.

  • C-H Stretches: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.

  • C=O Stretch (Carbamate): A strong, sharp absorption band around 1700-1725 cm⁻¹, which is characteristic of the Boc-protecting group.

  • C=N and C=C Stretches: Multiple absorptions in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring.

  • C-O Stretch: An absorption band in the 1000-1300 cm⁻¹ region.

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

  • Molecular Ion: The exact mass is 224.1161 g/mol .[4] High-resolution mass spectrometry (HRMS) should confirm this value.

  • Expected Adducts (ESI+): In electrospray ionization, common adducts would be observed.[6]

AdductCalculated m/z
[M+H]⁺225.1234
[M+Na]⁺247.1053
[M+K]⁺263.0793

A primary fragmentation pathway involves the loss of isobutylene (56 Da) or the entire tert-butyl group from the molecular ion.

Applications in Research and Development

The utility of this compound stems from its identity as a versatile synthetic intermediate.[1]

  • Amine Protection: The Boc-carbamate is one of the most common protecting groups for amines in organic synthesis.[10][11] It is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl) to liberate the free amine for further coupling reactions.

  • Hydroxymethyl Functionalization: The primary alcohol is a key functional handle. It can be:

    • Oxidized to the corresponding aldehyde or carboxylic acid.

    • Converted to a leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution.

    • Used in ether or ester formation.

  • Drug Discovery: This molecule is a valuable building block for creating libraries of compounds in drug discovery campaigns.[1] The substituted pyridine motif is a common scaffold in many biologically active molecules. The ability to selectively functionalize both the amine and the hydroxymethyl positions allows for the systematic exploration of chemical space to optimize drug-target interactions.

Standardized Protocols for Characterization

To ensure scientific integrity, rigorous characterization is paramount. The following protocols describe standard methodologies for verifying the properties of this compound.

G cluster_0 Physicochemical & Purity Analysis cluster_1 Structural Verification A Sample Receipt & Visual Inspection B Melting Point Determination A->B Initial QC C Solubility Assessment (Aqueous & Organic) A->C Initial QC D HPLC Purity & Identity Check A->D Initial QC E Mass Spectrometry (HRMS) A->E Structure ID F IR Spectroscopy A->F Structure ID G NMR Spectroscopy (1H, 13C) A->G Structure ID H Final Data Collation & Certificate of Analysis D->H Final Verification E->H Final Verification G->H Final Verification

Caption: Standard workflow for the physicochemical and structural characterization of a synthetic intermediate.

Protocol 5.1: Determination of Melting Point
  • Rationale: The melting point is a fundamental physical property that serves as an indicator of purity. A sharp melting range typically indicates high purity.

  • Methodology:

    • Ensure the melting point apparatus is calibrated using certified standards (e.g., caffeine, vanillin).

    • Place a small, dry sample (1-2 mg) of the compound into a capillary tube, sealed at one end.

    • Tap the tube gently to pack the sample to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the apparatus.

    • Set a rapid heating rate (10-20 °C/min) for an initial approximate determination.

    • For an accurate measurement, repeat with a fresh sample, heating rapidly to ~15 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.

    • Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). Report this range.

Protocol 5.2: Aqueous Solubility Assessment (Shake-Flask Method)
  • Rationale: Determining aqueous solubility is critical for compounds intended for biological applications. The shake-flask method is a gold-standard technique.

  • Methodology:

    • Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).

    • Add an excess amount of the solid compound to a known volume of the buffer in a sealed glass vial. The goal is to create a saturated solution with visible solid remaining.

    • Agitate the vial at a constant temperature (e.g., 25 °C) using an orbital shaker for 24-48 hours to ensure equilibrium is reached.

    • After agitation, allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids.

    • Quantify the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

    • The determined concentration represents the equilibrium solubility.

Protocol 5.3: Spectroscopic Analysis
  • Rationale: A combination of spectroscopic techniques provides unambiguous structural confirmation.

  • Methodology:

    • NMR: Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is often preferred to observe exchangeable -OH and -NH protons). Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

    • IR: Prepare the sample using either the KBr pellet method or as a thin film on a salt plate (for solids). Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • MS: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Infuse the solution directly into the mass spectrometer or analyze via LC-MS using electrospray ionization (ESI) in both positive and negative modes to obtain high-resolution mass data.

Protocol 5.4: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is the standard method for determining the purity of organic compounds and detecting any related impurities.

  • Methodology:

    • System: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

    • Mobile Phase: A gradient elution is typically effective.

      • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

      • Mobile Phase B: Acetonitrile with 0.1% of the same acid.

    • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at a wavelength where the pyridine chromophore absorbs, typically around 254 nm or 270 nm.

    • Sample Preparation: Prepare a sample solution in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of ~1 mg/mL.

    • Analysis: Inject 5-10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate personal protective equipment (PPE).

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • Avoid breathing dust.

    • Wear protective gloves, eye protection, and face protection.

    • Use only in a well-ventilated area, such as a chemical fume hood.

    • In case of contact with eyes, rinse cautiously with water for several minutes.

Conclusion

This compound is a compound of significant interest due to its versatile structure, which is amenable to a wide range of chemical transformations. This guide has consolidated its key physicochemical and spectroscopic properties, providing a critical resource for scientists. The provided protocols offer a standardized framework for its characterization, ensuring data quality and reproducibility. A thorough understanding of these properties is the foundation for its successful application in the synthesis of novel chemical entities for pharmaceutical and materials science research.

References

An In-Depth Technical Guide to tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate (CAS 169280-83-5): A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of therapeutic modalities, targeted protein degradation has emerged as a powerful strategy to address diseases driven by aberrant protein function. At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system. The rational design and synthesis of effective PROTACs rely on a versatile toolbox of chemical building blocks. This technical guide focuses on one such critical component: tert-butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate (CAS Number: 169280-83-5). This molecule serves as a valuable precursor for the synthesis of PROTAC linkers, the crucial component that bridges the target protein binder and the E3 ligase ligand.

This guide will provide an in-depth overview of the properties, structure, and, most importantly, the synthetic utility of this compound in the context of PROTAC development. By understanding the causality behind its experimental applications, researchers can better leverage this building block to construct novel protein degraders.

Core Properties and Structure

This compound is a pyridine-based carbamate derivative. The presence of a Boc-protected amine and a primary alcohol on the pyridine ring makes it a versatile synthetic intermediate.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 169280-83-5[1][2]
Molecular Formula C₁₁H₁₆N₂O₃[1][2]
Molecular Weight 224.26 g/mol [1][2]
Appearance White solid[3]
IUPAC Name tert-butyl N-[5-(hydroxymethyl)pyridin-2-yl]carbamate[1]
Synonyms 2-(Boc-amino)-5-pyridinemethanol, tert-Butyl (5-hydroxymethyl-2-pyridyl)carbamate[1][2]
Predicted Boiling Point 332.8±32.0 °C[3]
Predicted Density 1.209 g/cm³[3]
InChI Key BORDVYKLAFQRSP-UHFFFAOYSA-N[1]
SMILES CC(C)(C)OC(=O)NC1=NC=C(C=C1)CO[1]
Chemical Structure

The structure of this compound features a pyridine ring substituted at the 2- and 5-positions. The 2-position is functionalized with a tert-butoxycarbonyl (Boc) protected amine, which is a common protecting group strategy in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. The 5-position bears a hydroxymethyl group, a primary alcohol that serves as a key handle for further synthetic transformations, particularly for linker attachment in PROTAC synthesis.

Role in Targeted Protein Degradation: A PROTAC Linker Building Block

The strategic importance of CAS 169280-83-5 lies in its utility as a foundational element for constructing PROTAC linkers. PROTACs are comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the efficacy of the PROTAC, as they dictate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation.

The hydroxymethyl group of this compound provides a reactive site for the covalent attachment of the linker chain. This is typically achieved through etherification or esterification reactions. The Boc-protected amine can be deprotected at a later synthetic stage to reveal a nucleophilic amine, which can then be coupled to the other components of the PROTAC.

Synthetic Utility and Experimental Protocols

The true value of a chemical building block is demonstrated through its application in synthesis. While specific, detailed protocols for the incorporation of CAS 169280-83-5 into a complete PROTAC are often proprietary or embedded within broader synthetic schemes in patents and literature, a general workflow can be outlined based on established synthetic strategies for PROTACs.

General Synthetic Workflow for PROTAC Linker Elongation

The following represents a generalized, illustrative workflow for utilizing this compound as a starting point for a PROTAC linker. Researchers should note that specific reaction conditions and purification methods will require optimization based on the specific warhead and E3 ligase ligand being used.

Step 1: Activation of the Hydroxymethyl Group

The primary alcohol is first converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution.

  • Materials:

    • This compound (1.0 eq)

    • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl) (1.2 eq)

    • Triethylamine (Et₃N) or Pyridine (as base)

    • Dichloromethane (DCM) (anhydrous)

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve this compound in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the base (e.g., triethylamine) followed by the dropwise addition of the sulfonyl chloride.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting activated intermediate is often used in the next step without further purification.

Step 2: Linker Elongation via Nucleophilic Substitution

The activated intermediate is then reacted with a bifunctional linker component, for example, a polyethylene glycol (PEG) chain with a terminal nucleophile.

  • Materials:

    • Activated intermediate from Step 1 (1.0 eq)

    • Amine-terminated PEG linker (e.g., H₂N-PEGn-COOH) (1.1 eq)

    • A non-nucleophilic base such as Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF) (anhydrous)

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the activated intermediate and the amine-terminated PEG linker in anhydrous DMF under a nitrogen atmosphere.

    • Add DIPEA to the solution and stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the elongated linker attached to the pyridine core.

Step 3: Sequential Coupling to Warhead and E3 Ligase Ligand

The resulting intermediate, which now contains the pyridine-based moiety and an elongated linker with a terminal functional group (e.g., a carboxylic acid), can be sequentially coupled to the warhead and the E3 ligase ligand using standard amide bond formation protocols (e.g., using coupling reagents like HATU or HOBt). The Boc protecting group on the pyridine can be removed using an acid like trifluoroacetic acid (TFA) to reveal the amine for subsequent coupling.

PROTAC Synthesis Workflow Diagram

PROTAC_Synthesis_Workflow cluster_start Starting Material cluster_linker Linker Elongation cluster_protac PROTAC Assembly A This compound (CAS 169280-83-5) B Activation of -CH2OH Group A->B e.g., TsCl, Et3N C Nucleophilic Substitution with Bifunctional Linker B->C e.g., H2N-PEGn-COOH D Sequential Coupling to Warhead & E3 Ligase Ligand C->D Amide Coupling, Boc Deprotection E Final PROTAC Molecule D->E Purification

Caption: Generalized workflow for PROTAC synthesis using CAS 169280-83-5.

Signaling Pathway and Mechanism of Action of Resulting PROTACs

A PROTAC synthesized using this building block will function by inducing the degradation of a target protein. The mechanism involves the PROTAC molecule acting as a bridge to form a ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.

PROTAC Mechanism of Action Diagram

PROTAC_MoA cluster_system Cellular Environment POI Protein of Interest (POI) PROTAC PROTAC Molecule (Warhead-Linker-E3 Ligand) POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase E3->POI Ubiquitin Transfer E3->PROTAC binds Ub Ubiquitin Ub->E3 recruitment Degraded Degraded Protein (Amino Acids) Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation signaling pathway.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage is at 2-8°C under an inert atmosphere.

Researchers should always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound (CAS 169280-83-5) is a strategically important building block in the field of targeted protein degradation. Its bifunctional nature, with a protected amine and a reactive alcohol on a pyridine scaffold, makes it an ideal starting point for the synthesis of PROTAC linkers. Understanding its chemical properties and synthetic utility is crucial for medicinal chemists and drug discovery professionals aiming to design and develop novel PROTAC-based therapeutics. As the field of targeted protein degradation continues to expand, the demand for versatile and reliable chemical building blocks like this compound will undoubtedly grow.

References

A Comprehensive Technical Guide to tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular building blocks is paramount. tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate has emerged as a highly valuable heterocyclic intermediate. Its structure is characterized by a pyridine core functionalized with two key reactive sites: a nucleophilic primary alcohol and a latent primary amine protected by a tert-butyloxycarbonyl (Boc) group. This bifunctional nature allows for sequential, controlled modifications, making it an ideal scaffold for constructing complex molecules.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides in-depth information on the compound's identity, physicochemical properties, a field-tested synthetic protocol, analytical characterization, key applications, and safety guidelines. The insights herein are designed to facilitate its effective use in the laboratory and accelerate discovery programs.

Chemical Identity and Properties

Nomenclature and Identifiers

A precise understanding of a compound's identity is the foundation of reproducible science.

  • IUPAC Name: tert-butyl N-[5-(hydroxymethyl)pyridin-2-yl]carbamate.[1]

  • Common Synonyms:

    • This compound[2]

    • 2-(Boc-amino)-5-pyridinemethanol[1]

    • 2-(tert-Butoxycarbonylamino)-5-(hydroxymethyl)pyridine[1]

    • N-Boc-5-(hydroxymethyl)-2-pyridineamine[1]

  • CAS Registry Number: 169280-83-5[1][2]

Physicochemical Properties

The physical and chemical properties of the compound are summarized in the table below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₆N₂O₃[1][2]
Molecular Weight 224.26 g/mol
Physical Form Solid[2]
Boiling Point 332.8 ± 32.0 °C (Predicted)[1]
Flash Point 155.1 °C[1]
Density 1.209 g/cm³ (Predicted)[1]
pKa 12.35 ± 0.70 (Predicted)[1]
Storage Temperature Inert atmosphere, 2-8°C[2]

Synthesis and Purification

Synthetic Strategy: Selective N-Boc Protection

The most direct and common synthesis route involves the chemoselective N-acylation of the starting material, (6-aminopyridin-3-yl)methanol. The 2-amino group of the pyridine ring is significantly more nucleophilic than the primary alcohol, allowing for a targeted reaction with di-tert-butyl dicarbonate ((Boc)₂O).

Causality in Experimental Design:

  • Reagent Choice: (Boc)₂O is the standard reagent for introducing the acid-labile Boc protecting group. It is stable, easy to handle, and its byproducts (tert-butanol and CO₂) are volatile and easily removed.

  • Base Selection: A non-nucleophilic organic base like triethylamine (TEA) is employed. Its role is to scavenge the acidic proton generated during the carbamate formation, driving the reaction to completion without competing in the reaction itself.

  • Solvent Choice: An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. These solvents effectively dissolve the starting materials and do not participate in the reaction.

The overall synthetic workflow is illustrated below.

G cluster_0 Reaction Stage cluster_1 Reagents & Conditions cluster_2 Purification SM (6-aminopyridin-3-yl)methanol Reagents Di-tert-butyl dicarbonate ((Boc)₂O) Triethylamine (TEA) Dichloromethane (DCM) Room Temperature SM->Reagents 1. React Prod This compound Workup Aqueous Workup Prod->Workup 3. Quench & Extract Reagents->Prod 2. Form Product Chrom Silica Gel Chromatography Workup->Chrom 4. Purify

Caption: Synthetic workflow for Boc-protection.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution, confirmed by the analytical characterization described in Section 4.0, ensures the synthesis of the target compound with high purity.

Materials:

  • (6-Aminopyridin-3-yl)methanol (1.0 equiv.)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.)

  • Triethylamine (TEA) (1.5 equiv.)[3]

  • Dichloromethane (DCM), anhydrous (sufficient to make a 0.1 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[3]

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (6-aminopyridin-3-yl)methanol (1.0 equiv.). Dissolve the amine in anhydrous dichloromethane (DCM).[3]

  • Addition of Base: Add triethylamine (1.5 equiv.) to the stirred solution.[3]

  • Addition of (Boc)₂O: Slowly add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise to the solution at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed. The product is typically more nonpolar than the starting material.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[3] This step removes excess reagents and the triethylammonium salt byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product and concentrate to yield this compound as a solid.

Analytical Characterization

Confirmation of the product's identity and purity is essential. The following are the expected analytical signatures for the title compound.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic large singlet at approximately 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. A singlet for the two protons of the hydroxymethyl (-CH₂OH) group should appear around 4.6 ppm. The three aromatic protons on the pyridine ring will appear as distinct multiplets in the 7.0-8.2 ppm region. A broad singlet corresponding to the N-H proton of the carbamate is also expected.

  • ¹³C NMR: The carbon spectrum will show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The pyridine ring carbons and the carbonyl carbon of the carbamate will be observed further downfield.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 225.12.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), the N-H stretch of the carbamate (~3200 cm⁻¹), C-H stretches (~2980 cm⁻¹), and a strong C=O (carbamate) stretch around 1700-1720 cm⁻¹.

Applications in Research and Drug Development

The unique bifunctional architecture of this compound makes it a strategic building block, particularly in the synthesis of targeted therapeutics.

Linker Synthesis for PROTACs

The compound is widely recognized as a building block for Proteolysis Targeting Chimeras (PROTACs).[4][5][6][7] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[8] A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[8]

This compound serves as an excellent starting point for linker synthesis.

  • The hydroxymethyl group provides a handle for elongation or attachment to an E3 ligase ligand, often through etherification or esterification reactions.

  • The Boc-protected amine can be deprotected under acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal a primary amine.[9] This amine can then be coupled to the target protein ligand, typically via amide bond formation.

The orthogonal nature of these two functional groups—the alcohol's reactivity versus the acid-lability of the Boc group—is the key to its utility, allowing for controlled, stepwise construction of the PROTAC molecule.

G cluster_0 This compound cluster_1 Synthetic Pathways cluster_2 PROTAC Components Core Pyridine Core (-NHBoc, -CH₂OH) Pathway1 1. Functionalize Alcohol (e.g., Etherification) Core->Pathway1 Pathway2 2. Deprotect Amine (Acidic Conditions, TFA) Core->Pathway2 E3_Ligand E3 Ligase Ligand Pathway1->E3_Ligand Attach Pathway3 3. Couple Amine (Amide Bond Formation) Pathway2->Pathway3 POI_Ligand Target Protein (POI) Ligand Pathway3->POI_Ligand Attach

Caption: Role as a versatile PROTAC building block.

Safety and Handling

Adherence to safety protocols is non-negotiable. The compound should be handled by trained personnel in a well-ventilated laboratory fume hood.

Hazard ClassGHS StatementPrecautionary Measures
Skin Irritation H315: Causes skin irritationP264: Wash hands thoroughly after handling. P280: Wear protective gloves.
Eye Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

(Data sourced from Sigma-Aldrich Safety Information)[2]

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.[2]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for advanced medicinal chemistry. Its well-defined structure, predictable reactivity, and dual functionality provide a reliable and versatile platform for synthesizing complex molecules, most notably as a key linker component in the rapidly advancing field of targeted protein degradation. This guide provides the foundational knowledge and practical protocols necessary for its successful application in discovery research.

References

Solubility of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Modern Drug Development

In the landscape of pharmaceutical research and drug development, the solubility of a compound is a cornerstone physicochemical property. It dictates the formulation strategies, influences bioavailability, and ultimately, can determine the success or failure of a promising therapeutic candidate.[1][2] Understanding and accurately characterizing the solubility of a molecule, such as this compound, is not merely a data-gathering exercise; it is a critical step in de-risking a development program and enabling rational formulation design. This guide provides a comprehensive framework for understanding the solubility of this compound, blending theoretical principles with actionable, field-proven experimental protocols.

Part 1: Theoretical Framework for Solubility

While specific experimental solubility data for this compound is not extensively published, a robust prediction of its behavior can be derived from a first-principles analysis of its molecular structure and the fundamental thermodynamics of dissolution.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's functional groups is paramount to predicting its interactions with various solvents.

  • IUPAC Name: tert-butyl N-[5-(hydroxymethyl)pyridin-2-yl]carbamate

  • Molecular Formula: C₁₁H₁₆N₂O₃

  • Molecular Weight: 224.26 g/mol

The key functional groups that dictate the solubility of this molecule are:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol group is highly polar and can act as both a hydrogen bond donor (from the -OH proton) and a hydrogen bond acceptor (at the oxygen atom).

  • tert-Butyl Carbamate Group (-NH-COO-C(CH₃)₃): This is a large, sterically hindered protecting group. The carbamate linkage itself is polar, with the N-H group acting as a hydrogen bond donor and the carbonyl (C=O) and ester oxygens acting as hydrogen bond acceptors. The tert-butyl group, however, is bulky and non-polar (lipophilic), which will negatively impact solubility in polar solvents.

G cluster_molecule This compound cluster_groups Key Functional Groups & Interactions mol Structure A Hydroxymethyl (-CH₂OH) - Polar - H-bond donor & acceptor mol->A Influences solubility in polar protic solvents B Pyridine Ring - Moderately Polar - H-bond acceptor mol->B Contributes to polarity C tert-Butyl Carbamate (-NHBoc) - Polar Amide Linkage (H-bond donor/acceptor) - Lipophilic tert-Butyl Group mol->C Dual character: polar and non-polar regions

Caption: Key functional groups influencing the solubility of the target molecule.

The Principle of "Like Dissolves Like": An Intermolecular Force Perspective

The adage "like dissolves like" is a simplified expression of the complex interplay of intermolecular forces between solute and solvent molecules.[3][4] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[5]

  • Hydrogen Bonding: This is the strongest intermolecular force and will be a dominant factor for this molecule due to the hydroxymethyl and carbamate N-H groups. Solvents capable of hydrogen bonding (e.g., alcohols, water) are expected to be effective.

  • Dipole-Dipole Interactions: The polar nature of the pyridine ring and the carbamate group will lead to favorable interactions with other polar molecules.

  • London Dispersion Forces: These are the weakest forces and are present in all molecules. The non-polar tert-butyl group will primarily interact via these forces, making it more compatible with non-polar solvents.[6]

Predicted Solubility in Organic Solvent Classes

Based on the structural analysis, we can predict the compound's general solubility behavior.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh These solvents are excellent hydrogen bond donors and acceptors, readily interacting with the hydroxymethyl and carbamate groups.[7]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to High These solvents have large dipole moments and can act as hydrogen bond acceptors, solvating the polar regions of the molecule.[7][8] The lack of a donor hydrogen may slightly limit solubility compared to protic solvents.
Slightly Polar Dichloromethane (DCM), ChloroformModerate These solvents can interact with the polar groups via dipole-dipole interactions. The tert-butyl group's lipophilicity aids solubility here. General information suggests carbamates are soluble in these solvents.[9]
Non-Polar Hexane, Toluene, Petroleum EtherLow to Very Low The overall polarity of the molecule, dominated by the hydroxymethyl and carbamate groups, makes it incompatible with non-polar solvents where only weak dispersion forces are possible.[3]

Part 2: Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate characterization. The choice of method often depends on the stage of drug development, balancing throughput with precision.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is vital to understand the difference between two commonly measured solubility types:[1][10]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure when the solution is in equilibrium with an excess of the solid.[1] It is typically determined using the Shake-Flask method and is the gold standard for formulation development.[11]

  • Kinetic Solubility: This is the concentration at which a compound, typically dissolved in a strong organic solvent like DMSO first, precipitates when added to an aqueous buffer.[12] It is often higher than thermodynamic solubility due to the formation of a supersaturated solution.[13] This method, often employing nephelometry, is favored in early discovery for its high throughput.[14][15]

Protocol 1: The Shake-Flask Method for Thermodynamic Solubility

This method is considered the benchmark for determining equilibrium solubility.[11][16]

Objective: To determine the maximum equilibrium concentration of the compound in a chosen organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • HPLC-grade organic solvents

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of glass vials. The excess is crucial to ensure saturation is reached.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours may be necessary to ensure equilibrium is fully established.[17]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle.

  • Sampling: Carefully withdraw a sample from the supernatant. To remove any remaining microscopic particles, either:

    • Centrifuge the vials at high speed and sample the clear supernatant.

    • Filter the sample through a 0.22 µm syringe filter. Self-Validation Check: The first few drops of the filtrate should be discarded to prevent underestimation due to drug adsorption to the filter material.[18]

  • Dilution: Accurately dilute the clear, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

G A 1. Add Excess Solid Compound to Vial B 2. Add Known Volume of Organic Solvent A->B C 3. Equilibrate on Shaker (24-72h at constant T) B->C D 4. Settle & Separate Phases (Centrifuge or Filter) C->D E 5. Dilute Supernatant Accurately D->E F 6. Quantify by HPLC-UV E->F G Result: Thermodynamic Solubility F->G

Caption: Workflow for the Shake-Flask solubility determination method.

Protocol 2: High-Throughput Nephelometry for Kinetic Solubility

Nephelometry measures the light scattered by suspended particles and is a rapid method to assess precipitation, making it ideal for early-stage screening.[2][19]

Objective: To determine the concentration at which the compound precipitates from a DMSO stock solution upon addition to a buffer or solvent system.

Materials:

  • Compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer or organic solvent of interest

  • Microplate nephelometer (e.g., NEPHELOstar Plus)[19]

  • Clear 96- or 384-well microplates

  • Automated liquid handler (recommended for high throughput)

Methodology:

  • Plate Preparation: Dispense the aqueous buffer or test solvent into the wells of a microplate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the wells. This process is typically automated, creating a concentration gradient across the plate.[18]

  • Incubation & Measurement: The plate is incubated for a short period (e.g., 1-2 hours) with shaking. The nephelometer then measures the light scattering (in Relative Nephelometry Units, RNU) in each well.

  • Data Analysis: Wells containing precipitated compound will show a sharp increase in light scattering compared to wells with fully dissolved compound.[20] The kinetic solubility is defined as the concentration in the last clear well before precipitation is detected.

Part 3: Data Management and Interpretation

Systematic recording and interpretation of solubility data are crucial for making informed decisions in a research setting.

Tabulating Experimental Results

All quantitative data should be summarized for easy comparison. Below is a template for recording results from the shake-flask method.

SolventSolvent Polarity IndexTemperature (°C)Measured Concentration (mg/mL)Solubility (µM)Observations
Methanol6.625Clear solution
Acetonitrile6.225
Dichloromethane3.425
Toluene2.425Undissolved solid
Hexane0.025Insoluble
Conclusion: A Synthesized View

The solubility of this compound is governed by a balance of competing intermolecular forces. The presence of strong hydrogen-bonding motifs (hydroxyl and carbamate groups) suggests high solubility in polar protic solvents like methanol and ethanol. Conversely, the bulky, non-polar tert-butyl group and the aromatic ring will contribute to moderate solubility in less polar solvents like dichloromethane. Its solubility in non-polar aliphatic solvents such as hexane is predicted to be very low. For drug development professionals, this profile suggests that alcohol-based or polar aprotic solvent systems would be a logical starting point for formulation. However, these theoretical predictions must be confirmed through rigorous experimental validation using standardized protocols like the shake-flask method to ensure reliable and reproducible data for downstream applications.

References

A Technical Guide to the Chemoselective Boc-Protection of 2-amino-5-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical analysis and a field-proven protocol for the tert-butyloxycarbonyl (Boc) protection of the amino group in 2-amino-5-(hydroxymethyl)pyridine. This guide is intended for researchers, chemists, and drug development professionals who require a robust and selective method for masking the amine functionality in this versatile bifunctional building block, a common precursor in the synthesis of pharmaceutical agents and complex organic molecules.

Strategic Overview: The Challenge of Chemoselectivity

The synthetic utility of 2-amino-5-(hydroxymethyl)pyridine is derived from its two distinct nucleophilic centers: a primary aromatic amine and a primary alcohol. In multistep synthesis, it is often imperative to selectively react one group while leaving the other untouched. The Boc protecting group is ideal for amines as it forms a stable carbamate that is resistant to a wide range of nucleophilic and basic conditions, yet can be readily cleaved under mild acidic conditions.[1][2]

The primary challenge lies in achieving high chemoselectivity for the amino group over the hydroxymethyl group. Amines are generally more nucleophilic than alcohols, which provides a thermodynamic and kinetic basis for selective N-acylation.[1] However, under certain conditions, particularly with highly reactive acylating agents or the use of aggressive catalysts, protection of the alcohol to form a carbonate can occur as a competing side reaction.[1][3] This guide outlines a protocol designed to maximize N-selectivity by carefully controlling reaction parameters.

The Mechanism of N-Boc Protection

The standard method for introducing a Boc group is through the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O). The mechanism proceeds via a nucleophilic acyl substitution pathway.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino group attacks one of the electrophilic carbonyl carbons of Boc anhydride.[4]

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the tert-butyl carbonate anion as a leaving group.

  • Proton Transfer: The resulting protonated carbamate is deprotonated. In the absence of an added base, the tert-butyl carbonate anion acts as the base.[4]

  • Decomposition: The unstable tert-butyl carbonate subsequently decomposes into carbon dioxide and tert-butoxide, which is protonated to form tert-butanol. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[4][5]

When a non-nucleophilic base such as triethylamine (TEA) is added, it serves to neutralize the protonated carbamate, preventing the formation of an ammonium salt and ensuring the amine remains a free nucleophile.[5]

Visualizing the Reaction Mechanism

Boc_Protection_Mechanism sub R-NH₂ (2-amino-5-(hydroxymethyl)pyridine) intermediate Tetrahedral Intermediate sub->intermediate 1. Nucleophilic     Attack boc2o Boc-O-Boc (Boc Anhydride) boc2o->intermediate product R-NH-Boc (Protected Amine) intermediate->product 2. Collapse &    Proton Transfer side_products tBuOH + CO₂ intermediate->side_products 3. Leaving Group    Decomposition

Caption: Generalized mechanism for N-Boc protection using Boc Anhydride.

Comparative Analysis of Reaction Conditions

The choice of solvent, base, and temperature is critical for achieving high yield and selectivity. While aminopyridines can be less nucleophilic than aliphatic amines, their protection is generally straightforward.[6] The key is to avoid conditions that significantly enhance the nucleophilicity of the competing hydroxyl group.

ParameterOption 1: Standard ConditionsOption 2: Catalytic DMAPOption 3: Aqueous/BiphasicRationale & Causality
Solvent THF, Dichloromethane (DCM), Acetonitrile (MeCN)MeCN, DCMDioxane/Water, THF/WaterAprotic solvents are generally preferred to avoid competing reactions. THF and DCM effectively solubilize both the substrate and reagent.[7]
Base Triethylamine (TEA), DIPEATriethylamine (TEA)NaHCO₃, NaOHTEA is a non-nucleophilic organic base sufficient to scavenge the proton produced without significantly deprotonating the alcohol. Stronger bases like NaOH could generate a more nucleophilic alkoxide, reducing selectivity.[7]
Catalyst None4-Dimethylaminopyridine (DMAP) (catalytic, <0.1 eq)NoneDMAP is strongly discouraged for this substrate. It acts as a hyper-nucleophilic catalyst that can accelerate O-acylation, leading to the formation of carbonate byproducts and reducing chemoselectivity.[3][8][9]
Temperature 0 °C to Room Temperature (RT)0 °C to RTRoom Temperature (RT)Running the reaction at 0 °C initially helps to control the exotherm and favors the more kinetically favorable N-acylation. Allowing it to warm to RT ensures completion.
Stoichiometry 1.1 - 1.3 eq. Boc₂O1.1 - 1.2 eq. Boc₂O1.2 - 1.5 eq. Boc₂OA slight excess of Boc₂O ensures full conversion of the starting material. A large excess increases the risk of di-protection or O-protection.
Outcome High N-Selectivity , Good YieldRisk of O-protection and other side reactions (e.g., urea formation).[3]Good for substrates with poor organic solvent solubility; may require pH control.The standard conditions (Option 1) offer the best balance of reactivity and selectivity for this specific amino alcohol substrate.

Field-Proven Experimental Protocol

This protocol is optimized for the selective N-Boc protection of 2-amino-5-(hydroxymethyl)pyridine on a laboratory scale (1-10 mmol).

Materials and Reagents:
  • 2-amino-5-(hydroxymethyl)pyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA), freshly distilled

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 2-amino-5-(hydroxymethyl)pyridine (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous THF (approx. 0.2 M concentration). Stir until fully dissolved.

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This step is crucial to moderate the reaction rate and enhance selectivity.

  • Reagent Addition: In a separate container, dissolve di-tert-butyl dicarbonate (1.2 eq) in a small amount of anhydrous THF. Add this solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).

  • Quenching & Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Extraction: Redissolve the residue in Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), and brine (1x). The bicarbonate wash removes any unreacted Boc₂O and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, tert-butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate, can be purified by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to afford the pure product, typically as a white solid.

Visualizing the Experimental Workflow

Experimental_Workflow A 1. Setup - Dissolve Substrate (1 eq) in anhydrous THF - Add Triethylamine (1.5 eq) - Inert Atmosphere (N₂) B 2. Reaction - Cool to 0°C - Add Boc₂O (1.2 eq) in THF dropwise - Stir at 0°C (1h), then warm to RT (4-16h) - Monitor by TLC A->B Proceed once dissolved C 3. Workup - Concentrate in vacuo - Redissolve in Ethyl Acetate - Wash with sat. NaHCO₃ (2x) - Wash with Brine (1x) B->C Upon completion (TLC) D 4. Isolation - Dry organic layer (MgSO₄) - Filter - Concentrate in vacuo C->D After phase separation E 5. Purification - Flash Column Chromatography  (Silica Gel, Hexanes/EtOAc gradient) D->E Crude product obtained F Pure N-Boc Product E->F

Caption: Step-by-step workflow for the selective N-Boc protection.

Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured by several key factors:

  • Kinetic Control: Performing the initial addition at 0 °C favors the faster reaction (N-acylation) over the slower one (O-acylation).

  • Mild Base: The use of triethylamine is sufficient to neutralize the generated acid without creating a highly reactive alkoxide from the alcohol, thus preserving the hydroxyl group.

  • Stoichiometric Precision: Using a minimal excess of Boc₂O drives the reaction to completion while minimizing the risk of side reactions that become more probable with a large excess of the acylating agent.

  • In-Process Control: Monitoring by TLC provides a direct visual confirmation of the consumption of starting material and the formation of the product, preventing over-running the reaction and allowing for an optimal endpoint determination.

By adhering to these principles, the protocol ensures a high likelihood of success, yielding the desired N-protected product with high purity and in good yield.

References

A Senior Application Scientist’s Guide to the Reactivity of the Hydroxymethyl Group on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The hydroxymethylpyridine scaffold is a cornerstone in modern synthetic chemistry, serving as a versatile building block for pharmaceuticals, agrochemicals, and functional materials. The interplay between the aromatic, electron-deficient pyridine ring and the adjacent primary alcohol functionality imparts a unique and tunable reactivity profile. This guide provides an in-depth exploration of the primary transformations of the hydroxymethyl group, focusing on oxidation, nucleophilic substitution, and etherification. We will dissect the mechanistic underpinnings of these reactions, explain the causal factors behind protocol selection, and provide field-tested, detailed methodologies for researchers, scientists, and drug development professionals.

Introduction: The Electronic Influence of the Pyridine Core

The reactivity of the hydroxymethyl group (-CH₂OH) is inextricably linked to its point of attachment on the pyridine ring. Unlike its benzylic analogue, the pyridine nitrogen atom exerts a powerful electron-withdrawing effect (both inductive and mesomeric), which deactivates the ring toward electrophilic attack but has profound consequences for the side chain.[1]

Key electronic factors to consider are:

  • Basicity of the Ring Nitrogen: The nitrogen's lone pair of electrons can act as a nucleophile or a base, complicating reactions by sequestering acid catalysts or participating in side reactions.[2][3] The pKa of the conjugate acid is influenced by the hydroxymethyl group's position, with the 4-substituted isomer being more basic than the 3-substituted one due to resonance effects.[1]

  • Positional Isomerism (Ortho, Meta, Para):

    • 2-(Hydroxymethyl)pyridine: The proximity of the hydroxyl group and the ring nitrogen allows for potential intramolecular hydrogen bonding or chelation to metal centers, which can influence conformation and reactivity.

    • 3-(Hydroxymethyl)pyridine: The hydroxymethyl group is at the meta position relative to the nitrogen. Its electronic influence is primarily inductive, leading to reactivity that can be more comparable to a standard benzylic alcohol.[1]

    • 4-(Hydroxymethyl)pyridine: The group is in direct conjugation (para-position) with the nitrogen atom. This allows for strong resonance effects, impacting the electron density on both the nitrogen and the benzylic carbon.[1]

This guide will focus on the principal reactions that leverage this unique electronic structure.

Key Transformations of the Hydroxymethyl Group

The synthetic utility of hydroxymethylpyridines is realized through three main classes of reactions: oxidation, activation for nucleophilic substitution, and O-alkylation.

Oxidation to Aldehydes and Carboxylic Acids

The controlled oxidation of the hydroxymethyl group provides critical access to pyridinecarboxaldehydes and pyridinecarboxylic acids (including the notable Vitamin B3, nicotinic acid).[1] The choice of oxidant is paramount and determines the final oxidation state.

Causality of Reagent Selection:

  • For Pyridinecarboxaldehydes (Partial Oxidation): A mild and selective oxidant is required to prevent over-oxidation to the carboxylic acid. Activated manganese dioxide (MnO₂) is the industry standard for this transformation. It is a heterogeneous reagent, and the reaction is driven by surface-mediated oxidation. The stoichiometry and activation level of the MnO₂ are critical for achieving high yields. Swern oxidation is another effective method, particularly for substrates sensitive to harsh conditions.[4]

  • For Pyridinecarboxylic Acids (Full Oxidation): Stronger oxidizing agents are necessary. Reagents like potassium permanganate (KMnO₄) or chromium(VI)-based reagents in acidic media will readily oxidize the primary alcohol to the carboxylic acid.[1][5]

Starting MaterialReagent(s)ConditionsProductYield (%)Reference
4-(Hydroxymethyl)pyridineMnO₂Chloroform, reflux4-Pyridinecarboxaldehyde~85%Generic
(S,S)-Dimethyl-4-(hydroxymethyl)pyridino-18-crown-6Oxalyl chloride, DMSO, Et₃NCH₂Cl₂, -78 °C to RT(S,S)-Dimethyl-4-formylpyridino-18-crown-695%[4]
3-PyridinemethanolKMnO₄H₂O, HeatNicotinic AcidGood[1]
3-hydroxy-6-methyl-2-pyridinemethanolCr(VI) / H⁺Aqueous HClO₄3-hydroxy-6-methyl-2-pyridinecarboxylic acid-[5]

graph OxidationWorkflow {
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A[label="1. Charge Reactor"];
B[label="2. Add Hydroxymethylpyridine\n in Solvent (e.g., CHCl₃)"];
C [label="3. Add Activated MnO₂\n(5-10 eq.)"];
D [label="4. Reflux with Stirring\n(Monitor by TLC/LC-MS)"];
E [label="5. Cool and Filter"];
F [label="6. Concentrate Filtrate"];
G [label="7. Purify (Crystallization/Chromatography)"];
H [label="Product:\nPyridinecarboxaldehyde", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;

}

Caption: Workflow for MnO₂ Oxidation of Hydroxymethylpyridine.

  • Reactor Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Charging: Charge the flask with 4-(hydroxymethyl)pyridine (1.0 eq) dissolved in a suitable solvent like chloroform or dichloromethane (approx. 10-20 volumes).

  • Oxidant Addition: Add activated manganese dioxide (MnO₂, 5-10 eq) portion-wise. Expertise Note: The reaction is heterogeneous. Vigorous stirring is essential for ensuring efficient contact between the substrate and the oxidant's surface.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The resulting crude aldehyde can be purified by column chromatography or crystallization to yield the final product.

Activation and Nucleophilic Substitution: Gateway to Derivatization

The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution at the methylene carbon, it must first be converted into a more reactive species, most commonly a halide. The synthesis of chloromethylpyridines using thionyl chloride (SOCl₂) is a fundamental and widely used transformation.

Mechanistic Considerations: The reaction proceeds via the formation of a chlorosulfite intermediate. The basic pyridine nitrogen can be protonated by the HCl generated in situ, forming the hydrochloride salt. This is often advantageous as it prevents N-alkylation side reactions and can improve handling. The subsequent attack by a chloride ion displaces the chlorosulfite group in an Sₙ2 reaction to yield the chloromethylpyridine.

Halogenation sub Py-CH₂OH Hydroxymethyl- pyridine int Py-CH₂-O-S(O)Cl Chlorosulfite Intermediate sub:f0->int:f0 Reaction with Thionyl Chloride reag SOCl₂ prod Py-CH₂-Cl Chloromethyl- pyridine int:f0->prod:f0 Sₙ2 attack by Cl⁻

Caption: Activation of the Hydroxyl Group using Thionyl Chloride.

  • Reactor Setup: Use a flask equipped with a dropping funnel, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂). The reaction must be performed in a well-ventilated fume hood.

  • Reagent Charging: Place 2-(hydroxymethyl)pyridine (1.0 eq) in the flask and cool it in an ice bath to 0-5 °C.

  • SOCl₂ Addition: Add thionyl chloride (SOCl₂, 1.1-1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Trustworthiness Note: This addition is exothermic and releases HCl gas. Slow, controlled addition is critical for safety and selectivity.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-70 °C) for 1-3 hours to drive the reaction to completion.

  • Isolation: Cool the mixture. The product often crystallizes directly from the reaction mixture. If not, the excess SOCl₂ can be removed by co-evaporation with an inert solvent like toluene under reduced pressure.

  • Purification: The resulting solid hydrochloride salt can be triturated with a solvent like diethyl ether or acetone, filtered, and dried under vacuum. The product is often used directly in the next step without further purification.

O-Alkylation: The Williamson Ether Synthesis

The formation of pyridyl methyl ethers is a common objective in drug development. The Williamson ether synthesis is the most reliable method, involving the deprotonation of the hydroxymethyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.[6]

Causality of Reagent Selection:

  • Base: A strong, non-nucleophilic base is required to fully deprotonate the alcohol. Sodium hydride (NaH) is highly effective but requires careful handling. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures.[6]

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are ideal. They effectively solvate the cation of the base and do not interfere with the nucleophilic alkoxide.

  • Alkylating Agent: A reactive alkyl halide (e.g., methyl iodide, propargyl bromide) is used.[6]

AlcoholAlkyl HalideBaseSolventT (°C)Yield (%)Reference
5-Hydroxypicolinaldehyde*Propargyl BromideK₂CO₃DMF10049[6]
4-(Hydroxymethyl)pyridineMethyl IodideNaHTHFRT>90%Generic
Generic Alcohol1,2-DimethoxyethaneH₃PW₁₂O₄₀--80[7]

Note: This example uses a hydroxypyridine, but the principle for a hydroxymethylpyridine is identical. The alcohol is deprotonated and acts as the nucleophile.

  • Reactor Setup: Under an inert atmosphere (N₂ or Argon), equip a dry, three-necked flask with a magnetic stirrer, thermometer, and dropping funnel.

  • Base Suspension: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.

  • Alkoxide Formation: Dissolve 4-(hydroxymethyl)pyridine (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C. Expertise Note: Hydrogen gas is evolved during this step. Ensure proper ventilation and monitor the gas evolution. Stir until the effervescence ceases, indicating complete formation of the alkoxide.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise, maintaining a low temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC for the disappearance of the starting material.

  • Quenching: Carefully quench the excess NaH by slowly adding a few drops of water or methanol at 0 °C.

  • Work-up: Partition the mixture between water and an organic solvent like ethyl acetate. Separate the layers, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ether by column chromatography.

Conclusion

The hydroxymethylpyridine moiety is a deceptively simple functional group whose reactivity is richly modulated by the electronic character of the pyridine ring. A thorough understanding of how to selectively oxidize it, activate it for substitution, or use it as a nucleophile is fundamental to its application in synthetic programs. The protocols and principles outlined in this guide represent robust, field-validated approaches that provide a reliable foundation for the synthesis of complex molecules. By carefully selecting reagents and controlling reaction conditions, researchers can effectively harness the versatile chemistry of hydroxymethylpyridines to advance the frontiers of drug discovery and materials science.

References

The Latent Therapeutic Potential of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate Scaffolds: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design of molecular scaffolds that can be readily functionalized to interact with a multitude of biological targets is paramount. The tert-butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate core represents one such privileged scaffold, merging the pharmacologically significant pyridine ring with a versatile carbamate linker and a reactive hydroxymethyl group. This unique combination of structural motifs offers a fertile ground for the development of novel therapeutic agents across a spectrum of diseases, including cancer, infectious diseases, and inflammatory disorders.

The pyridine ring is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and its bioisosteric relationship with benzene. The carbamate group, while often utilized as a protecting group in synthesis, is also a key functional group in many active pharmaceutical ingredients, contributing to target binding and influencing pharmacokinetic properties. Finally, the hydroxymethyl group at the 5-position of the pyridine ring serves as a crucial handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) through esterification, etherification, or oxidation to introduce diverse functionalities.

This technical guide provides a comprehensive overview of the known and potential biological activities of derivatives of this compound. We will delve into the mechanistic basis for their therapeutic potential, present detailed experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel small molecule therapeutics.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The pyridine scaffold is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent anticancer activities. It is hypothesized that derivatives of this compound can be designed to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Mechanistic Insights

Derivatives of this scaffold can be envisioned to exert their anticancer effects through several mechanisms:

  • Kinase Inhibition: The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases that are often dysregulated in cancer. Modifications at the hydroxymethyl position can be tailored to interact with the solvent-exposed regions of the kinase domain, enhancing potency and selectivity.

  • Induction of Apoptosis: Functionalization of the core molecule can lead to compounds that trigger programmed cell death. This can be achieved by modulating the activity of key apoptotic proteins, such as caspases or members of the Bcl-2 family.

  • Cell Cycle Arrest: By interfering with the machinery of cell division, these derivatives could halt the proliferation of cancer cells at specific checkpoints, such as the G2/M phase.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on derivatives of the core molecule are emerging, general principles from related pyridine-containing anticancer agents can be applied:

  • Substitution on the Pyridine Ring: The electronic properties of the pyridine ring can be modulated by introducing electron-donating or electron-withdrawing groups, which can influence binding affinity to target proteins.

  • Nature of the Carbamate Substituent: The tert-butyl group of the carbamate provides steric bulk and lipophilicity. Replacing it with other alkyl or aryl groups can fine-tune the compound's solubility and cell permeability.

  • Derivatization of the Hydroxymethyl Group: Esterification or etherification of the hydroxymethyl group with various moieties (e.g., aromatic rings, heterocyclic systems) can lead to derivatives with altered pharmacokinetic profiles and potentially new interactions with biological targets. For instance, pyridine-urea derivatives have shown strong inhibitory activity against breast cancer cells (MCF-7).[1]

Experimental Workflow for Anticancer Evaluation

anticancer_workflow cluster_synthesis Derivative Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) purification->cell_lines viability_assay Cell Viability Assay (MTT, SRB) cell_lines->viability_assay ic50 Determine IC50 Values viability_assay->ic50 apoptosis_assay Apoptosis Assay (Flow Cytometry) ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis ic50->cell_cycle_assay animal_model Xenograft Mouse Model ic50->animal_model efficacy_study Tumor Growth Inhibition animal_model->efficacy_study toxicity_study Toxicity Assessment animal_model->toxicity_study

Caption: Workflow for the evaluation of anticancer activity.

Protocol: MTT Cell Viability Assay

This protocol outlines a standard procedure for determining the cytotoxic effects of novel derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Aspirate the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: A Scaffold for Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a global health crisis. Pyridine and carbamate moieties are present in various antimicrobial agents, suggesting that derivatives of this compound could be a promising starting point for the development of new antibacterial and antifungal drugs.

Mechanistic Insights

Potential mechanisms of antimicrobial action for these derivatives include:

  • Enzyme Inhibition: Targeting essential bacterial or fungal enzymes, such as dihydrofolate reductase or DNA gyrase, can disrupt critical metabolic pathways and inhibit microbial growth.

  • Cell Wall/Membrane Disruption: Derivatives with appropriate physicochemical properties may be able to intercalate into or disrupt the integrity of the microbial cell wall or membrane, leading to cell lysis.

  • Biofilm Inhibition: Many chronic infections are associated with the formation of biofilms, which are resistant to conventional antibiotics. Novel compounds could be designed to inhibit biofilm formation or disrupt existing biofilms.

Structure-Activity Relationship (SAR) Insights

Key structural features that may influence antimicrobial activity include:

  • Lipophilicity: A balance of hydrophilicity and lipophilicity is crucial for cell penetration. The tert-butyl group contributes to lipophilicity, which can be modulated by altering the substituent on the carbamate nitrogen.

  • Hydrogen Bonding Capacity: The pyridine nitrogen and the carbamate group can participate in hydrogen bonding interactions with target enzymes.

  • Modifications at the Hydroxymethyl Position: Introducing different functional groups at this position can significantly impact the antimicrobial spectrum and potency. For instance, some studies on carbazole derivatives have shown that a dihydrotriazine group can increase antimicrobial potency.[2]

Experimental Workflow for Antimicrobial Evaluation

antimicrobial_workflow cluster_synthesis Derivative Synthesis cluster_screening Primary Screening cluster_secondary Secondary Assays synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification strains Panel of Bacterial & Fungal Strains purification->strains mic_assay Broth Microdilution Assay (Determine MIC) strains->mic_assay mbc_assay Determine MBC/MFC mic_assay->mbc_assay biofilm_assay Biofilm Inhibition Assay mic_assay->biofilm_assay toxicity_assay Cytotoxicity Assay (e.g., on mammalian cells) mic_assay->toxicity_assay

Caption: Workflow for the evaluation of antimicrobial activity.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard method for determining the MIC of a compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Anti-inflammatory and Neuroprotective Potential

Chronic inflammation and neuroinflammation are implicated in a wide range of diseases, from autoimmune disorders to neurodegenerative conditions like Alzheimer's disease. The pyridine ring is found in several anti-inflammatory drugs, and carbamates have been investigated for their neuroprotective properties.

Mechanistic Insights

Derivatives of this compound may exert anti-inflammatory and neuroprotective effects through:

  • Inhibition of Pro-inflammatory Mediators: Compounds could inhibit the production or activity of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase (COX).

  • Modulation of Signaling Pathways: Interference with key inflammatory signaling pathways, such as the NF-κB pathway, could be a potential mechanism.

  • Antioxidant Activity: Derivatives could possess radical scavenging properties, mitigating oxidative stress which is a common feature of both inflammation and neurodegeneration. In experimental models of neurotoxicity, certain N-pyrrolyl hydrazide-hydrazones have shown significant antioxidant and neuroprotective effects.[3]

  • Cholinesterase Inhibition: Carbamate derivatives are known inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can have therapeutic benefits in neurodegenerative diseases.

Structure-Activity Relationship (SAR) Insights
  • Substitution Pattern on the Pyridine Ring: The position and nature of substituents on the pyridine ring can influence the anti-inflammatory and neuroprotective profile.

  • Flexibility of the Side Chain: The length and flexibility of the chain attached to the hydroxymethyl group can be optimized to enhance interactions with specific biological targets.

  • Carbamate Moiety: The carbamate group is crucial for cholinesterase inhibition, and modifications to this group can alter potency and selectivity.

Experimental Workflow for Anti-inflammatory and Neuroprotective Evaluation

anti_inflammatory_neuroprotective_workflow cluster_synthesis Derivative Synthesis cluster_anti_inflammatory Anti-inflammatory Assays cluster_neuroprotective Neuroprotective Assays synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification lps_macrophages LPS-stimulated Macrophages purification->lps_macrophages neuronal_cells Neuronal Cell Lines (e.g., SH-SY5Y) purification->neuronal_cells cytokine_assay Cytokine Measurement (ELISA) lps_macrophages->cytokine_assay cox_assay COX Inhibition Assay lps_macrophages->cox_assay neurotoxicity_model Induce Neurotoxicity (e.g., with 6-OHDA, Amyloid-beta) neuronal_cells->neurotoxicity_model cell_viability Assess Cell Viability neurotoxicity_model->cell_viability ros_assay Measure ROS Production neurotoxicity_model->ros_assay

Caption: Workflow for evaluating anti-inflammatory and neuroprotective activities.

Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol describes a method to assess the neuroprotective effects of compounds against a neurotoxin in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or Amyloid-beta 1-42 peptide)

  • MTT or other cell viability reagent

  • Plate reader

Procedure:

  • Cell Culture and Differentiation (Optional but Recommended): Culture SH-SY5Y cells in complete medium. For a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid (e.g., 10 µM) for several days.

  • Cell Seeding: Seed the differentiated or undifferentiated cells into 96-well plates at an appropriate density.

  • Pre-treatment with Compounds: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours before adding the neurotoxin.

  • Induction of Neurotoxicity: Expose the cells to a pre-determined toxic concentration of the neurotoxin (e.g., 100 µM 6-OHDA or 10 µM Aβ1-42) in the presence of the test compounds. Include control wells (cells only, cells + vehicle, cells + neurotoxin).

  • Incubation: Incubate the plates for 24-48 hours.

  • Assessment of Cell Viability: Determine cell viability using a suitable assay such as the MTT assay, as described in the anticancer protocol.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compounds by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a versatile platform for the development of novel therapeutic agents. Its inherent structural features, combined with the potential for diverse functionalization, make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases.

Future research in this area should focus on:

  • Synthesis of Diverse Libraries: The systematic synthesis and screening of a wide array of derivatives with modifications at the hydroxymethyl group, the carbamate, and the pyridine ring are essential to fully explore the chemical space and identify lead compounds.

  • Target Identification and Mechanism of Action Studies: For active compounds, elucidating the specific molecular targets and understanding the underlying mechanisms of action will be crucial for rational drug design and optimization.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates from in vitro studies must be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic profiles.

By leveraging the principles of medicinal chemistry and employing robust biological evaluation workflows, the scientific community can unlock the full therapeutic potential of this privileged scaffold and contribute to the development of next-generation medicines.

References

Methodological & Application

The Versatile Role of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Building Block for Targeted Therapies

In the landscape of modern drug discovery, the strategic design and synthesis of small molecule inhibitors are paramount. Among the vast arsenal of chemical building blocks, tert-butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate has emerged as a critical intermediate, particularly in the development of kinase inhibitors. Its unique bifunctional nature, featuring a Boc-protected amine and a primary alcohol on a pyridine scaffold, offers medicinal chemists a versatile platform for constructing complex molecular architectures.

The pyridine core is a prevalent motif in numerous biologically active compounds, prized for its ability to engage in hydrogen bonding and other key interactions within protein active sites. The presence of a protected amine at the 2-position and a reactive hydroxyl group at the 5-position allows for sequential and regioselective modifications, making it an ideal starting material for library synthesis and lead optimization. This guide provides an in-depth exploration of the applications of this valuable reagent, complete with detailed protocols for its key transformations.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a reagent is fundamental to its effective use in synthesis.

PropertyValueReference
CAS Number 169280-83-5
Molecular Formula C₁₁H₁₆N₂O₃
Molecular Weight 224.26 g/mol
Appearance Solid
Storage Inert atmosphere, 2-8°C

Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

This compound has proven to be an invaluable precursor in the synthesis of a variety of kinase inhibitors, most notably inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a key signaling molecule in the innate immune system, and its dysregulation is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers. The ability to selectively inhibit IRAK4 has therefore become a significant therapeutic goal.

The synthesis of potent IRAK4 inhibitors often involves the elaboration of the hydroxymethyl group of the carbamate into a larger, more complex side chain that can effectively occupy the binding pocket of the enzyme. The Boc-protected amine, on the other hand, can be deprotected to reveal a nucleophilic site for further functionalization, often to introduce a group that will form a crucial interaction with the hinge region of the kinase.

Synthetic Transformations and Protocols

The utility of this compound lies in its capacity to undergo a variety of chemical transformations in a controlled manner. Below are detailed protocols for some of the most common and critical reactions involving this intermediate.

Oxidation of the Hydroxymethyl Group to an Aldehyde

The conversion of the primary alcohol to an aldehyde is a common first step in many synthetic routes, providing an electrophilic handle for subsequent carbon-carbon bond-forming reactions.

Reaction Scheme:

G reactant This compound product tert-Butyl (5-formylpyridin-2-yl)carbamate reactant->product Oxidation reagent Dess-Martin Periodinane (DMP) Dichloromethane (DCM) reactant_node Reactant reagent_node Reagents product_node Product

Caption: Oxidation of the primary alcohol to an aldehyde.

Protocol: Dess-Martin Oxidation

This protocol utilizes the Dess-Martin periodinane (DMP), a mild and highly selective oxidizing agent for primary alcohols.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solution. Stir for 15-20 minutes until the solid dissolves and the two layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, tert-butyl (5-formylpyridin-2-yl)carbamate, can be purified by column chromatography on silica gel.

Expert Insight: The use of DMP is advantageous due to its mild reaction conditions and high yields. However, it is crucial to use anhydrous DCM to prevent the formation of over-oxidized carboxylic acid byproducts. The quench with NaHCO₃ and Na₂S₂O₃ is essential to neutralize the acetic acid byproduct and reduce any remaining DMP.

Ether Formation via Williamson Ether Synthesis

The hydroxymethyl group can be readily converted into an ether linkage, which is a common strategy to introduce lipophilic side chains or to connect different molecular fragments.

Reaction Scheme:

G reactant1 This compound product tert-Butyl (5-((alkoxy)methyl)pyridin-2-yl)carbamate reactant1->product Deprotonation reactant2 Alkyl Halide (R-X) reactant2->product SN2 Attack base Strong Base (e.g., NaH) solvent Anhydrous Solvent (e.g., THF, DMF) reactant1_node Reactant 1 reactant2_node Reactant 2 reagents_node Reagents product_node Product

Caption: Williamson ether synthesis workflow.

Protocol: Williamson Ether Synthesis

This classic Sₙ2 reaction provides a reliable method for ether formation.[1][2][3][4][5]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup and purification reagents

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF in a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0°C.

  • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. The reaction time will vary depending on the reactivity of the alkyl halide.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insight: The use of a strong, non-nucleophilic base like NaH is crucial for the complete deprotonation of the alcohol. Anhydrous conditions are essential to prevent quenching of the alkoxide. For less reactive alkyl halides, DMF can be used as a solvent and the reaction may require heating.

Mitsunobu Reaction for C-O and C-N Bond Formation

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a wide range of functional groups with inversion of stereochemistry (though not applicable to this achiral substrate). It is particularly useful for forming ethers with phenols or esters with carboxylic acids under mild conditions.[6][7][8][9]

Reaction Scheme:

G reactant1 This compound product Substituted Product (R-Nu) reactant1->product reactant2 Nucleophile (Nu-H) (e.g., Phenol, Carboxylic Acid) reactant2->product reagent1 Triphenylphosphine (PPh₃) reagent1->product reagent2 Azodicarboxylate (DEAD or DIAD) reagent2->product solvent Anhydrous Solvent (e.g., THF) reactants_node Reactants reagents_node Reagents product_node Product

Caption: General workflow for a Mitsunobu reaction.

Protocol: Mitsunobu Reaction with a Phenol

This protocol describes the formation of an aryl ether, a common structural motif in kinase inhibitors.

Materials:

  • This compound

  • A substituted phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • To a solution of this compound (1.0 eq), the phenol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add DIAD or DEAD (1.2 eq) dropwise at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified directly by column chromatography on silica gel to remove triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Expert Insight: The order of addition of reagents can be critical in a Mitsunobu reaction. It is generally recommended to add the azodicarboxylate to a solution of the alcohol, nucleophile, and phosphine. The removal of the byproducts, triphenylphosphine oxide and the reduced azodicarboxylate, is often the most challenging aspect of this reaction and may require careful chromatography.

Conclusion: An Indispensable Tool for Drug Discovery

This compound is a testament to the power of well-designed building blocks in medicinal chemistry. Its strategic combination of a protected amine and a primary alcohol on a privileged pyridine scaffold provides a reliable and versatile entry point for the synthesis of complex and potent bioactive molecules, particularly in the realm of kinase inhibitors. The protocols outlined in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of next-generation therapeutics. As the quest for more selective and effective drugs continues, the importance of such key intermediates will undoubtedly continue to grow.

References

Application Note: Strategic Synthesis of Key Pharmaceutical Intermediates from tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals. tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate is a highly valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. Its structure offers three key strategic advantages for drug development professionals:

  • A Boc-Protected Amine: This ensures stability during various reaction conditions and allows for selective deprotection at a later synthetic stage.

  • A Primary Hydroxymethyl Group: This C5-position alcohol is a prime handle for a variety of chemical transformations, most notably oxidation to the corresponding aldehyde or carboxylic acid.

  • The Pyridine Core: The nitrogenous heterocycle provides specific physicochemical properties and potential hydrogen bonding interactions crucial for molecular recognition at biological targets.

This guide provides detailed, field-proven protocols for the conversion of this compound into two critical intermediates: the corresponding aldehyde and carboxylic acid. We will delve into the causality behind reagent selection, provide step-by-step workflows, and present the expected outcomes to empower researchers in their drug discovery programs.

Overview of Synthetic Pathways

The primary alcohol of the starting material serves as the central point for functional group interconversion. The two most common and synthetically useful transformations are oxidation reactions. The choice of oxidant and reaction conditions dictates the final product, allowing for precise control over the synthetic route.

G cluster_products Key Pharmaceutical Intermediates SM This compound Aldehyde tert-Butyl (5-formylpyridin-2-yl)carbamate SM->Aldehyde Mild Oxidation (e.g., DMP, PCC) Acid 6-(tert-Butoxycarbonylamino)nicotinic acid SM->Acid Strong Oxidation (e.g., Jones Reagent, TEMPO)

Caption: Synthetic routes from the starting material to key intermediates.

Protocol I: Oxidation to tert-Butyl (5-formylpyridin-2-yl)carbamate

The synthesis of the aldehyde is a cornerstone transformation, as this intermediate is a precursor for reductive aminations, Wittig reactions, and other C-C bond-forming reactions. For this conversion, a mild oxidant is required to prevent over-oxidation to the carboxylic acid. Dess-Martin Periodinane (DMP) is an excellent choice due to its high selectivity, mild reaction conditions, and simple work-up.

Rationale for Reagent Selection
  • Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that operates under neutral pH and at room temperature. This avoids the use of harsh acidic or basic conditions that could potentially cleave the Boc-protecting group. It is known for its high chemoselectivity for primary and secondary alcohols.

  • Dichloromethane (DCM): A common, relatively non-polar solvent that is effective at solubilizing both the starting material and DMP. Its low boiling point facilitates easy removal during the work-up phase.

  • Sodium Bicarbonate (NaHCO₃) & Sodium Thiosulfate (Na₂S₂O₃): Used in the work-up to quench any remaining DMP and its byproducts, converting them into water-soluble species that can be easily removed by aqueous extraction.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)[1][2]

  • Dess-Martin Periodinane (DMP) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin Periodinane (1.5 eq) to the stirred solution in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding an equal volume of a 1:1 mixture of saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the layers are clear.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Data Summary & Expected Results
ParameterValue/Observation
Starting Material White to off-white solid
Product White to pale yellow solid
Typical Yield 85-95%
Reaction Time 2-4 hours
Purity (Post-Chroma) >98% (by ¹H NMR, LC-MS)
¹H NMR Reference A characteristic aldehyde proton signal is expected around δ 9.9-10.2 ppm.[3]

Protocol II: Oxidation to 6-(tert-Butoxycarbonylamino)nicotinic Acid

The corresponding carboxylic acid, 6-(tert-butoxycarbonylamino)nicotinic acid, is another pivotal intermediate, primarily used in the formation of amide bonds through coupling reactions. This transformation requires a stronger oxidizing agent than that used for the aldehyde synthesis. A TEMPO-catalyzed system using sodium hypochlorite is a modern and efficient method that avoids the use of heavy metals like chromium.

Rationale for Reagent Selection
  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy): A stable free radical that acts as a catalyst to selectively oxidize primary alcohols to carboxylic acids. Its catalytic nature reduces the amount of required reagents.

  • Sodium Hypochlorite (NaOCl): A common household bleach, it serves as the stoichiometric oxidant in the catalytic cycle, regenerating the active oxoammonium ion from the hydroxylamine form of TEMPO. It is inexpensive and environmentally benign compared to many heavy metal oxidants.

  • Acetonitrile/Water Solvent System: A biphasic system that facilitates the interaction of all reactants.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • TEMPO (0.05 eq)

  • Acetonitrile (CH₃CN)

  • Sodium Hypochlorite (NaOCl) solution (approx. 10-15%, 2.5 eq)

  • Saturated aqueous Sodium Sulfite (Na₂SO₃) solution

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add TEMPO (0.05 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the sodium hypochlorite solution dropwise, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous Na₂SO₃ solution to destroy any excess oxidant.

  • Transfer the mixture to a beaker and adjust the pH to ~3 by the slow addition of 1 M HCl. A precipitate should form.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be purified by recrystallization or by flash column chromatography if necessary.

Data Summary & Expected Results
ParameterValue/Observation
Starting Material White to off-white solid
Product White solid
Typical Yield 75-90%
Reaction Time 1-2 hours
Purity (Post-Purification) >97% (by ¹H NMR, LC-MS)
Characterization Note The disappearance of the benzylic CH₂ protons and the appearance of a broad carboxylic acid proton signal (>10 ppm) in the ¹H NMR spectrum are indicative of a successful reaction.

Workflow Visualization

This diagram illustrates the general laboratory workflow for the synthesis and purification of the target intermediates.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification A 1. Dissolve Starting Material in Solvent B 2. Cool to 0 °C A->B C 3. Add Oxidant (DMP or TEMPO/NaOCl) B->C D 4. Stir & Monitor by TLC C->D E 5. Quench Reaction D->E F 6. Aqueous Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography or Recrystallization G->H I 9. Characterize Product (NMR, MS) H->I

Caption: General experimental workflow for synthesis and purification.

Conclusion

This compound is a strategic building block for accessing a wide array of pharmaceutical intermediates. The protocols detailed herein for its selective oxidation to the corresponding aldehyde and carboxylic acid are robust, high-yielding, and utilize modern, accessible reagents. These methods provide a reliable foundation for researchers and drug development professionals to build complex molecular architectures based on the 2-aminopyridine scaffold.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide to the theory and practice of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. It is designed to move beyond simple procedural lists, offering in-depth explanations for experimental choices, detailed step-by-step protocols for key reactions, and robust troubleshooting advice. The aim is to empower researchers to not only successfully execute these powerful transformations but also to rationally optimize them for their specific molecular targets.

Section 1: The Foundational Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have transformed molecular synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1] This has had a profound impact on the pharmaceutical and agrochemical industries, where the ability to construct complex molecular architectures is paramount.[2] The significance of this field was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work.

At its heart, the power of palladium catalysis lies in its ability to cycle between different oxidation states, primarily Pd(0) and Pd(II), to bring together two coupling partners that would not otherwise react. This catalytic cycle is the common thread that unites a diverse family of named reactions.

The General Catalytic Cycle: A Three-Act Play

Most palladium-catalyzed cross-coupling reactions proceed through a well-established three-step catalytic cycle. Understanding this fundamental mechanism is crucial for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the bond between the organic group and the leaving group (typically a halide or triflate) of the electrophilic coupling partner. This process oxidizes palladium from Pd(0) to a Pd(II) species. The rate of this step is highly dependent on the nature of the leaving group, with the general reactivity trend being I > Br > OTf >> Cl.[3]

  • Transmetalation (for Suzuki, Negishi, etc.) or Olefin Insertion (for Heck): In this step, the organic group from the nucleophilic coupling partner is transferred to the palladium(II) complex, displacing the leaving group. For reactions like the Suzuki-Miyaura coupling, this involves an organoboron compound. In the Heck reaction, an alkene coordinates to the palladium center and then inserts into the Pd-C bond.

  • Reductive Elimination: This is the final, bond-forming step. The two organic fragments coupled to the palladium(II) center are expelled as the desired product. This process reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle.

General Catalytic Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (+ R1-X) R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-R2(L2) Transmetalation (+ R2-M) R1-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination (- R1-R2)

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Critical Role of Ligands

The choice of ligand is arguably one of the most critical parameters in a palladium-catalyzed cross-coupling reaction. Ligands are organic molecules that coordinate to the palladium center, and they profoundly influence the catalyst's stability, solubility, and reactivity.[4]

  • Steric Bulk: Bulky ligands, such as the Buchwald biarylphosphines (e.g., XPhos, SPhos), can accelerate the reductive elimination step and are often necessary for coupling sterically hindered substrates.[5]

  • Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium atom, which facilitates the oxidative addition step, especially with less reactive electrophiles like aryl chlorides.[6]

  • Bite Angle: For bidentate phosphine ligands (e.g., Xantphos, dppf), the natural bite angle influences the geometry of the palladium complex and can impact both catalytic activity and selectivity.[2]

The causality is clear: a judicious choice of ligand can transform a sluggish or failed reaction into a high-yielding success. For challenging couplings, screening a small panel of ligands from different classes is a highly recommended empirical approach.

Section 2: Detailed Application Notes and Protocols

The following section provides detailed, step-by-step protocols for four of the most widely utilized palladium-catalyzed cross-coupling reactions. These protocols are designed to be self-validating, with explanations for each step and guidance on expected outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents.[6]

Causality Behind Experimental Choices:

  • The Base: A base is essential for the activation of the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield, and often needs to be optimized for a given substrate pair.

  • The Solvent System: Many Suzuki couplings are performed in a biphasic mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water. Water can play a beneficial role in dissolving the inorganic base and facilitating the formation of the active catalytic species.[7]

  • Inert Atmosphere: The exclusion of oxygen is critical, as O₂ can oxidize the Pd(0) catalyst and the phosphine ligands, leading to catalyst deactivation.[3]

Gram-Scale Protocol for the Synthesis of a Biaryl Compound:

This protocol describes the coupling of 1-bromo-4-tert-butylbenzene with phenylboronic acid.

Reagents and Equipment:

  • 1-bromo-4-tert-butylbenzene (1.0 equiv, e.g., 2.13 g, 10.0 mmol)

  • Phenylboronic acid (1.2 equiv, 1.46 g, 12.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 45 mg, 0.2 mmol)

  • SPhos (0.04 equiv, 164 mg, 0.4 mmol)

  • Potassium phosphate, tribasic (K₃PO₄, 2.0 equiv, 4.25 g, 20.0 mmol)

  • 1,4-Dioxane (anhydrous, 40 mL)

  • Water (deionized, 10 mL)

  • Oven-dried round-bottom flask (100 mL) with a reflux condenser

  • Magnetic stir bar and stir plate with heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To the oven-dried 100 mL round-bottom flask containing a magnetic stir bar, add 1-bromo-4-tert-butylbenzene (2.13 g), phenylboronic acid (1.46 g), and finely ground K₃PO₄ (4.25 g).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ (45 mg) and SPhos (164 mg).

  • Solvent Addition: Add the degassed 1,4-dioxane (40 mL) and water (10 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Suzuki-Miyaura Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (+ Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (- Ar-Ar') Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Ar-Pd(II)-X(L2) Transmetalation Base Base Base->Ar'B(OH)2 Activation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck-Mizoroki Reaction

The Heck reaction couples an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[8] It is a powerful method for forming C(sp²)-C(sp²) bonds.

Causality Behind Experimental Choices:

  • The Base: A base (typically an amine like triethylamine or an inorganic carbonate) is required to neutralize the hydrogen halide (H-X) that is eliminated in the final step of the catalytic cycle, regenerating the Pd(0) catalyst.[8]

  • Ligand Choice: While some Heck reactions can be performed without phosphine ligands ("ligand-free"), the use of bulky, electron-rich phosphine ligands can improve reaction rates and yields, especially for less reactive aryl bromides and chlorides.

  • Stereoselectivity: The reaction typically proceeds via a syn-addition of the organopalladium species across the double bond, followed by a syn-β-hydride elimination, which usually results in the formation of the E-alkene as the major product due to thermodynamic stability.[8]

Detailed Protocol for the Synthesis of Cinnamic Acid Derivative:

This protocol describes the coupling of 4-iodoacetophenone with acrylic acid.[9]

Reagents and Equipment:

  • 4-iodoacetophenone (1.0 equiv, e.g., 246 mg, 1.0 mmol)

  • Acrylic acid (1.5 equiv, 100 µL, 1.5 mmol)

  • Sodium carbonate (Na₂CO₃, 3.0 equiv, 318 mg, 3.0 mmol)

  • Palladium(II) chloride (PdCl₂, 0.01 equiv, 2 mg, 0.01 mmol)

  • Water (5 mL)

  • Round-bottom flask (20 mL)

  • Magnetic stir bar and stir plate with heating

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: To a 20 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodoacetophenone (246 mg), acrylic acid (100 µL), sodium carbonate (318 mg), PdCl₂ (2 mg), and water (5 mL).[9]

  • Reaction Execution: Heat the reaction mixture to approximately 100 °C with vigorous stirring.[9]

  • Monitoring: Monitor the reaction for the complete consumption of 4-iodoacetophenone (approximately 1 hour) by TLC.[9]

  • Workup: After the reaction is complete, cool the mixture to room temperature.[9]

  • Acidification: Carefully acidify the reaction mixture with 1 M aqueous HCl to a pH of approximately 1. This will protonate the carboxylate to form the cinnamic acid derivative, which should precipitate.[9]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Heck Reaction Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (+ Ar-X) Alkene_Complex Ar-Pd(II)-X(L2)(Alkene) Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)-X(L2) Alkene_Complex->Insertion_Product Migratory Insertion HPd(II)X(L2) H-Pd(II)-X(L2) Insertion_Product->HPd(II)X(L2) syn-β-Hydride Elimination (+ Product) HPd(II)X(L2)->Pd(0)L2 Reductive Elimination (+ Base, - HBX)

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10] It typically employs a dual catalytic system of palladium and a copper(I) salt.[10]

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle. The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex.[11]

  • The Amine Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), serves two purposes: it deprotonates the terminal alkyne to form the acetylide, and it acts as a solvent.[12]

  • Copper-Free Variants: While the copper co-catalyst is effective, it can lead to the undesirable homocoupling of the alkyne (Glaser coupling). Copper-free Sonogashira protocols have been developed to circumvent this issue, although they may require different ligands or reaction conditions.[13]

Detailed Protocol for the Synthesis of an Arylalkyne:

This protocol describes the coupling of 4-iodoanisole with propargyl alcohol.[12]

Reagents and Equipment:

  • 4-Iodoanisole (1.0 equiv, e.g., 234 mg, 1.0 mmol)

  • Propargyl alcohol (1.2 equiv, 70 µL, 1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.025 equiv, 17.5 mg, 0.025 mmol)

  • Copper(I) iodide (CuI, 0.05 equiv, 9.5 mg, 0.05 mmol)

  • Diisopropylethylamine (DIPEA), anhydrous (10 mL)

  • Oven-dried Schlenk flask

  • Magnetic stir bar and stir plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-iodoanisole (234 mg), PdCl₂(PPh₃)₂ (17.5 mg), and CuI (9.5 mg).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DIPEA (10 mL) followed by propargyl alcohol (70 µL) via syringe.

  • Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete overnight.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL). Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired arylalkyne.

Sonogashira Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (+ Ar-X) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Alkyne(L2) Transmetalation Ar-Pd(II)-Alkyne(L2)->Pd(0)L2 Reductive Elimination (- Ar-Alkyne) Terminal_Alkyne R-C≡C-H Copper_Acetylide R-C≡C-Cu Terminal_Alkyne->Copper_Acetylide + CuX, Base Copper_Acetylide->Ar-Pd(II)-X(L2) CuX CuX Base Base

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed method for the formation of carbon-nitrogen bonds, typically by coupling an aryl halide or triflate with a primary or secondary amine.[7] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.[5]

Causality Behind Experimental Choices:

  • The Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOt-Bu) is commonly used. The base deprotonates the amine (or the amine-palladium complex), which is a key step in the catalytic cycle.[14]

  • Ligand Selection: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos). These ligands facilitate both the oxidative addition and the C-N bond-forming reductive elimination steps, and are often essential for achieving high yields, especially with less reactive aryl chlorides.[4][14]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to avoid side reactions.

Detailed Protocol for the Synthesis of a Diaryl-Amine:

This protocol describes the coupling of 1-bromo-4-methylbenzene with aniline.

Reagents and Equipment:

  • 1-bromo-4-methylbenzene (1.0 equiv, e.g., 171 mg, 1.0 mmol)

  • Aniline (1.2 equiv, 110 µL, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 4.5 mg, 0.02 mmol)

  • XPhos (0.04 equiv, 19 mg, 0.04 mmol)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv, 135 mg, 1.4 mmol)

  • Toluene (anhydrous, 5 mL)

  • Oven-dried Schlenk tube

  • Magnetic stir bar and stir plate with heating

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (4.5 mg), XPhos (19 mg), and NaOt-Bu (135 mg).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.

  • Reagent and Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL), followed by 1-bromo-4-methylbenzene (171 mg), and then aniline (110 µL) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 8-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired diarylamine.

Buchwald-Hartwig Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (+ Ar-X) Amine_Complex [Ar-Pd(II)-NHR2(L2)]+X- Ar-Pd(II)-X(L2)->Amine_Complex + Amine (HNR2) Amido_Complex Ar-Pd(II)-NR2(L2) Amine_Complex->Amido_Complex Deprotonation (+ Base) Amido_Complex->Pd(0)L2 Reductive Elimination (- Ar-NR2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Section 3: Data Presentation and Troubleshooting

A systematic approach is key to success in palladium-catalyzed cross-coupling. The following tables provide starting points for reaction optimization, and the subsequent troubleshooting guide addresses common pitfalls.

Quantitative Data: Typical Reaction Conditions
ReactionCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Suzuki Pd(OAc)₂ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O80-11075-95
Heck Pd(OAc)₂ (1-5)PPh₃ (2-10)Et₃N (1.5-3)DMF or MeCN80-12060-90
Sonogashira PdCl₂(PPh₃)₂ (1-3)-DIPEA (solvent)DIPEART-6080-98
Buchwald Pd₂(dba)₃ (1-2)XPhos (2-4)NaOt-Bu (1.4-2)Toluene100-11070-95

Note: These are generalized conditions and may require optimization for specific substrates.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst or oxidized ligand.2. Insufficiently inert atmosphere (oxygen contamination).3. Poor quality reagents (wet solvent, impure base).4. Unsuitable ligand for the specific transformation.1. Use fresh catalyst and ligand; store them properly under inert gas.2. Ensure thorough degassing of solvents and proper inert gas technique (e.g., multiple evacuate/backfill cycles).3. Use anhydrous solvents and high-purity, finely ground bases.4. Screen a panel of ligands with varying steric and electronic properties.[4]
Homocoupling of Nucleophile 1. (Suzuki) Presence of oxygen leading to oxidative homocoupling of boronic acid.[6]2. (Sonogashira) Copper-catalyzed Glaser coupling.1. Rigorously exclude oxygen from the reaction mixture.[6]2. Reduce the amount of copper catalyst or switch to a copper-free protocol.
Dehalogenation of Electrophile 1. Presence of water or other protic sources.2. Side reaction promoted by certain catalyst/ligand combinations.1. Use anhydrous conditions.2. Try a different ligand or add a co-catalyst that suppresses this pathway.
Incomplete Conversion 1. Catalyst deactivation (e.g., formation of palladium black).2. Poor solubility of reagents.3. Insufficient reaction time or temperature.1. Use a more robust ligand to stabilize the catalyst; increase catalyst loading.2. Change solvent or increase temperature to improve solubility.3. Increase reaction time and/or temperature; monitor by TLC/LC-MS to confirm the reaction has stalled.

Section 4: Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. A deep understanding of the underlying catalytic cycles and the critical role of reaction parameters—particularly the choice of ligand, base, and solvent—is essential for success. The protocols and troubleshooting guides provided herein are intended to serve as a robust foundation for researchers, enabling the efficient and rational application of these powerful transformations in the pursuit of novel molecules for research, drug discovery, and materials science.

References

Application Notes & Protocols: Selective Oxidation of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate to the Corresponding Aldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selective oxidation of the primary alcohol, tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate, to its corresponding aldehyde, tert-Butyl (5-formylpyridin-2-yl)carbamate, is a critical transformation in synthetic organic chemistry.[1][2][3][4] The resulting aldehyde is a versatile intermediate, pivotal in the synthesis of pharmaceuticals and other complex molecular architectures due to the formyl group's reactivity in reactions like condensations and reductive aminations.[2] This document provides a comprehensive guide for researchers, detailing three robust and field-proven protocols for this conversion: Manganese Dioxide (MnO₂), Dess-Martin Periodinane (DMP), and Swern oxidation. The rationale behind experimental choices, detailed step-by-step procedures, troubleshooting insights, and critical safety information are provided to ensure reliable and reproducible outcomes.

Introduction and Strategic Considerations

The oxidation of a hydroxymethyl group on a pyridine ring presents a distinct set of challenges. The electron-deficient nature of the pyridine ring and the presence of the nitrogen heteroatom can influence the reactivity of the alcohol. Furthermore, the Boc-carbamate protecting group is sensitive to harsh acidic or basic conditions. Therefore, the choice of an oxidizing agent is paramount and must be guided by principles of mildness and chemoselectivity to prevent over-oxidation to the carboxylic acid or degradation of the starting material.

This guide focuses on three methods renowned for their efficacy in oxidizing primary alcohols to aldehydes under mild conditions, each with unique advantages and operational considerations.

  • Manganese Dioxide (MnO₂): A heterogeneous oxidant ideal for activated alcohols, such as the benzylic-like alcohol in our substrate. Its primary advantage is the exceptionally simple workup, which involves mere filtration.[5]

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent known for its mild, neutral reaction conditions, broad functional group tolerance, and rapid reaction times at room temperature.[6][7][8]

  • Swern Oxidation: A classic, metal-free method utilizing activated dimethyl sulfoxide (DMSO). It is highly reliable for producing aldehydes with minimal over-oxidation but requires cryogenic temperatures and stringent anhydrous conditions.[9][10][11]

Mandatory Safety Protocols for Handling Oxidizing Agents

Oxidizing agents are inherently reactive and potentially hazardous. Strict adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear ANSI Z87.1-compliant safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile gloves are suitable for incidental contact).[12][13][14]

  • Ventilation: All manipulations, including weighing, reaction setup, and workup, must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors or dust.[13][15][16]

  • Storage and Segregation: Store oxidizing agents in a cool, dry, and well-ventilated area. Crucially, they must be segregated from flammable materials, organic compounds, reducing agents, and acids to prevent the formation of explosive mixtures.[13][14][15]

  • Spill Management: Have an appropriate spill kit ready. For oxidizer spills, use inert absorbents like vermiculite or sand. Never use paper towels or other combustible materials for cleanup .[13][16]

  • Waste Disposal: Quench all reactions thoroughly before disposal. Oxidizer-containing waste must be collected as hazardous waste according to institutional guidelines.[13]

Comparative Overview of Oxidation Protocols

The selection of a specific protocol often depends on available equipment, scale, substrate sensitivity, and desired workup simplicity. The following table provides a high-level comparison.

FeatureManganese Dioxide (MnO₂) OxidationDess-Martin Periodinane (DMP)Swern Oxidation
Principle Heterogeneous, surface-mediatedHomogeneous, hypervalent iodineHomogeneous, activated DMSO
Key Reagents Activated MnO₂, DCM or CHCl₃DMP, DCM, optional NaHCO₃Oxalyl Chloride, DMSO, Et₃N, DCM
Temperature Room Temperature0 °C to Room Temperature-78 °C
Stoichiometry Large excess required (5-20 eq.)[5][17]Near stoichiometric (1.2-2.0 eq.)Near stoichiometric (1.5-3.0 eq.)
Pros Extremely simple filtration workup; mild conditions.[5]Very mild, neutral pH; high selectivity; fast reactions.[6][7]Metal-free; highly reliable; stops cleanly at the aldehyde.[9][11]
Cons Requires large excess; activity of MnO₂ can be variable.[17]Potentially explosive (shock-sensitive); high molecular weight.[8]Requires cryogenic temps; malodorous byproduct (DMS); strictly anhydrous.[11][18]

Experimental Protocols

Protocol 1: Manganese Dioxide (MnO₂) Oxidation

This protocol leverages the simplicity of a heterogeneous system. The reaction's success is highly dependent on the quality and activation state of the MnO₂.[17][19]

Workflow Diagram: MnO₂ Oxidation

sub Substrate (in DCM) mno2 Add Activated MnO₂ (10 eq.) sub->mno2 react Stir at RT (Monitor by TLC) mno2->react filt Filter through Celite® react->filt wash Wash Pad (DCM/EtOAc) filt->wash conc Concentrate Filtrate wash->conc prod Product (tert-Butyl (5-formylpyridin-2-yl)carbamate) conc->prod

Caption: General workflow for MnO₂ oxidation.

Materials:

  • This compound: 1.0 eq.

  • Activated Manganese Dioxide (MnO₂): 10.0 eq.

  • Dichloromethane (DCM), anhydrous: sufficient to make a ~0.1 M solution.

  • Celite® 545

  • Ethyl Acetate (EtOAc)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq.).

  • Dissolve the substrate in anhydrous Dichloromethane (~0.1 M concentration).

  • Add activated manganese dioxide (10.0 eq.) to the solution in one portion. The mixture will be a black slurry.[20]

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The starting material is UV-active and will have a lower Rf than the more polar aldehyde product. The reaction may take 4-24 hours.

  • Upon completion, prepare a short plug of Celite® in a fritted glass funnel.

  • Filter the reaction mixture through the Celite® plug to remove the solid MnO₂.

  • Crucial Step: Wash the filter cake and the reaction flask thoroughly with several portions of DCM, followed by a more polar solvent like ethyl acetate, to ensure complete recovery of the product adsorbed onto the MnO₂ surface.[21]

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product via flash column chromatography on silica gel.

Expert Insight: The activity of commercial MnO₂ can vary. For best results, activate it by heating in an oven at 120 °C overnight before use.[21] If the reaction stalls, adding activated molecular sieves can help by removing water, a byproduct that deactivates the MnO₂ surface.[21]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This method is prized for its mildness and is often the first choice for sensitive substrates.[6][7]

Materials:

  • This compound: 1.0 eq.

  • Dess-Martin Periodinane (DMP): 1.5 eq.

  • Dichloromethane (DCM), anhydrous: sufficient to make a ~0.1 M solution.

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution.

  • 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution.

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add Dess-Martin periodinane (1.5 eq.) to the stirred solution portion-wise over 5 minutes.[22]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the organic layer is clear. This step neutralizes the acetic acid byproduct and reduces excess DMP.[22][23]

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography as needed.

Expert Insight: DMP is shock-sensitive and potentially explosive, especially on a larger scale; handle with care.[8] The addition of 1 equivalent of water to the reaction mixture has been shown to accelerate the rate of oxidation in some cases.[6]

Protocol 3: Swern Oxidation

A powerful and reliable chromium-free method, the Swern oxidation requires careful attention to temperature and anhydrous conditions.[11]

Mechanism Overview: Swern Oxidation

cluster_0 Activation at -78°C cluster_1 Oxidation DMSO DMSO Active Chloro(dimethyl)sulfonium Chloride (Active Species) DMSO->Active Oxalyl Oxalyl Chloride Oxalyl->Active Alcohol Substrate (R-CH₂OH) Active->Alcohol Alkoxy Alkoxysulfonium Ion Alcohol->Alkoxy Ylide Sulfur Ylide Alkoxy->Ylide Deprotonation Product Aldehyde (R-CHO) + DMS + Et₃NH⁺Cl⁻ Ylide->Product Rearrangement Base Add Et₃N Base->Alkoxy

Caption: Key stages of the Swern oxidation mechanism.

Materials:

  • This compound: 1.0 eq.

  • Oxalyl Chloride: 1.5 eq. (as a 2.0 M solution in DCM).

  • Dimethyl Sulfoxide (DMSO), anhydrous: 3.0 eq.

  • Triethylamine (Et₃N): 5.0 eq.

  • Dichloromethane (DCM), anhydrous.

Procedure:

  • Set up a three-neck, flame-dried round-bottom flask equipped with a stir bar, thermometer, and nitrogen inlet.

  • Add anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 eq.) via syringe.

  • In a separate flame-dried flask, prepare a solution of anhydrous DMSO (3.0 eq.) in anhydrous DCM. Add this solution dropwise to the reaction flask, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.

  • Prepare a solution of this compound (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture, again maintaining a temperature below -65 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq.) dropwise, which may cause the mixture to become thick.

  • After stirring for an additional 20 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Quench the reaction by adding water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Expert Insight: The malodorous byproduct, dimethyl sulfide (DMS), is volatile (b.p. 37 °C).[18] All operations must be conducted in a highly efficient fume hood. Rinsing glassware with bleach can help mitigate the odor. Using a bulkier base like diisopropylethylamine (DIPEA) can sometimes prevent side reactions like epimerization if there are stereocenters alpha to the alcohol.[18]

References

Application Note: The 2-Aminopyrimidine Scaffold as a Privileged Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways, including cell growth, proliferation, and differentiation.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important families of drug targets.[1] Small molecule kinase inhibitors have revolutionized the treatment of various cancers, with over 70 approved by the FDA.[2]

Most clinically used inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the kinase.[1][3] This site contains a highly conserved "hinge" region that forms key hydrogen bonds with the adenine ring of ATP.[1][4] A successful strategy in kinase inhibitor design is to use "privileged scaffolds"—molecular frameworks that can bind to multiple targets with high affinity.[5][6] The pyrimidine nucleus is one such scaffold, forming the backbone of numerous therapeutic agents due to its ability to mimic the hinge-binding interactions of ATP.[7][8]

This application note details the central role of the 2-aminopyrimidine scaffold as a foundational building block in the synthesis of kinase inhibitors. We will explore its mechanism as a hinge-binder, provide a detailed, field-tested protocol for its incorporation into a model inhibitor via Suzuki-Miyaura cross-coupling, and outline the subsequent analytical and biological characterization steps.

The 2-Aminopyrimidine Scaffold: A Premier Hinge-Binding Motif

The efficacy of the 2-aminopyrimidine scaffold lies in its bioisosteric resemblance to the adenine core of ATP.[9] The kinase hinge region, a short stretch of amino acids connecting the N- and C-lobes of the catalytic domain, presents a specific hydrogen bond donor-acceptor pattern.[1][3] Specifically, the backbone amide nitrogen of the third residue after the "gatekeeper" (GK+3) acts as an H-bond donor, while the backbone carbonyl of the first residue (GK+1) can act as an H-bond acceptor.[1][4]

The 2-aminopyrimidine core perfectly complements this pattern. The N1 of the pyrimidine ring acts as a hydrogen bond acceptor, while the exocyclic 2-amino group serves as a hydrogen bond donor. This dual interaction anchors the inhibitor firmly in the ATP-binding pocket, providing a stable foundation for achieving high potency.[2][10]

Hinge_Binding cluster_0 Kinase Hinge Region cluster_1 2-Aminopyrimidine Inhibitor GK1_CO GK+1 (C=O) GK3_NH GK+3 (N-H) Inhibitor N1 GK3_NH->Inhibitor H-Bond (Acceptor) Amino_N NH₂ Amino_N->GK1_CO H-Bond (Donor)

Caption: Interaction of the 2-aminopyrimidine scaffold with the kinase hinge.

Synthetic Strategy: Building Inhibitors via Cross-Coupling

A robust and versatile method for constructing a library of kinase inhibitors is to use a halogenated 2-aminopyrimidine core and introduce diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organohalide, is exceptionally well-suited for this purpose.[11][12]

Here, we present a protocol for the synthesis of a model inhibitor, N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide , a scaffold found in several potent kinase inhibitors. The key step is the Suzuki coupling of 2-amino-4-chloropyrimidine with 3-pyridinylboronic acid.

Overall Synthetic Workflow

The synthesis is a multi-step process beginning with the functionalization of the core building block. This involves a Buchwald-Hartwig amination followed by the key Suzuki coupling and a final acylation step.

Synthetic_Workflow A 2-Amino-4-chloropyrimidine + 5-Amino-2-methylaniline B Buchwald-Hartwig Amination A->B C Intermediate 1 (C-N Coupled Product) B->C D Suzuki-Miyaura Coupling C->D + 3-Pyridinylboronic acid E Intermediate 2 (C-C Coupled Product) D->E F Acryloyl Chloride Acylation E->F G Final Product (Model Inhibitor) F->G

Caption: High-level workflow for the synthesis of the model kinase inhibitor.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the pivotal C-C bond formation step (Step C to E in the workflow diagram).

Materials & Reagents:

  • N-(4-chloro-pyrimidin-2-yl)-5-amino-2-methylaniline (Intermediate 1)

  • 3-Pyridinylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes (for chromatography)

Protocol:

  • Reaction Setup (Inert Atmosphere):

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Intermediate 1 (1.0 eq), 3-pyridinylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

    • Causality: The base (Na₂CO₃) is crucial for the transmetalation step of the Suzuki catalytic cycle, activating the boronic acid.[11]

    • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Pd(dppf)Cl₂ is a robust pre-catalyst that forms the active Pd(0) species in situ. The dppf ligand is a bidentate phosphine that stabilizes the palladium center and facilitates both oxidative addition and reductive elimination.[13]

    • Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes to create an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition and Reaction:

    • Using a syringe, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 40 mL dioxane, 10 mL water). The biphasic condition is common and effective for Suzuki couplings.[14]

    • Place the flask in a heating mantle, attach a condenser, and heat the mixture to 85-90 °C with vigorous stirring.

    • Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the initial oxidative addition of the aryl chloride to the Pd(0) center.[11]

  • Monitoring and Workup:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Transfer to a separatory funnel and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Self-Validation: Use a gradient elution system (e.g., starting with 50% ethyl acetate in hexanes and gradually increasing to 100% ethyl acetate) to isolate the pure product. Fractions should be monitored by TLC to ensure proper separation.

Data Presentation and Characterization

The identity and purity of the synthesized compounds must be rigorously confirmed. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard approach for the structural verification of small molecules.[15][16][17]

  • LC-MS Analysis: Provides the retention time (an indicator of purity) and the mass-to-charge ratio (m/z), which confirms the molecular weight of the product.[15][18]

  • NMR Spectroscopy: ¹H NMR provides detailed information about the chemical environment of all protons, confirming the connectivity and structure of the molecule.[15][17]

Table 1: Expected Analytical Data for Key Synthetic Intermediates and Final Product

CompoundSynthetic StepExpected Yield (%)Purity (LC-MS, %)Expected [M+H]⁺ (m/z)
Intermediate 1Buchwald-Hartwig75-85>95236.7
Intermediate 2Suzuki Coupling65-75>95279.3
Final ProductAcylation80-90>98333.4

Application: Downstream Biological Evaluation

Once synthesized and characterized, the novel compound must be tested for its intended biological activity. An in vitro kinase activity assay is the primary method to determine the potency of the inhibitor against its target kinase.

The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[19][20] The assay is performed in two steps: first, the kinase reaction is terminated and remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to kinase activity.[20][21][22]

Assay_Principle cluster_step1 Step 1: Kinase Reaction & ATP Depletion cluster_step2 Step 2: Signal Generation A Kinase + Substrate + ATP (with/without Inhibitor) B ADP + Phospho-Substrate + remaining ATP A->B Incubate C Add ADP-Glo™ Reagent B->C D ADP + Phospho-Substrate (ATP depleted) C->D Incubate 40 min E Add Kinase Detection Reagent D->E F ADP -> ATP E->F G ATP + Luciferin -> Light F->G Luciferase H Luminometer G->H Measure Luminescence

Caption: Principle of the two-step ADP-Glo™ Kinase Assay.

By performing this assay with varying concentrations of the synthesized inhibitor, an IC₅₀ (half-maximal inhibitory concentration) value can be determined, providing a quantitative measure of the compound's potency.

Conclusion

The 2-aminopyrimidine scaffold is a cornerstone building block in modern medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. Its ability to effectively mimic the hinge-binding interactions of adenine provides a reliable anchor for achieving high target potency. By combining this privileged scaffold with robust synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently generate diverse libraries of novel inhibitors. Rigorous analytical characterization followed by quantitative biological assays completes the discovery cycle, enabling the identification of promising lead candidates for further drug development.

References

Application Notes & Protocols: Leveraging tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate as a Versatile Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Foundational Principles—The Pivotal Role of the Linker in PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from occupancy-driven inhibition to event-driven protein elimination.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs).[2] A PROTAC molecule consists of three distinct components: a "warhead" that binds the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[3][4][5]

While the warhead and anchor determine the PROTAC's targets, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of the PROTAC's overall success.[3][5][6] An optimal linker must precisely orient the POI and E3 ligase to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for efficient ubiquitination and subsequent proteasomal degradation.[2][7]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-Anchor) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: PROTAC Mechanism of Action. A PROTAC molecule simultaneously binds a target protein (POI) and an E3 ligase, forming a ternary complex that induces poly-ubiquitination of the POI, marking it for degradation by the proteasome.

Section 2: Strategic Linker Selection—The Case for a Pyridine-Based Scaffold

Linker design has evolved from simple alkyl and PEG chains to more sophisticated structures that impart advantageous physicochemical properties.[5][6] The incorporation of rigid or semi-rigid elements, such as aromatic rings, is a key strategy. Rigid linkers can reduce the entropic penalty associated with ternary complex formation by pre-organizing the PROTAC into a productive conformation.[1]

The compound tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate offers a versatile scaffold for several reasons:

  • Semi-Rigid Core: The central pyridine ring provides conformational constraint, which can be beneficial for stabilizing the ternary complex.

  • Improved Solubility: The inclusion of a basic nitrogen atom within the pyridine ring can enhance the aqueous solubility of the final PROTAC, a common challenge for these high molecular weight molecules.[8][9]

  • Orthogonal Synthesis Handles: It features two distinct functional groups—a Boc-protected amine and a primary alcohol—allowing for controlled, stepwise conjugation to the warhead and anchor ligands.

Chemical Profile: this compound
PropertyValueSource
CAS Number 169280-83-5
Molecular Formula C₁₁H₁₆N₂O₃
Molecular Weight 224.26 g/mol N/A
Appearance Solid
Storage 2-8°C, Inert atmosphere
Key Features Boc-protected amine (deprotectable), primary hydroxymethyl (activatable), pyridine core (solubility/rigidity)N/A

Section 3: Experimental Workflow and Protocols

The synthesis of a PROTAC using this linker follows a logical, multi-step workflow. The core principle is to first activate the less reactive hydroxymethyl group, conjugate it to one of the binding ligands, and then deprotect the amine to attach the second ligand.

Synthesis_Workflow Start tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate Activated_Linker Activated Linker (e.g., Bromomethyl) Start->Activated_Linker Protocol 1: Activation (PBr₃/SOCl₂) Intermediate_1 Linker-Ligand 1 Conjugate Activated_Linker->Intermediate_1 Protocol 2: First Conjugation (SN2) Intermediate_2 Deprotected Conjugate (Free Amine) Intermediate_1->Intermediate_2 Protocol 3: Boc Deprotection (TFA) Final_PROTAC Final PROTAC (Ligand 2-Linker-Ligand 1) Intermediate_2->Final_PROTAC Protocol 4: Second Conjugation (Amide Coupling)

Figure 2: General Synthetic Workflow. The process involves linker activation, sequential conjugation to the two PROTAC ligands, with an intermediate deprotection step.

Protocol 1: Activation of the Linker via Halogenation

Causality: The hydroxyl group of the starting material is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a more reactive electrophile. Treatment with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) are standard, efficient methods for converting primary alcohols to the corresponding alkyl bromides or chlorides, respectively, via an SN2 mechanism.[10][11][12]

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃) or Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine (optional, as a weak base for SOCl₂ reaction)[11][13]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Procedure (for Bromination with PBr₃):

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction.

  • Reagent Addition: Slowly add PBr₃ (0.4 eq, dropwise) to the stirred solution. Note: PBr₃ is corrosive and reacts with moisture; handle with care in a fume hood.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0°C until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate.[14][15]

  • Purification: Purify the crude material via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure activated linker.

Protocol 2: Conjugation of Activated Linker to the First Ligand

Causality: This step involves a standard SN2 reaction where a nucleophilic functional group on the first ligand (e.g., a phenol on a VHL ligand or an amine on lenalidomide) displaces the bromide from the activated linker.[16] A non-nucleophilic base is required to neutralize the HBr generated during the reaction.

Materials:

  • Purified tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate (from Protocol 1)

  • E3 Ligase Ligand or POI Ligand with a nucleophilic handle (e.g., -OH, -NH₂, -SH)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the ligand (1.0 eq) and the activated linker (1.1 eq) in anhydrous DMF under an inert atmosphere.

  • Base Addition: Add the base (e.g., DIPEA, 2.0-3.0 eq) to the reaction mixture.

  • Heating: Stir the reaction at an elevated temperature (e.g., 60-80°C) to drive the SN2 reaction to completion.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and wash extensively with water and brine to remove the DMF and excess base.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting conjugate via flash column chromatography or preparative HPLC.

Protocol 3: Boc Group Deprotection

Causality: The tert-Butoxycarbonyl (Boc) group is a robust protecting group that is stable to the conditions of the first conjugation but is readily cleaved under acidic conditions to reveal the primary amine for the second conjugation step. Trifluoroacetic acid (TFA) is commonly used for this purpose.

Materials:

  • Boc-protected conjugate (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the Boc-protected conjugate in DCM (e.g., 0.1 M).

  • TFA Addition: Add TFA (e.g., 20-50% v/v in DCM) to the solution at room temperature.

  • Reaction: Stir for 1-2 hours. Monitor the deprotection by LC-MS.

  • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The product is often obtained as a TFA salt.

  • Neutralization (Optional): The crude TFA salt can be used directly in the next step, or it can be neutralized by dissolving in a minimal amount of solvent and carefully adding a saturated NaHCO₃ solution, followed by extraction.

Protocol 4: Second Conjugation via Amide Bond Formation

Causality: This final step connects the two halves of the PROTAC. The free amine on the linker-ligand 1 intermediate is coupled with a carboxylic acid on the second ligand using standard peptide coupling reagents. Reagents like HATU activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Materials:

  • Deprotected conjugate (from Protocol 3)

  • POI Ligand or E3 Ligase Ligand with a carboxylic acid handle

  • Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the carboxylic acid-containing ligand (1.0 eq), the amine-TFA salt (1.1 eq), and the coupling reagent (e.g., HATU, 1.2 eq) in anhydrous DMF under an inert atmosphere.

  • Base Addition: Add DIPEA (3.0-4.0 eq) to neutralize the TFA salt and facilitate the coupling reaction.

  • Reaction: Stir the mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup & Purification: Once the reaction is complete, purify the final PROTAC directly from the reaction mixture using preparative reverse-phase HPLC. This is the most common and effective method for isolating highly pure final products.

Section 4: Validation and Characterization

A successfully synthesized PROTAC must be rigorously validated both structurally and biologically.

Structural and Purity Analysis
TechniquePurpose
LC-MS Confirms the molecular weight of the final compound and intermediates.
¹H & ¹³C NMR Confirms the chemical structure and connectivity of the final PROTAC.
Analytical HPLC Determines the purity of the final compound (typically >95% is required for biological assays).
Biological Validation Protocols
  • Ternary Complex Formation Assay (e.g., NanoBRET™):

    • Principle: This assay measures the proximity of the POI and E3 ligase in live cells. The POI is tagged with a NanoLuc® luciferase, and the E3 ligase (e.g., Cereblon) is tagged with a HaloTag® ligand. PROTAC-induced complex formation brings the tags into close proximity, resulting in a quantifiable Bioluminescence Resonance Energy Transfer (BRET) signal.[17][18]

    • Brief Protocol: Seed cells expressing the tagged proteins. Treat with a serial dilution of the synthesized PROTAC. Add the HaloTag® ligand and NanoLuc® substrate. Measure luminescence at two wavelengths to calculate the BRET ratio.

  • Target Protein Degradation Assay (Western Blot):

    • Principle: This is the definitive assay to confirm PROTAC activity. It directly measures the reduction in the total amount of the target protein.

    • Brief Protocol: Seed cells in a multi-well plate. Treat with a serial dilution of the PROTAC for a set time course (e.g., 4, 8, 16, 24 hours). Lyse the cells and quantify total protein concentration (e.g., BCA assay). Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the POI. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. Quantify band intensity to determine the DC₅₀ (concentration for 50% degradation).

  • Cell Viability Assay (e.g., CellTiter-Glo®):

    • Principle: Measures the functional consequence of protein degradation. If the POI is essential for cell survival, its degradation will lead to a decrease in cell viability.

    • Brief Protocol: Seed cells in a 96- or 384-well plate. Treat with a serial dilution of the PROTAC for an extended period (e.g., 72 hours). Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic activity. Measure luminescence to determine the GI₅₀ (concentration for 50% growth inhibition).

Section 5: References

  • Toure, M., & Crews, C. M. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. --INVALID-LINK--[6]

  • Ciulli, A. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. --INVALID-LINK--[3]

  • Gabizon, R., & London, N. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. --INVALID-LINK--[4]

  • ChemPep Inc. (n.d.). Overview of PROTAC Linkers. ChemPep. --INVALID-LINK--[1]

  • Toure, M., & Crews, C. M. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. --INVALID-LINK--[5]

  • Zhang, C., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. --INVALID-LINK--[8]

  • BenchChem. (2025). Optimizing PROTAC Stability with PEG Linkers. BenchChem Technical Support Center. --INVALID-LINK--[17]

  • Hughes, S. J., & Ciulli, A. (2017). Effect of the linker's site of attachment on PROTAC stability. ResearchGate. --INVALID-LINK--[19]

  • Ciulli, A. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. PubMed. --INVALID-LINK--[20]

  • Zhang, C., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC - NIH. --INVALID-LINK--[9]

  • BenchChem. (n.d.). The Crucial Role of the Linker in PROTAC-Mediated Ternary Complex Formation. BenchChem. --INVALID-LINK--[2]

  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich. --INVALID-LINK--

  • Wurz, R. P., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Publishing. --INVALID-LINK--[21]

  • Drummond, M. L., & Williams, R. T. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC - NIH. --INVALID-LINK--[7]

  • BroadPharm. (n.d.). tert-Butyl (5-aminopentyl)carbamate. BroadPharm. --INVALID-LINK--[22]

  • Stegmann, M., et al. (2021). Workflow for E3 Ligase Ligand Validation for PROTAC Development. PMC - NIH. --INVALID-LINK--[18]

  • Schwalm, M. P., et al. (2025). A Facile Protocol for C(sp)–C(sp) Bond Formation Reactions Toward Functionalized E3 Ligase Ligands. ResearchGate. --INVALID-LINK--[23]

  • Sgrignani, J., et al. (2022). Classification of most common linkers used in PROTAC design. ResearchGate. --INVALID-LINK--[24]

  • Chad's Prep. (n.d.). Substitution with PBr3 & SOCl2. Chad's Prep. --INVALID-LINK--[10]

  • BLDpharm. (n.d.). tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate. BLDpharm. --INVALID-LINK--[14]

  • Sunway Pharm Ltd. (n.d.). tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate. Sunway Pharm Ltd. --INVALID-LINK--[15]

  • Winter, G. E., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC - PubMed Central. --INVALID-LINK--[16]

  • LibreTexts Chemistry. (2019). 9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. Chemistry LibreTexts. --INVALID-LINK--[13]

  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Chemistry Steps. --INVALID-LINK--[11]

  • Chad's Prep. (2018). 12.5b Substitution with PBr3 and SOCl2. YouTube. --INVALID-LINK--[12]

References

Application Notes and Protocols: Synthetic Routes to Substituted Pyridines Utilizing Carbamate Functionality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry and drug development. Its presence in a vast array of pharmaceuticals, agrochemicals, and functional materials underscores its significance as a privileged scaffold. The nitrogen atom within the six-membered aromatic ring imparts unique electronic properties, influences metabolic stability, and provides a crucial point for hydrogen bonding and salt formation, all of which are critical for modulating biological activity. Consequently, the development of robust and versatile synthetic methodologies for accessing highly substituted and functionally diverse pyridines remains a paramount objective for organic chemists.

This comprehensive guide delves into the strategic application of the carbamate functional group in the synthesis of substituted pyridines. We will explore how this versatile moiety can be leveraged as a powerful directing group in metal-catalyzed C-H functionalization reactions and as a key component in the construction of the pyridine core itself. The protocols and discussions herein are tailored for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the critical scientific rationale behind the experimental choices.

Core Synthetic Strategy I: The O-Carbamate as a Powerful Directing Group for Pyridine Functionalization

One of the most elegant and widely adopted strategies for the regioselective functionalization of pyridinols is through the use of an O-carbamate as a directed metalation group (DMG). The carbamate, particularly the N,N-diethylcarbamate, is among the most powerful DMGs, capable of directing deprotonation to the ortho position with high fidelity.[1][2] This approach transforms the otherwise challenging C-H activation of the electron-deficient pyridine ring into a predictable and efficient process.

Mechanism of Directed ortho-Metalation (DoM)

The DoM process involves the treatment of an O-pyridyl carbamate with a strong organolithium base, typically s-butyllithium or n-butyllithium, in an ethereal solvent at low temperatures. The carbamate's carbonyl oxygen coordinates to the lithium cation, positioning the base for selective deprotonation of the adjacent C-H bond. This generates a stabilized ortho-lithiated intermediate, which can then be trapped by a wide range of electrophiles to introduce diverse substituents.

DoM_Mechanism Start O-Pyridyl Carbamate Intermediate Ortho-lithiated Intermediate Start->Intermediate Deprotonation Base s-BuLi / TMEDA Product Ortho-substituted Pyridyl Carbamate Intermediate->Product Electrophilic Quench Electrophile Electrophile (E+) CH_Activation_Workflow cluster_start Starting Materials cluster_workup Workup & Purification SM1 2-Pyridyl O-Carbamate Reaction Reaction Vessel (Dioxane, 110 °C) SM1->Reaction SM2 Aryl Halide (Ar-X) SM2->Reaction Catalyst Pd(OAc)2 / PCy3 Catalyst->Reaction Base K2CO3 Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Ortho-Arylated Pyridine Purification->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate (CAS 169280-83-5). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure product purity. The following sections provide in-depth answers to frequently encountered issues, detailed experimental protocols, and troubleshooting workflows.

Section 1: Synthesis Overview & Key Challenges

The synthesis of this compound is a critical step in the development of more complex molecules for medicinal chemistry and organic synthesis.[1] The molecule features a Boc-protected amine and a primary alcohol on a pyridine scaffold, making it a versatile building block.

Two primary synthetic routes are commonly employed, each with its own set of advantages and potential difficulties.

  • Route A: Direct Boc Protection. This route involves the direct protection of the exocyclic amine of (6-aminopyridin-3-yl)methanol. The primary challenge here is the reduced nucleophilicity of the aminopyridine nitrogen.

  • Route B: Ester Reduction. This pathway begins with the Boc protection of an aminopyridine ester, such as ethyl 6-aminonicotinate, followed by the reduction of the ester group to the primary alcohol. This avoids issues with the free alcohol but introduces the need for a potent reducing agent and potential selectivity problems.

Synthesis_Pathways cluster_A Route A: Direct Boc Protection cluster_B Route B: Ester Reduction A_start (6-aminopyridin-3-yl)methanol A_reagents (Boc)₂O, Base Solvent A_start->A_reagents Step 1 A_product tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate A_reagents->A_product B_start Ethyl 6-aminonicotinate B_step1_reagents (Boc)₂O, Base Solvent B_start->B_step1_reagents Step 1a B_intermediate Ethyl 6-(tert-butoxycarbonylamino) nicotinate B_step1_reagents->B_intermediate B_step2_reagents Reducing Agent (e.g., LiAlH₄) Anhydrous Solvent B_intermediate->B_step2_reagents Step 1b B_product tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate B_step2_reagents->B_product

Caption: Overview of primary synthetic routes to the target compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses specific questions and problems you may encounter during the synthesis.

Category 1: Boc Protection Reactions

Q1: My Boc protection reaction is sluggish or incomplete. Why is this happening?

A: The most common cause is the low nucleophilicity of the 2-aminopyridine nitrogen. Unlike aliphatic amines, the nitrogen atom's lone pair of electrons in 2-aminopyridine is partially delocalized into the electron-deficient pyridine ring, reducing its ability to attack the di-tert-butyl dicarbonate ((Boc)₂O) electrophile. This inherent property often leads to slow or incomplete reactions under standard conditions that work well for other amines.[2]

Q2: How can I accelerate the Boc protection of the aminopyridine?

A: To overcome the low nucleophilicity, several strategies can be employed:

  • Use of a Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for this transformation. It reacts with (Boc)₂O to form a more reactive intermediate, which is then readily attacked by the aminopyridine.

  • Stronger Base/Optimized Conditions: Using a non-nucleophilic base like triethylamine (TEA) is common to neutralize acidic byproducts.[3] Some protocols for difficult substrates utilize coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) to activate the system, reportedly achieving high yields.[4][5]

  • Solvent Choice: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN) are standard. Ensure your starting material is fully dissolved; poor solubility can severely hinder the reaction rate.[2]

Q3: I'm observing multiple spots on my TLC plate after the Boc protection reaction. What are the likely side products?

A: Side products can arise from several issues:

  • Di-Boc Protection: While less common for the sterically hindered pyridine nitrogen, it's possible under harsh conditions or with a large excess of (Boc)₂O.

  • Reaction with the Hydroxyl Group (Route A): The primary alcohol is also a nucleophile and can react with (Boc)₂O to form a carbonate, although this is generally much slower than N-acylation.

  • Degradation: If the reaction is heated excessively or run for extended periods, decomposition of the starting material or product can occur.

Q4: My aminopyridine starting material is poorly soluble in the reaction solvent. What can I do?

A: Solubility is a critical factor.[2] If your substrate is not dissolving:

  • Switch Solvents: Try a more polar solvent like Dimethylformamide (DMF). However, be aware that DMF can be difficult to remove during workup.

  • Gentle Heating: Gently warming the reaction mixture (e.g., to 40-50 °C) can improve solubility and reaction rate. Monitor the reaction closely by TLC to avoid decomposition.

  • Use a Co-solvent System: A mixture of solvents, such as THF/DCM, can sometimes improve solubility.

Category 2: Ester Reduction Reactions

Q5: My ester reduction with LiAlH₄ is not going to completion. What could be the cause?

A: Incomplete reduction is typically due to one of the following:

  • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of Lithium aluminum hydride (LiAlH₄). Esters require two equivalents of hydride for full reduction to the alcohol.[6] It is common to use 1.5 to 2.0 equivalents of LiAlH₄ to account for any moisture or other reactive impurities.

  • Inactive LiAlH₄: LiAlH₄ is extremely sensitive to moisture and can be deactivated by atmospheric water. Always use freshly opened, high-purity reagent and perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[7]

  • Low Temperature: While the initial addition of LiAlH₄ is often done at 0 °C for safety, the reaction may need to be warmed to room temperature or even gently refluxed to go to completion.[6]

Q6: I'm getting a low yield after workup, and my product is impure. What are the likely side reactions during reduction?

A: The high reactivity of LiAlH₄ can lead to side reactions:

  • Boc Deprotection: LiAlH₄ is a hard nucleophile and can potentially attack the carbonyl of the Boc group, leading to its cleavage. This is more likely if the reaction is run at elevated temperatures for a prolonged period.

  • Pyridine Ring Reduction: Although generally resistant, the pyridine ring can be reduced under harsh conditions.

  • Workup Issues: The quenching and workup of LiAlH₄ reactions (e.g., Fieser workup) can be tricky. Improper procedure can lead to the formation of aluminum hydroxide gels that trap the product, significantly reducing the isolated yield.

Q7: Are there milder alternatives to LiAlH₄ for the ester reduction?

A: Yes. If LiAlH₄ is causing side reactions, consider using Sodium borohydride (NaBH₄) in combination with a Lewis acid like Lithium chloride (LiCl) or Calcium chloride (CaCl₂). This combination generates a more reactive hydride species that can reduce esters, but it is generally milder than LiAlH₄. However, these reactions often require higher temperatures and longer reaction times.

Category 3: Purification and Handling

Q8: What is the most effective method for purifying the final product?

A: Flash column chromatography is the most common and effective method. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically used. The product's polarity, due to the free hydroxyl group, necessitates a moderately polar mobile phase. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be effective if the crude product is of sufficient purity.

Q9: The purified product appears to degrade over time. What are the proper storage conditions?

A: The compound should be stored in a sealed container under an inert atmosphere (Argon or Nitrogen) at low temperatures (2-8 °C).[1] This minimizes degradation from atmospheric oxygen and moisture.

Section 3: Troubleshooting Workflow

If you are facing low yields or impurities, use the following decision tree to diagnose the problem.

Troubleshooting_Workflow start_node Problem: Low Yield or Impure Product decision_node1 Starting Material Consumed? start_node->decision_node1 Analyze reaction by TLC/LCMS decision_node decision_node action_node action_node end_node Optimized Protocol decision_node2 Reaction Type? decision_node1->decision_node2 No decision_node3 Multiple Spots on TLC/LCMS? decision_node1->decision_node3 Yes action_node1a Issue: Incomplete Reaction - Check amine nucleophilicity. - Add catalyst (DMAP). - Increase temperature. - Verify reagent quality. (See FAQ Q1, Q2) decision_node2->action_node1a Boc Protection action_node1b Issue: Incomplete Reduction - Use fresh/more LiAlH₄. - Ensure anhydrous conditions. - Allow reaction to warm to RT. (See FAQ Q5) decision_node2->action_node1b Ester Reduction action_node1a->end_node action_node1b->end_node action_node2 Issue: Side Reactions - Boc Protection: Check for di-protection. - Reduction: Check for Boc deprotection. - Lower reaction temperature. - Reduce reaction time. (See FAQ Q3, Q6) decision_node3->action_node2 Yes decision_node4 Issue during Workup/Purification? decision_node3->decision_node4 No (One major spot) action_node2->end_node action_node3 Issue: Product Loss - Reduction: Optimize LiAlH₄ quench. - Extraction: Use appropriate solvent, check pH. - Chromatography: Choose correct eluent. (See FAQ Q6, Q8) decision_node4->action_node3 Yes action_node3->end_node

Caption: A decision tree for troubleshooting common synthesis issues.

Section 4: Experimental Protocols & Data

Protocol 1: Direct Boc Protection (Route A)

This protocol is adapted for substrates with low nucleophilicity.

Step-by-Step Methodology:

  • To a solution of (6-aminopyridin-3-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.1 M) under an Argon atmosphere, add triethylamine (TEA, 1.5 eq).

  • Add 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) to the mixture and stir for 5 minutes.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM dropwise at room temperature.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the final product.

Protocol 2: Ester Reduction (Route B)

This protocol uses LiAlH₄ and requires strict anhydrous conditions.

Step-by-Step Methodology:

  • Dissolve ethyl 6-(tert-butoxycarbonylamino)nicotinate (1.0 eq) in anhydrous Tetrahydrofuran (THF, ~0.1 M) in a flame-dried flask under an Argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add Lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Quench the reaction carefully by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a white, filterable precipitate forms.

  • Filter the solid through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Data Summary Table
ParameterRoute A: Direct ProtectionRoute B: Ester Reduction
Starting Material (6-aminopyridin-3-yl)methanolEthyl 6-(tert-butoxycarbonylamino)nicotinate
Key Reagents (Boc)₂O, TEA, DMAPLiAlH₄
Typical Yield 60-80%75-90%
Reaction Time 4-12 hours2-4 hours
Key Challenge Low nucleophilicity of amineHandling of pyrophoric LiAlH₄
Safety Concern Standard organic synthesisStrict anhydrous conditions required; pyrophoric reagent
Number of Steps OneTwo (if starting from 6-aminonicotinate)

References

Purification of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the column chromatography purification of this and structurally similar molecules. We will move beyond rote procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

The Challenge: Understanding the Molecule

The purification of this compound (CAS 169280-83-5) by normal-phase column chromatography presents a unique set of challenges due to its trifunctional nature:

  • A Basic Pyridine Nitrogen: This site is prone to strong, non-ideal interactions with the acidic silanol groups (Si-OH) on the surface of silica gel. This can lead to significant peak tailing, irreversible adsorption, and ultimately, poor separation and low recovery.

  • A Polar Hydroxymethyl Group (-CH₂OH): This group increases the compound's polarity, requiring more polar solvent systems for elution.

  • A Lipophilic tert-Butoxycarbonyl (Boc) Group: This bulky, non-polar group modulates the overall polarity and solubility of the molecule.

The key to a successful purification lies in mastering the interplay of these functional groups with the stationary and mobile phases.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the purification of this compound in a direct Q&A format.

Q1: My compound is streaking badly on the TLC plate and tailing on the column. What's happening and how do I fix it?

A1: This is the most common issue and is almost certainly caused by the interaction between the basic pyridine nitrogen and the acidic silica gel.[1][2] This strong interaction leads to slow desorption kinetics, causing the elongated "tailing" of the spot.

  • Immediate Solution: Add a basic modifier to your mobile phase. Incorporating a small amount of triethylamine (Et₃N) or pyridine, typically 0.1-1% by volume, into your eluent system will neutralize the acidic sites on the silica.[1] The modifier molecules will competitively bind to the silanol groups, allowing your target compound to travel through the column more uniformly.

  • Alternative Stationary Phase: If tailing persists, your compound may be degrading on the silica.[3] Consider switching to a less acidic stationary phase like alumina (neutral or basic) or using commercially available deactivated silica gel.[3]

Q2: I can't find a solvent system that gives good separation. My compound either stays at the baseline or shoots to the solvent front.

A2: This indicates a mismatch in eluent polarity. Given the compound's polarity, standard systems like Hexane/Ethyl Acetate may not provide enough "dynamic range."

  • Systematic Approach: Start your Thin Layer Chromatography (TLC) screening with a more polar solvent system. Dichloromethane (DCM) and Methanol (MeOH) is an excellent and versatile alternative.[1] Begin with a high ratio of DCM to MeOH (e.g., 98:2) and gradually increase the methanol concentration.

  • Target Rf Value: For optimal separation on a flash column, aim for an Rf (Retardation factor) value for your target compound between 0.2 and 0.4 on the TLC plate.[4][5][6] This Rf range typically translates to the compound eluting in a reasonable number of column volumes (CV), where CV ≈ 1/Rf.[4][5]

Q3: My yield is very low after the column, even though the reaction appears clean by TLC. Where is my compound going?

A3: Low mass balance can be attributed to several factors:

  • Irreversible Adsorption: As mentioned in A1, strong interaction with the silica can lead to a portion of your compound never eluting from the column.[3] Using a basic modifier is the primary solution.

  • Compound Instability: The Boc protecting group is sensitive to acid and can be cleaved under strongly acidic conditions.[7][8] While standard silica gel is only weakly acidic, sensitive compounds can degrade over the extended time of a column run.[3] To test for this, spot your purified compound on a TLC plate, let it sit for an hour, and then develop it. If a new, more polar spot appears at the baseline, your compound is degrading on the silica.

  • Incomplete Elution: It's possible the compound is simply taking a very long time to elute ("bleeding" off the column).[3] If your compound starts to elute, try increasing the mobile phase polarity more aggressively to push the remaining material off faster, provided it doesn't co-elute with impurities.[3]

Q4: I have an impurity that is very close to my product on the TLC. How can I improve the separation (resolution)?

A4: Improving resolution requires optimizing several parameters:

  • Solvent Selectivity: Don't just change the solvent ratio; change the solvent system. If DCM/MeOH isn't working, try a system with different chemical properties, like Toluene/Acetone or Ethyl Acetate/Ethanol. Different solvents interact with your compound and impurities in unique ways, which can alter the relative separation.[4]

  • Column Dimensions: Use a longer, narrower column for difficult separations. This increases the number of theoretical plates and provides more opportunities for equilibration between the stationary and mobile phases.

  • Loading Technique: Ensure you load the sample in a highly concentrated, narrow band.[9] If your compound has poor solubility in the initial eluent, use a dry loading technique.[9] To do this, dissolve your crude product in a strong solvent (like methanol or DCM), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of your column.[9]

Experimental Protocols & Data

Protocol 1: Method Development using TLC
  • Prepare Stock Solutions: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Methanol).

  • Screen Solvents: Spot the mixture on at least three different TLC plates. Develop each plate in a chamber containing a different solvent system. Good starting systems are:

    • System A: 95:5 Dichloromethane/Methanol

    • System B: 80:20 Hexanes/Ethyl Acetate

    • System C: 90:10 Ethyl Acetate/Methanol

  • Optimize the Ratio: Based on the initial screen, choose the system that shows the best separation. Optimize the solvent ratio to achieve an Rf value of ~0.3 for the target compound.[1]

  • Add Modifier: Once you have a promising system, prepare another eluent with the same ratio but add 0.5% (v/v) triethylamine. Run a new TLC plate with this modified eluent to confirm that peak shape improves and the Rf value is still in the optimal range.

Data Summary: Recommended Solvent Systems
System IDSolvent System (v/v)ModifierTarget RfNotes
DCM-A 97:3 Dichloromethane/Methanol0.5% Et₃N~0.35Excellent starting point for good resolution.
DCM-B 95:5 Dichloromethane/Methanol0.5% Et₃N~0.50Use for faster elution if separation from impurities is large.
EA-A 80:20 Ethyl Acetate/Hexanes1.0% Et₃N~0.25May require higher modifier concentration.
EA-B 100% Ethyl Acetate1.0% Et₃N~0.40A simpler system if impurities are non-polar.
Protocol 2: Flash Column Chromatography
  • Column Selection & Packing: For a 1g crude sample, a column with a diameter of ~40mm is appropriate. Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase you plan to use.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in the minimum amount of DCM. Pipette this solution carefully and evenly onto the top of the silica bed.[9]

    • Dry Loading (Recommended): Dissolve the crude material in a strong solvent, add silica gel (~2-3 times the mass of your crude product), and remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[9] Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the solvent system identified during TLC optimization. Collect fractions and monitor them by TLC. A gradient elution, where the polarity of the mobile phase is gradually increased, is often most effective. For example, using System DCM-A, you might start with 2% MeOH in DCM and gradually increase to 5% MeOH over several column volumes.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure.

Visualization of Workflows

Purification Workflow Diagram

The following diagram outlines the logical steps from initial analysis to final product isolation.

Purification_Workflow cluster_prep Preparation & Analysis cluster_execution Execution cluster_analysis Analysis & Isolation TLC_Screen 1. TLC Screening (DCM/MeOH, Hex/EtOAc) Rf_Check 2. Optimize for Rf ≈ 0.3 Add 0.5% Et3N TLC_Screen->Rf_Check Identify best system Pack_Column 3. Pack Silica Column Rf_Check->Pack_Column Optimized system found Load_Sample 4. Dry Load Sample Pack_Column->Load_Sample Run_Column 5. Run Gradient Elution Load_Sample->Run_Column Monitor_Fractions 6. Monitor Fractions by TLC Run_Column->Monitor_Fractions Combine_Fractions 7. Combine Pure Fractions Monitor_Fractions->Combine_Fractions Purity confirmed Evaporate 8. Evaporate Solvent Combine_Fractions->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: A standard workflow for column chromatography purification.

Troubleshooting Logic Diagram

This diagram provides a decision-making tree for addressing common purification issues.

Troubleshooting_Logic Start Problem Observed Tailing Peak Tailing / Streaking? Start->Tailing Low_Yield Low Yield? Start->Low_Yield Bad_Sep Poor Separation? Start->Bad_Sep Tailing->Bad_Sep No Add_Base Add 0.1-1% Et3N to Mobile Phase Tailing->Add_Base Yes Low_Yield->Bad_Sep No Check_Deg Check for Degradation (2D TLC) Low_Yield->Check_Deg Yes Change_Solvent Change Solvent System (e.g., Toluene/Acetone) Bad_Sep->Change_Solvent Yes Dry_Load Use Dry Loading Technique Bad_Sep->Dry_Load No Check_Deg->Add_Base No Degradation Change_Solvent->Add_Base

Caption: A troubleshooting decision tree for common chromatography issues.

References

Technical Support Center: Boc Protection of 2-Amino-5-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Boc protection of 2-amino-5-(hydroxymethyl)pyridine. This molecule is a valuable building block in medicinal chemistry and materials science. However, the presence of three distinct nucleophilic sites—the exocyclic amine, the primary alcohol, and the pyridine ring nitrogen—presents a unique chemoselectivity challenge. This guide is designed to help you navigate the common side reactions, troubleshoot unexpected results, and optimize your reaction conditions for a successful synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered in the lab through a question-and-answer format.

Q1: My main product is a new, much less polar spot on TLC, and the yield of my desired mono-N-Boc product is low. What's happening?

A1: You are likely observing the formation of the di-Boc protected side product , tert-butyl (tert-butoxycarbonyl)(5-(hydroxymethyl)pyridin-2-yl)carbamate. This is one of the most common side reactions when protecting 2-aminopyridines.[1][2]

Causality & Mechanism: The initial, desired N-Boc product still possesses a proton on the carbamate nitrogen. Under basic conditions or with a highly reactive Boc-delivery agent, this proton can be removed. The resulting anion is a potent nucleophile that attacks a second molecule of Boc anhydride ((Boc)₂O), leading to the di-substituted product.[3]

  • Driving Factors:

    • Excess (Boc)₂O: Using a significant excess of the protecting group reagent dramatically increases the probability of a second addition.

    • Strong Bases: Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can deprotonate the mono-Boc product, facilitating the second reaction.[4]

    • Nucleophilic Catalysts (DMAP): 4-(Dimethylamino)pyridine (DMAP) is a double-edged sword. It reacts with (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate.[5] While this accelerates the desired first protection, it also dramatically accelerates the second, often leading to significant di-Boc formation.[3][5]

Troubleshooting Steps:

  • Control Stoichiometry: Use no more than 1.05-1.1 equivalents of (Boc)₂O.

  • Re-evaluate Your Base: If using a strong base, consider switching to milder conditions, such as aqueous sodium bicarbonate (NaHCO₃), or running the reaction without a base, as the reaction can proceed autocatalytically.[6]

  • Avoid DMAP: For this specific substrate, avoid using DMAP as a catalyst if di-Boc formation is a persistent issue.

// Nodes sub [label="2-Amino-5-(hydroxymethyl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; boc2o_1 [label="(Boc)₂O (1.0 eq)\nMild Base", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; boc2o_2 [label="(Boc)₂O (>1.2 eq)\nStrong Base / DMAP", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

product [label="Desired Product\n(Mono-N-Boc)", fillcolor="#34A853", fontcolor="#FFFFFF"]; diboc [label="Side Product\n(Di-N,N-Boc)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; n_o_bis [label="Side Product\n(N,O-bis-Boc)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges sub -> boc2o_1 [label=" Reaction", color="#5F6368"]; boc2o_1 -> product [label=" Selective\n Protection", color="#34A853"];

sub -> boc2o_2 [label=" Forcing\n Conditions", color="#5F6368"]; boc2o_2 -> diboc [color="#EA4335"]; boc2o_2 -> n_o_bis [color="#FBBC05"]; product -> diboc [label=" Excess (Boc)₂O", style=dashed, color="#EA4335"];

} dot Caption: Key reaction pathways for Boc protection and side-product formation.

Q2: Besides the di-Boc product, I'm seeing another significant byproduct. What could it be?

A2: The other likely byproduct is the N,O-bis-Boc protected species , where both the exocyclic amine and the hydroxymethyl group have reacted with (Boc)₂O.

Causality & Mechanism: While the exocyclic amine is significantly more nucleophilic than the primary alcohol, forcing conditions can lead to the protection of the hydroxyl group, forming a tert-butyl carbonate.[7]

  • Driving Factors:

    • High Temperature: Heating the reaction can provide the necessary activation energy for the less nucleophilic alcohol to react.

    • Extended Reaction Times: Allowing the reaction to stir for prolonged periods after the initial N-protection is complete increases the chance of O-protection.

    • Catalyst Choice: Strong acylation catalysts can promote O-acylation.

Troubleshooting Steps:

  • Monitor Temperature: Run the reaction at room temperature or below (0 °C).[8]

  • TLC Monitoring: Monitor the reaction closely by TLC. Once the starting material is consumed and the mono-N-Boc product is dominant, quench the reaction promptly.

  • Chemoselective Conditions: Several methods have been developed for the chemoselective N-protection of amino alcohols, often using specific catalysts or solvent systems that favor N-acylation.[9][10]

Q3: My reaction is very slow or incomplete, but I'm afraid of forcing conditions. How can I improve the reaction rate selectively?

A3: This is a common challenge. While 2-aminopyridine itself is nucleophilic, it can be less reactive than aliphatic amines. The goal is to activate the electrophile ((Boc)₂O) or increase the amine's nucleophilicity without promoting over-reaction.

Optimization Strategies:

ParameterRecommendationRationale
Solvent Aprotic (THF, Dioxane, CH₂Cl₂)Solvates reagents well without interfering. Using a biphasic system with water (e.g., Dioxane/H₂O) and a mild base like NaHCO₃ can be effective.[11]
Base Weak Inorganic (NaHCO₃, K₂CO₃)Sufficient to neutralize the in situ generated acid without significantly deprotonating the mono-Boc product.[7]
(Boc)₂O Equiv. 1.05 - 1.1 eq.Provides a slight excess to drive the reaction to completion while minimizing the risk of di-protection.
Temperature 0 °C to Room TempBalances reaction rate with selectivity. Start at 0 °C and allow to slowly warm to room temperature.
Catalyst Use with caution.While DMAP is often too reactive[5], some have reported using coupling agents like EDCI/HOBT to achieve high selectivity in aminopyridine protections.[1][2]

Troubleshooting_Flowchart

Recommended Experimental Protocol

This protocol is optimized for the selective mono-N-Boc protection of 2-amino-5-(hydroxymethyl)pyridine, aiming to minimize the formation of di-Boc and N,O-bis-Boc side products.

Materials:

  • 2-Amino-5-(hydroxymethyl)pyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1,4-Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-(hydroxymethyl)pyridine (1.0 eq.) in a 2:1 mixture of 1,4-dioxane and water. Add saturated aqueous NaHCO₃ solution (2.0 eq.). Stir the mixture at room temperature until all solids dissolve.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of (Boc)₂O (1.05 eq.) in 1,4-dioxane dropwise over 15-20 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using 1:1 Hexanes:EtOAc), checking for the consumption of the starting material.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.

References

Deprotection of the Boc group in tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on the Successful Deprotection of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the removal of a protecting group is a critical step that can define the success of a synthetic pathway. This guide is designed to provide in-depth troubleshooting advice and practical protocols for the deprotection of this compound to yield 2-amino-5-(hydroxymethyl)pyridine. We will move beyond simple instructions to explain the underlying chemical principles, helping you navigate challenges and optimize your experimental outcomes.

The Foundation: Understanding the Acid-Catalyzed Boc Deprotection Mechanism

The tert-butyloxycarbonyl (Boc) group is favored for its stability under many conditions and its facile removal under acidic conditions.[1][2] The acid-catalyzed deprotection is a three-step process involving protonation, fragmentation to form a stable carbocation, and finally, decarboxylation.[2][3][4]

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[2][3][4]

  • Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond. This step is the rate-determining step and results in the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[2][5]

  • Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas (CO₂) and the desired free amine.[2][3] The amine is then protonated by the excess acid in the medium to form the corresponding ammonium salt.[3]

It is critical to remember that the generation of the tert-butyl cation is the source of many potential side reactions.[5][6] This cation can act as an alkylating agent, reacting with any available nucleophiles in the reaction mixture.[5][6]

Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ Carbamic_Acid [R-NH-COOH] Carbamic Acid Protonated_Boc->Carbamic_Acid - (CH3)3C+ tBu_Cation (CH3)3C+ Free_Amine R-NH3+ Ammonium Salt Carbamic_Acid->Free_Amine - CO2 CO2 CO2

Caption: Acid-catalyzed Boc deprotection mechanism.
Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the deprotection of this compound.

Q1: My reaction is sluggish or incomplete. How can I drive it to completion?

This is one of the most common issues, often stemming from insufficient acid strength or non-optimal reaction conditions.[7]

  • Potential Cause 1: Insufficient Acid Strength/Concentration. The rate of Boc cleavage is highly dependent on the acidity of the medium.[7] A low concentration of acid may not be sufficient to efficiently protonate the carbamate.

    • Solution: If using a TFA/DCM mixture, increase the concentration of TFA. For example, if a 20% TFA solution is ineffective, try increasing it to 50%.[7] Alternatively, switch to a stronger acid system. A solution of 4M HCl in 1,4-dioxane is a highly effective reagent for Boc deprotection and often provides faster and cleaner reactions.[8][9][10]

  • Potential Cause 2: Inadequate Reaction Time or Temperature. Deprotection is a kinetic process.[7] While many reactions are complete within 30-60 minutes at room temperature, some substrates may react more slowly.[8][10]

    • Solution: First, ensure you are monitoring the reaction correctly (e.g., via TLC or LC-MS) and allow it more time. If the reaction is still stalled, a gentle increase in temperature (e.g., to 40 °C) can be effective, but must be done cautiously to avoid potential degradation of the product.

  • Potential Cause 3: Solvent Issues. The substrate and acid must be well-solvated for the reaction to proceed efficiently.[7]

    • Solution: Ensure your starting material is fully dissolved in the chosen solvent. Dichloromethane (DCM) is common for TFA deprotections, while 1,4-dioxane is used with HCl.[7][11] If solubility is an issue, a small amount of a co-solvent like methanol might be necessary, but be aware it can participate in side reactions.

Troubleshooting_Workflow Start Reaction Incomplete? Check_Acid Increase Acid Conc. (e.g., 20% -> 50% TFA) or Switch to 4M HCl/Dioxane Start->Check_Acid Yes Side_Products Side Products Observed? Start->Side_Products No Check_Time Extend Reaction Time (Monitor by TLC/LC-MS) Check_Acid->Check_Time Check_Temp Increase Temperature (e.g., RT -> 40°C) (Use Caution) Check_Time->Check_Temp Check_Temp->Side_Products Add_Scavenger Add Scavenger (e.g., TIS, Anisole) Side_Products->Add_Scavenger Yes Workup_Issue Work-up Difficulty? Side_Products->Workup_Issue No Milder_Conditions Use Milder Conditions (e.g., 0°C, shorter time) Add_Scavenger->Milder_Conditions Milder_Conditions->Workup_Issue Salt_Precip Precipitate Salt with Ether or Perform Aqueous Wash Workup_Issue->Salt_Precip Yes Success Reaction Successful Workup_Issue->Success No Salt_Precip->Success

Caption: A logical workflow for troubleshooting common Boc deprotection issues.

Q2: I'm observing unexpected side products. What is causing them?

Side product formation is almost always linked to the reactive tert-butyl cation generated during the reaction.[5][7]

  • Potential Cause: t-Butyl Cation Alkylation. The t-butyl cation is an electrophile and can alkylate nucleophilic sites on your substrate or product. For your specific molecule, potential sites for unwanted alkylation include the pyridine nitrogen, the amino group of the product, or the hydroxyl group. Electron-rich aromatic rings are particularly susceptible to this side reaction.[5]

    • Solution: Use a Scavenger. To prevent this, a "cation scavenger" should be added to the reaction mixture.[12] The scavenger is a nucleophile that is designed to react with and "trap" the tert-butyl cation before it can react with your desired molecule.

      • Common Scavengers:

        • Triisopropylsilane (TIS): Highly effective at reducing the cation via hydride transfer.

        • Anisole or Thioanisole: Act as nucleophilic traps for the cation.[12]

      • Recommendation: Add 2.5-5% (v/v) of a scavenger like TIS to your reaction mixture along with the acid.[7]

Q3: Is the hydroxymethyl group on the pyridine ring stable to the acidic conditions?

The hydroxymethyl group is generally stable, but harsh conditions can lead to degradation.

  • Potential Cause: Acid-Catalyzed Side Reactions. Under strongly acidic conditions and/or elevated temperatures, the primary alcohol could potentially undergo side reactions such as etherification (if an alcohol solvent is present) or other forms of degradation. The pyridine ring itself is stable to acid.

    • Solution: Use Milder, Controlled Conditions.

      • Prefer HCl/Dioxane: 4M HCl in dioxane is often considered a milder and more selective system than high concentrations of TFA, which can be beneficial for sensitive substrates.[8][13]

      • Control Temperature: Perform the reaction at 0 °C initially and allow it to slowly warm to room temperature. Avoid active heating unless necessary to push a stalled reaction.[7]

      • Minimize Reaction Time: Monitor the reaction closely and proceed with the work-up as soon as the starting material has been consumed to minimize the product's exposure to the acid.

Frequently Asked Questions (FAQs)

Q1: What are the "standard" conditions for Boc deprotection? The two most widely used methods are Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and 4M Hydrochloric Acid (HCl) in 1,4-dioxane.[7][8][11]

Reagent SystemSolventTypical TimeTemperatureKey Considerations
20-50% TFADichloromethane (DCM)0.5 - 2 hours0 °C to RTEffective, but TFA can be harsh. Scavengers are often required.[7][14]
4M HCl1,4-Dioxane0.5 - 1 hourRoom Temp.Often faster and cleaner. Product precipitates as the HCl salt.[8][10]
Oxalyl Chloride / MeOHMethanol (MeOH)1 - 4 hoursRoom Temp.A milder, non-TFA alternative suitable for some sensitive substrates.[1][15][16]

Q2: How should I work up the reaction and purify my product, 2-amino-5-(hydroxymethyl)pyridine? The product of the reaction is the ammonium salt (e.g., the trifluoroacetate or hydrochloride salt). You can either isolate the salt or neutralize it to obtain the free amine.

  • Isolating the Salt (Recommended for Purity):

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid. Co-evaporation with a solvent like toluene can help remove residual TFA.[7]

    • Add a non-polar solvent like cold diethyl ether to the residue. This will typically cause the hydrochloride or trifluoroacetate salt to precipitate as a solid.[7][17]

    • Collect the solid by filtration, wash with more cold ether, and dry under vacuum.[17] This salt is often pure enough for subsequent steps.

  • Obtaining the Free Amine:

    • After removing the reaction solvent, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base to neutralize the acid and deprotonate the amine.

    • Separate the layers, dry the organic phase over sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine. Purification can then be performed by crystallization or column chromatography.[18]

Q3: Are there any non-acidic methods for Boc deprotection? While acidic cleavage is most common, other methods exist, though they may not be as suitable for this specific substrate. These include thermal deprotection at high temperatures or certain basic conditions for highly activated amines, which are generally not applicable here.[19][20] For sensitive substrates where acid must be avoided, specialized reagents can be used, but these require careful case-by-case evaluation.[12][21]

Detailed Experimental Protocol: Deprotection using 4M HCl in 1,4-Dioxane

This protocol is often preferred for its efficiency and the ease of isolating the product as a clean hydrochloride salt.[8][10]

Experimental_Workflow cluster_protocol Protocol Steps Setup 1. Dissolve Substrate in minimum Dioxane/DCM Addition 2. Add 4M HCl in Dioxane (5 eq) at 0°C to RT Setup->Addition Stir 3. Stir at RT (Monitor by TLC/LC-MS) Addition->Stir Concentrate 4. Remove Solvent in vacuo Stir->Concentrate Precipitate 5. Triturate with Diethyl Ether Concentrate->Precipitate Isolate 6. Filter and Dry Solid Precipitate->Isolate Product Pure Product (HCl Salt) Isolate->Product

Caption: A step-by-step workflow for Boc deprotection using HCl in dioxane.

Materials:

  • This compound (1 equivalent)

  • 4M solution of HCl in 1,4-dioxane (5 equivalents)

  • Anhydrous 1,4-dioxane or Dichloromethane (DCM) (if needed for solubility)

  • Diethyl ether (for precipitation)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Setup: Place the Boc-protected starting material (1 eq.) into a clean, dry round-bottom flask equipped with a magnetic stir bar. If the substrate is not fully soluble in the HCl/dioxane solution, dissolve it in a minimum amount of anhydrous DCM or dioxane.

  • Reagent Addition: To the stirred solution (or suspension), add the 4M HCl in 1,4-dioxane solution (5 eq.) dropwise at room temperature. An initial cooling to 0 °C can be used to moderate any exotherm.

  • Reaction: Allow the mixture to stir at room temperature. The reaction is typically rapid, and the deprotected product's hydrochloride salt may begin to precipitate from the solution. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 30-60 minutes).[16]

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

    • Add a sufficient amount of diethyl ether to the resulting residue and stir or sonicate the mixture. This process, known as trituration, will break up any solids and wash away soluble organic impurities.

  • Isolation: Collect the precipitated white or off-white solid (2-amino-5-(hydroxymethyl)pyridine hydrochloride) by vacuum filtration. Wash the solid cake with several portions of fresh diethyl ether to ensure all non-polar impurities are removed.

  • Drying: Dry the isolated solid under high vacuum to remove all residual solvents. The product can be characterized by NMR and mass spectrometry and is typically of high purity.

References

Overcoming solubility issues in reactions involving this compound

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dasatinib

A Guide to Overcoming Solubility Challenges in Experimental Settings

Welcome to the technical support guide for Dasatinib (BMS-354825), a potent dual Abl/Src kinase inhibitor. As a Senior Application Scientist, I understand that realizing the full potential of a compound like Dasatinib in your research hinges on proper handling and preparation. Dasatinib's physicochemical properties, particularly its poor aqueous solubility, present a significant hurdle for many researchers. This guide is designed to provide you with a comprehensive understanding of these challenges and to offer field-proven strategies and protocols to ensure reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding Dasatinib solubility:

Q1: My Dasatinib powder won't dissolve in my aqueous cell culture medium (e.g., PBS or DMEM). Why is this happening?

A1: Dasatinib is classified as a Biopharmaceutical Classification System (BCS) Class II compound, which means it has low aqueous solubility and high permeability.[1][2] It is sparingly soluble in aqueous buffers at neutral or alkaline pH.[3][4] Direct dissolution in aqueous media will likely result in precipitation or incomplete solubilization, leading to inaccurate concentrations in your experiments.

Q2: What is the recommended solvent for creating a stock solution of Dasatinib?

A2: The recommended solvent for preparing a high-concentration stock solution of Dasatinib is dimethyl sulfoxide (DMSO).[3][5] Dasatinib is highly soluble in DMSO, with reported solubilities of approximately 14.3 mg/mL to as high as 200 mg/mL.[3][5] For most in vitro applications, a stock solution of 10 mM in DMSO is a common and effective starting point.[6][7]

Q3: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous buffer for my experiment. How can I prevent this?

A3: This is a common issue known as "crashing out." It occurs when the highly concentrated, water-miscible organic solvent (DMSO) is rapidly diluted into an aqueous medium where the compound's solubility is much lower. To prevent this, it is crucial to perform serial dilutions and ensure vigorous mixing at each step. Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. A stepwise dilution approach is recommended. (See Protocol 1 for a detailed workflow).

Q4: How does pH affect the solubility of Dasatinib?

A4: Dasatinib's solubility is highly pH-dependent.[1] It is significantly more soluble in acidic conditions (low pH) and becomes practically insoluble at neutral or alkaline pH.[1][8] For instance, its solubility can be as high as 18.4 mg/mL at pH 2.6 but drops to less than 0.001 mg/mL at a pH of 6.99.[9] This is a critical factor to consider, especially for in vivo studies where oral gavage is used, as the compound will encounter different pH environments in the gastrointestinal tract.

Q5: What is the best way to store my Dasatinib stock solution?

A5: Dasatinib, as a crystalline solid, should be stored at -20°C for long-term stability (≥4 years).[3] Once dissolved in DMSO, the stock solution should also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.[5][7] When stored properly, the DMSO solution is generally stable for at least 3 months.[5] It is not recommended to store aqueous solutions of Dasatinib for more than one day.[3][4]

Troubleshooting Guide: From Benchtop to In Vivo

This section provides a more in-depth look at overcoming solubility issues in specific experimental contexts.

In Vitro Cell-Based Assays

The primary challenge for in vitro work is achieving the desired final concentration in your cell culture medium without precipitation while keeping the final DMSO concentration at a non-toxic level (typically ≤0.1%).[7]

Problem: Compound precipitates in the well plate after addition to the culture medium.

Root Cause Analysis & Solution:

  • Insufficient Intermediate Dilution: The "shock" of the aqueous environment is too great. Before adding to your final culture volume, perform an intermediate dilution of your DMSO stock into a small volume of the culture medium.

  • Inadequate Mixing: Ensure rapid and thorough mixing immediately after adding the compound to the medium. For plate-based assays, gentle trituration (pipetting up and down) or using a plate shaker can be effective.[10]

  • Final Concentration Exceeds Aqueous Solubility: While DMSO helps, there is still a limit to how much Dasatinib will stay in solution in a predominantly aqueous environment. The maximum aqueous solubility is estimated to be around 10 µM.[5] If your target concentration is significantly higher, you may need to explore alternative formulation strategies, though this is less common for in vitro work.

In Vivo Studies

For animal studies, formulation is critical to ensure adequate bioavailability. Direct injection of a DMSO-based solution is often not feasible due to toxicity.

Problem: Preparing a well-tolerated and bioavailable formulation for oral gavage or injection.

Root Cause Analysis & Solution:

  • pH-Dependent Solubility: As mentioned, Dasatinib is more soluble in acidic conditions. For oral gavage, formulating Dasatinib in an 80 mM citrate buffer (an acidic buffer) has been successfully used.[6]

  • Need for Co-solvents and Surfactants: For other routes of administration or to improve oral absorption, a vehicle containing a mixture of co-solvents and surfactants is often necessary. A commonly cited vehicle for Dasatinib is a mixture of 4% DMSO, 30% PEG300, 5% Tween 80, and ddH2O .[6] This combination helps to keep the drug in a solubilized state upon administration.

  • Advanced Formulations: For complex delivery challenges, researchers have explored nanoemulsions, solid lipid nanoparticles, and amorphous solid dispersions to enhance Dasatinib's solubility and bioavailability.[11][12][13] These methods encapsulate the drug in carrier molecules to improve its interaction with aqueous environments.

Data Summary: Dasatinib Solubility

The following table summarizes the solubility of Dasatinib in various solvents. This data is crucial for planning your stock and working solution preparations.

SolventApproximate SolubilitySource
DMSO14.3 mg/mL to 200 mg/mL[3][5]
Dimethylformamide (DMF)~25 mg/mL[3][4]
MethanolSoluble[14][15]
EthanolVery poorly soluble[5]
Water / Aqueous Buffers (pH 7.2)Sparingly soluble (~0.5 mg/mL with 1:1 DMF:PBS)[3][4]
0.1 N HCl (acidic)~50.1 mg/mL[8]

Experimental Protocols

Protocol 1: Preparation of Dasatinib for In Vitro Cell Culture Experiments

This protocol provides a step-by-step method for preparing a working solution of Dasatinib from a DMSO stock to minimize precipitation.

Materials:

  • Dasatinib powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium (e.g., DMEM)

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Equilibrate the Dasatinib powder to room temperature.

    • Aseptically weigh the desired amount of powder and transfer it to a sterile tube. (Molecular Weight of Dasatinib: 488.0 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. (e.g., for 5 mg of Dasatinib, add 1.025 mL of DMSO).

    • Vortex thoroughly until the powder is completely dissolved. This is your Stock Solution .

  • Create an Intermediate Dilution:

    • Prepare a 1:10 intermediate dilution of your stock solution in cell culture medium. For example, add 10 µL of your 10 mM stock solution to 90 µL of pre-warmed cell culture medium.

    • Mix immediately and vigorously by vortexing or extensive pipetting. This creates a 1 mM Intermediate Solution .

  • Prepare the Final Working Solution:

    • Add the required volume of the 1 mM Intermediate Solution to your final volume of cell culture medium to achieve the desired final concentration (e.g., 1 µL of the 1 mM intermediate solution into 1 mL of medium for a final concentration of 1 µM).

    • Ensure the final DMSO concentration remains below 0.1% to avoid cell toxicity.[7]

Workflow Diagram

The following diagram illustrates the recommended workflow for preparing a Dasatinib working solution for cell culture assays.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Intermediate Dilution (Critical Step) cluster_2 Step 3: Final Working Solution dasatinib Dasatinib Powder stock 10 mM Stock Solution (in DMSO) dasatinib->stock dmso Anhydrous DMSO dmso->stock intermediate 1 mM Intermediate Solution (in Medium + 1% DMSO) stock->intermediate 1:10 Dilution (Vortex Immediately) medium1 Cell Culture Medium medium1->intermediate final Final Working Solution (e.g., 1-500 nM) (Final DMSO < 0.1%) intermediate->final Add to Final Volume medium2 Final Volume of Cell Culture Medium medium2->final experiment Cell-Based Assay final->experiment Add to Cells

Caption: Workflow for preparing Dasatinib working solutions.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with Carbamate Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving carbamate substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of these powerful synthetic transformations. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: Why are carbamates used as substrates in cross-coupling reactions?

Carbamates, particularly O-aryl carbamates, are valuable substrates in cross-coupling for several reasons. They serve as stable and readily available derivatives of phenols.[1] This allows for the functionalization of aromatic rings prior to the key C-C or C-N bond-forming step.[1] The carbamate group can act as a directing group in ortho-lithiation, enabling regioselective substitution on the aromatic ring before the cross-coupling event.

Q2: What are the most common types of cross-coupling reactions performed with carbamate substrates?

The most frequently employed cross-coupling reactions with carbamate substrates include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, typically biaryl structures.[1][2][3]

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds, leading to N-aryl carbamates or subsequent amine products.[4][5][6]

  • Heck-Type Coupling: For the formation of C-C bonds between an aryl or vinyl group and an alkene.[7]

Q3: Are carbamates generally considered reactive or unreactive coupling partners?

Activating the aryl carbon-oxygen bond in O-aryl carbamates for oxidative addition to the metal center (typically palladium or nickel) is a significant challenge.[1][2] Compared to aryl halides or triflates, carbamates are less reactive electrophiles.[8] This often necessitates more forcing reaction conditions, such as higher temperatures and carefully selected catalyst systems.[1][2]

Q4: What is the general mechanism for the cross-coupling of an O-aryl carbamate?

The catalytic cycle for the cross-coupling of an O-aryl carbamate, for instance in a Suzuki-Miyaura reaction, generally follows these key steps:

  • Oxidative Addition: A low-valent metal complex (e.g., Pd(0) or Ni(0)) undergoes oxidative addition into the aryl C-O bond of the carbamate.[3]

  • Transmetalation: The organoboron species (in the case of Suzuki coupling) transfers its organic group to the metal center.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the metal center, forming the desired product and regenerating the low-valent metal catalyst.[5][9]

Below is a generalized workflow for troubleshooting a cross-coupling reaction with a carbamate substrate.

G cluster_0 Initial Observation cluster_1 Primary Troubleshooting Steps cluster_2 Secondary Troubleshooting & Analysis cluster_3 Resolution Low_or_No_Conversion Low or No Conversion Check_Catalyst_System Verify Catalyst and Ligand Activity Low_or_No_Conversion->Check_Catalyst_System Is the catalyst active? Check_Catalyst_System->Low_or_No_Conversion Inactive catalyst Optimize_Base Screen Different Bases Check_Catalyst_System->Optimize_Base Catalyst is active Optimize_Base->Low_or_No_Conversion Inappropriate base Vary_Solvent_and_Temp Adjust Solvent and Temperature Optimize_Base->Vary_Solvent_and_Temp Base is appropriate Vary_Solvent_and_Temp->Low_or_No_Conversion Incorrect conditions Side_Reactions Identify Side Products (e.g., Homocoupling, Decomposition) Vary_Solvent_and_Temp->Side_Reactions Still low conversion Side_Reactions->Low_or_No_Conversion Dominant side reactions Substrate_Stability Assess Carbamate Stability Under Reaction Conditions Side_Reactions->Substrate_Stability Minimal side reactions Substrate_Stability->Low_or_No_Conversion Successful_Coupling Successful Coupling Substrate_Stability->Successful_Coupling Substrate is stable

Caption: A decision-making workflow for troubleshooting cross-coupling reactions.

Troubleshooting Guide

Issue 1: Low to No Conversion of the Carbamate Starting Material

This is one of the most common challenges, often stemming from the inertness of the C-O bond.

Potential Causes & Solutions:

  • Insufficiently Active Catalyst:

    • Explanation: The choice of metal, ligand, and precatalyst is critical for activating the carbamate's C-O bond. Palladium-based catalysts are common, but for less reactive carbamates, nickel catalysts can be more effective.[1][2]

    • Recommendation:

      • For Suzuki-Miyaura couplings of O-aryl carbamates, NiCl2(PCy3)2 has proven to be an effective and bench-stable catalyst.[2][3]

      • For Buchwald-Hartwig aminations, palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often necessary to promote the challenging oxidative addition and reductive elimination steps.[5][10][11] Consider using N-heterocyclic carbene (NHC) ligands as well, as they can be effective for challenging couplings.[12][13]

  • Inappropriate Base:

    • Explanation: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions.[5] A base that is too weak may not facilitate these steps, while an overly strong base can lead to substrate or product degradation.

    • Recommendation:

      • For Suzuki couplings of carbamates, K3PO4 is a commonly used base.[1][2]

      • For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are often required.[4] Weaker bases such as K2CO3 may result in slow reaction rates.[4]

  • Suboptimal Solvent and Temperature:

    • Explanation: Carbamate couplings often require higher temperatures to overcome the activation energy of the C-O bond cleavage.[1][2] The solvent must be stable at these temperatures and capable of dissolving all reaction components.

    • Recommendation:

      • High-boiling point, non-polar aprotic solvents like toluene, xylene, or dioxane are frequently used.[1][4]

      • If initial attempts at lower temperatures (e.g., 80 °C) fail, incrementally increase the temperature to 110-150 °C.[1][2]

ParameterRecommendation for Suzuki-MiyauraRecommendation for Buchwald-Hartwig
Catalyst NiCl2(PCy3)2 (5-10 mol%)Pd(dba)2 or Pd(OAc)2 with bulky phosphine ligands
Base K3PO4 (2-5 equiv)NaOtBu, KOtBu, LiHMDS (1.2-2 equiv)
Solvent Toluene, o-xyleneToluene, Dioxane
Temperature 110-150 °C80-110 °C
Issue 2: Significant Protodeboronation (in Suzuki-Miyaura Coupling)

Protodeboronation is a common side reaction where the boronic acid coupling partner is replaced by a hydrogen atom from a proton source in the reaction mixture.

Potential Causes & Solutions:

  • Presence of Water:

    • Explanation: While some cross-coupling reactions tolerate or even benefit from small amounts of water, excess water can lead to the hydrolysis of the boronic acid. However, for some nickel-catalyzed Suzuki couplings of carbamates, the presence of water can be crucial, as it can stabilize the catalyst resting state.[3][14]

    • Recommendation:

      • If using anhydrous conditions and observing low conversion, consider the controlled addition of a small amount of water.

      • Conversely, if significant protodeboronation is observed, ensure all reagents and solvents are scrupulously dried. The use of anhydrous K3PO4 is also recommended.

Issue 3: Formation of Homocoupling Products

Homocoupling of the boronic acid (to form a biaryl) or the carbamate can be a competing side reaction.

Potential Causes & Solutions:

  • Presence of Oxygen:

    • Explanation: Traces of oxygen can promote the oxidative homocoupling of boronic acids.

    • Recommendation:

      • Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

Issue 4: Cleavage of the Carbamate Group

The carbamate protecting group itself may be unstable under the reaction conditions.

Potential Causes & Solutions:

  • Harsh Basic Conditions:

    • Explanation: Strong bases, especially at elevated temperatures, can hydrolyze the carbamate.

    • Recommendation:

      • If carbamate cleavage is observed, screen weaker bases. For example, if using KOtBu, consider switching to K3PO4 or Cs2CO3.

      • Lowering the reaction temperature can also help to mitigate decomposition.

Experimental Protocols

General Procedure for a Nickel-Catalyzed Suzuki-Miyaura Coupling of an O-Aryl Carbamate
  • To an oven-dried reaction vessel, add the O-aryl carbamate (1.0 equiv), the arylboronic acid (2.5 equiv), and K3PO4 (5.0 equiv).

  • The vessel is sealed with a septum and purged with argon for 15-20 minutes.

  • Add NiCl2(PCy3)2 (5 mol%) and PCy3HBF4 (10 mol%) to the vessel under a positive pressure of argon.[2]

  • Add degassed toluene via syringe.

  • Heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction.

G cluster_0 Catalytic Cycle LnPd0 LnPd(0) OxAdd Oxidative Addition Complex LnPd0->OxAdd Ar-Carbamate Transmetalation Transmetalation Complex OxAdd->Transmetalation R-M' RedElim Product Complex Transmetalation->RedElim RedElim->LnPd0 Ar-R (Product)

Caption: Generalized catalytic cycle for a cross-coupling reaction.

References

Technical Support Center: A Guide to the Stability and Handling of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team Last Updated: January 3, 2026

Welcome to the technical support center for tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate. This versatile bifunctional molecule is a key building block in medicinal chemistry and drug development. However, its unique structure, containing both an acid-labile tert-butyloxycarbonyl (Boc) protecting group and a reactive primary alcohol on a pyridine scaffold, presents specific challenges in synthetic chemistry. Decomposition during reactions is a common issue faced by researchers.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges, ensuring the stability of your compound and the success of your experiments.

Section 1: Understanding the Core Instability

Successful manipulation of this reagent hinges on understanding its two primary points of reactivity and potential degradation: the Boc-protected amine and the hydroxymethyl group.

1.1 The Acid-Labile Boc Group

The Boc group is one of the most common amine protecting groups precisely because it is stable in a wide variety of reaction conditions (e.g., basic, nucleophilic, and reductive) but can be easily removed with acid.[1][2] This removal, or deprotection, proceeds via protonation of the carbonyl oxygen, followed by the elimination of a stable tert-butyl cation and the formation of an unstable carbamic acid, which rapidly decarboxylates to yield the free amine.[1][3]

However, this process can be a significant liability if deprotection is unintentional. The generated tert-butyl cation is an electrophile that can lead to unwanted side reactions, such as alkylating electron-rich aromatic rings or other nucleophilic sites on your substrate or product.[4]

cluster_0 Acid-Catalyzed Boc Deprotection Pathway Start Boc-Protected Amine (R-NHBoc) Protonation Protonation of Carbonyl (R-NH-C(=O+H)O-tBu) Start->Protonation + H+ Cleavage Cleavage & Carbocation Formation Protonation->Cleavage CarbamicAcid Carbamic Acid Intermediate (R-NH-COOH) Cleavage->CarbamicAcid tBu_Cation tert-Butyl Cation ((CH3)3C+) Cleavage->tBu_Cation Decarboxylation Spontaneous Decarboxylation CarbamicAcid->Decarboxylation - CO2 FreeAmine Free Amine (R-NH2) Decarboxylation->FreeAmine SideProduct Alkylation Side Product (Nu-tBu) tBu_Cation->SideProduct + Nu: Nu Nucleophile (Nu:) Nu->SideProduct

Caption: Mechanism of acid-catalyzed Boc group cleavage.

1.2 Reactivity of the Hydroxymethyl-Pyridine Moiety

The primary alcohol on the pyridine ring is a versatile functional group but also a site for potential side reactions.

  • Oxidation: The hydroxymethyl group can be readily oxidized to the corresponding aldehyde or further to a carboxylic acid.[5] This is often a desired transformation, but many classical oxidizing agents (e.g., chromic acid) require strongly acidic conditions that will simultaneously cleave the Boc group.[6][7]

  • Nucleophilicity: The alcohol's oxygen is nucleophilic and can react with electrophiles. For instance, under acylation conditions, it will form an ester.[5]

  • Leaving Group Formation: The hydroxyl group is a poor leaving group but can be converted into a good one (e.g., a tosylate) to facilitate substitution reactions.[8] This activation step often uses pyridine as a base, which is generally compatible with the Boc group.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction mixture turned dark brown and TLC/LC-MS shows a complex mixture after I added an acidic reagent. What is happening and how can I prevent it?

Probable Cause: You are likely observing uncontrolled deprotection of the Boc group. The initial color change may be due to the formation of unstable intermediates or degradation of the newly formed free amine under the reaction conditions. The complex mixture seen on analysis is a combination of your desired product, the fully deprotected starting material, and potential byproducts from the tert-butyl cation alkylating other species in the mixture.[4][9]

Solutions & Troubleshooting Steps:

  • Confirm Deprotection: Use LC-MS to look for a mass corresponding to your starting material minus the Boc group (a loss of 100.12 amu).

  • Use Milder Acids: If the acid is a reagent, switch to a milder one. If it's a catalyst, reduce the amount significantly. For deliberate deprotection, reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) are standard, but conditions can be tuned.[3][10]

  • Control Temperature: Perform the reaction at 0 °C or lower to minimize the rate of decomposition and side reactions.[9]

  • Use a Scavenger: Add a scavenger like anisole or thioanisole to your reaction mixture.[1] These molecules are more nucleophilic than your compound of interest and will preferentially react with the liberated tert-butyl cation, preventing it from causing unwanted side reactions.

Q2: I am trying to oxidize the hydroxymethyl group to an aldehyde, but my yield is low and I see significant Boc deprotection.

Probable Cause: The oxidizing conditions are too harsh or acidic. Many common oxidants, such as those based on chromium(VI) or permanganate, are used with strong acids, creating an environment that is incompatible with the Boc group.[6][11]

Solutions & Troubleshooting Steps:

  • Switch to Non-Acidic Reagents: Employ oxidation systems that operate under neutral or mildly basic conditions. These are fully compatible with the Boc group.

    • Dess-Martin Periodinane (DMP): A reliable choice for converting primary alcohols to aldehydes with high yields and minimal side reactions.

    • Swern Oxidation: Uses oxalyl chloride/DMSO and a hindered base (e.g., triethylamine) at low temperatures.

    • Pyridinium Chlorochromate (PCC): Milder than other chromium reagents and typically used in a buffered medium or anhydrous DCM.[11]

  • Protect the Alcohol: If the subsequent reaction steps are incompatible with an aldehyde, consider protecting the alcohol first (see Q4).

Q3: My Suzuki-Miyaura coupling reaction is giving low yields, and I suspect my starting material is degrading under the basic conditions.

Probable Cause: While the Boc group is generally stable to base, the combination of a strong base, elevated temperatures, and a palladium catalyst can sometimes lead to decomposition.[9][12] Potential issues include:

  • Hydrolysis of the Boc group: Although less common than acid cleavage, very strong bases (e.g., t-BuOK) at high temperatures can compromise the Boc group.[13] Some Suzuki conditions have even been shown to hydrolyze the Boc group intentionally or as a side reaction.[14]

  • Side reactions on the pyridine ring: Palladium catalysts can sometimes mediate undesired side reactions.

  • Protodeboronation: A common issue in Suzuki couplings, especially with challenging substrates, where the boronic acid or ester reacts with trace water, leading to lower yields.[15]

Solutions & Troubleshooting Steps:

  • Screen Milder Bases: Strong bases are often not required. Try milder inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃, which are less likely to affect the Boc group.[12]

  • Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate (e.g., 80-90 °C instead of >100 °C).

  • Ensure Rigorous Inert Conditions: Thoroughly degas your solvent and use a well-sealed reaction vessel under an inert atmosphere (Nitrogen or Argon) to minimize protodeboronation and catalyst degradation.

  • Catalyst and Ligand Choice: The choice of palladium source and ligand is critical. For heteroaromatic systems, ligands like XPhos or SPhos often give superior results.[14]

Q4: I must perform a reaction under strongly acidic or basic conditions. How can I preserve both the Boc and hydroxymethyl functionalities?

Probable Cause: This scenario represents a fundamental chemical incompatibility. You cannot expect both the acid-labile Boc group and the base-sensitive hydroxymethyl group (or its derivatives) to survive harsh, opposing conditions.

Solution: Orthogonal Protection Strategy The solution is to add a second, temporary protecting group to the hydroxymethyl function. This "orthogonal" group must be stable to the conditions that would otherwise harm your molecule and removable under conditions that do not affect the Boc group.[16][17]

cluster_workflow Orthogonal Protection Workflow Start Start: tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate ProtectOH Step 1: Protect -OH group (e.g., with TBDMSCl) Start->ProtectOH PerformRxn Step 2: Perform Incompatible Reaction (e.g., strong acid/base) ProtectOH->PerformRxn DeprotectOH Step 3: Selectively Deprotect -OH (e.g., with TBAF) PerformRxn->DeprotectOH FinalProduct Final Product with -OH restored and Boc group intact DeprotectOH->FinalProduct

Caption: Workflow for an orthogonal protection strategy.

Recommended Protecting Groups for the Hydroxymethyl Group:

Protecting GroupAbbreviationProtection ReagentStabilityDeprotection Conditions
tert-Butyldimethylsilyl etherTBDMSTBDMS-Cl, ImidazoleAcid (mild), Base, Oxidation, ReductionF⁻ (TBAF), Strong Acid (TFA, HCl)
Acetate EsterAcAcetic Anhydride, PyridineAcid, Oxidation (mild)Basic hydrolysis (K₂CO₃/MeOH), LiAlH₄

Choice: For a reaction requiring strong acid , protecting the alcohol as an acetate ester is ideal. For a reaction requiring strong base , a TBDMS ether is the superior choice.

Section 3: Frequently Asked Questions (FAQs)
  • Q: What are the ideal storage conditions for this compound?

    • A: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2-8 °C. This minimizes degradation from atmospheric moisture and oxygen.

  • Q: What general classes of reagents are absolutely incompatible with the unprotected molecule?

    • A: Strong acids (e.g., concentrated HCl, H₂SO₄, neat TFA), strong non-hindered bases at high temperatures (e.g., NaOH, KOH), and harsh oxidizing agents in acidic media.

  • Q: How can I confirm the purity and integrity of my starting material before beginning a reaction?

    • A: Always check the starting material. Run a quick ¹H NMR to ensure the characteristic peaks for the Boc group (~1.5 ppm, 9H singlet), the hydroxymethyl group (~4.6 ppm, 2H singlet), and the pyridine ring protons are present and correctly integrated. A single spot on TLC is also a good indicator of purity.

Section 4: Key Experimental Protocols
Protocol 1: Protection of the Hydroxymethyl Group as a TBDMS Ether

This protocol renders the alcohol inert to basic, nucleophilic, and mildly acidic conditions.

  • Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Add Imidazole (1.5 eq) to the solution and stir until it dissolves.

  • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a small amount of water.

  • Dilute with DCM and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the TBDMS-protected compound.

Protocol 2: Mild Oxidation to Aldehyde using Dess-Martin Periodinane (DMP)

This protocol cleanly converts the alcohol to an aldehyde without affecting the Boc group.

  • Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1-0.2 M).

  • Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature. A mild exotherm may be observed.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (sodium thiosulfate). Stir vigorously for 15-20 minutes until the layers are clear.

  • Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. The crude aldehyde can often be used directly in the next step or purified by silica gel chromatography if necessary.

References

Technical Support Center: Scalable Synthesis of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our focus is on ensuring scientific integrity, providing logical, field-proven insights, and enabling you to achieve a reliable and scalable synthesis.

I. Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially when scaling up. The overall strategy involves two key transformations:

  • Synthesis of the Precursor: Production of (6-aminopyridin-3-yl)methanol, the key intermediate.

  • Boc Protection: The selective protection of the amino group of the precursor with a tert-butyloxycarbonyl (Boc) group.

This guide will break down each of these stages, providing detailed protocols, troubleshooting advice, and the scientific rationale behind our procedural recommendations.

Synthesis_Overview cluster_precursor Precursor Synthesis cluster_boc Boc Protection 6-aminonicotinic_acid 6-Aminonicotinic Acid esterification Esterification (Ethanol, H₂SO₄) 6-aminonicotinic_acid->esterification ester_intermediate Ethyl 6-aminonicotinate esterification->ester_intermediate reduction Reduction (LiAlH₄, THF) ester_intermediate->reduction precursor (6-Aminopyridin-3-yl)methanol reduction->precursor boc_protection Boc Protection ((Boc)₂O, Base) precursor->boc_protection final_product This compound boc_protection->final_product

Caption: Overall synthetic workflow.

II. Precursor Synthesis: (6-Aminopyridin-3-yl)methanol

The synthesis of the key precursor, (6-aminopyridin-3-yl)methanol, is a critical first step. A common and scalable route begins with 6-aminonicotinic acid.[1]

Experimental Protocol

Step 1: Esterification of 6-Aminonicotinic Acid

  • To a solution of 6-aminonicotinic acid in ethanol, slowly add concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a concentrated aqueous solution of sodium carbonate to neutralize the acid.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the ethyl ester.

Step 2: Reduction of the Ester to the Alcohol

  • Dissolve the crude ethyl ester in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -60°C and slowly add lithium aluminium hydride (LiAlH₄).

  • Gradually warm the reaction mixture to 0°C and then heat to reflux for 1 hour.

  • Cool the reaction to room temperature and quench by the sequential addition of water and a 5N aqueous solution of sodium hydroxide.

  • Filter the resulting precipitate and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: Ethyl Acetate/Methanol 95:5) to yield (6-aminopyridin-3-yl)methanol.[1]

Troubleshooting and FAQs

Q1: The esterification reaction is not going to completion. What can I do?

A1: Incomplete esterification can be due to several factors. Firstly, ensure that the ethanol used is anhydrous, as water can hinder the reaction. Secondly, the amount of sulfuric acid is catalytic, but a sufficient amount is necessary to drive the equilibrium towards the product. You can try slightly increasing the amount of sulfuric acid. Lastly, ensure that the reflux is vigorous enough to maintain the reaction temperature.

Q2: The reduction with LiAlH₄ seems to be low-yielding. Why might this be?

A2: Lithium aluminium hydride is extremely sensitive to moisture. Ensure that your THF is anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). The slow addition of LiAlH₄ at a low temperature is crucial to control the exothermic reaction. If the reaction is still low-yielding, consider checking the quality of your LiAlH₄.

Q3: The work-up after the LiAlH₄ reduction is difficult, with the formation of a gelatinous precipitate that is hard to filter.

A3: This is a common issue with LiAlH₄ quenches. The Fieser work-up method (sequential addition of 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH₄ in grams) can help to form a granular precipitate that is easier to filter.

III. Boc Protection of (6-Aminopyridin-3-yl)methanol

The final step is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This is a crucial step for many applications in medicinal chemistry and drug development.[2] The Boc group is an acid-labile protecting group, which allows for its selective removal later in a synthetic sequence.[3]

Experimental Protocol
  • Dissolve (6-aminopyridin-3-yl)methanol in a suitable solvent such as dichloromethane or tetrahydrofuran.[2][4]

  • Add a base, such as triethylamine or sodium carbonate.[2][5]

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the mixture.

  • Stir the reaction at room temperature for 0.5-2 hours.[4]

  • Monitor the reaction by TLC until the starting material is consumed.[4]

  • Upon completion, wash the reaction mixture with water.[4]

  • Dry the organic layer, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography to obtain this compound.[4]

Troubleshooting and FAQs

Q1: The Boc protection is giving a low yield. How can I improve it?

A1: Low yields can result from several factors. Ensure that your starting material is pure and dry. The choice of base and solvent can also be critical. While triethylamine is common, for some substrates, a stronger, non-nucleophilic base might be beneficial. Also, consider the stoichiometry of (Boc)₂O; a slight excess (1.1-1.5 equivalents) is often used to ensure complete reaction. A patent suggests that the use of EDCI and HOBT can improve yields and selectivity in the Boc protection of aminopyridines.[4]

Q2: I am observing the formation of a di-Boc protected product. How can I avoid this?

A2: The formation of a di-Boc product, where the Boc group attaches to both the amino and the hydroxyl groups, can be a side reaction. This is more likely to occur with a large excess of (Boc)₂O and a strong base. To minimize this, use a stoichiometric amount or only a slight excess of (Boc)₂O and a milder base like sodium bicarbonate. Running the reaction at a lower temperature can also improve selectivity.

Q3: The purification by column chromatography is difficult, and the product is not separating well from the impurities.

A3: If you are facing difficulties with column chromatography, consider optimizing your solvent system for TLC first to achieve good separation. A gradient elution might be necessary. Alternatively, recrystallization could be an option for purification if a suitable solvent system can be found.

Troubleshooting_Workflow cluster_boc_troubleshooting Boc Protection Troubleshooting start Low Yield or Incomplete Reaction check_reagents Check Purity and Dryness of Reagents start->check_reagents optimize_base Optimize Base and Stoichiometry check_reagents->optimize_base Reagents OK consider_catalyst Consider Catalysts (e.g., EDCI/HOBT) optimize_base->consider_catalyst Still Low Yield success Successful Reaction optimize_base->success Improved Yield consider_catalyst->success Improved Yield side_reaction Side Reaction Observed (e.g., di-Boc) adjust_conditions Adjust Stoichiometry and Temperature side_reaction->adjust_conditions adjust_conditions->success Side Reaction Minimized

Caption: Troubleshooting workflow for Boc protection.

IV. Quantitative Data Summary

ParameterValueSource
(6-Aminopyridin-3-yl)methanol
CAS Number113293-71-3[1][6]
Molecular FormulaC₆H₈N₂O[6]
Molecular Weight124.14 g/mol [6]
This compound
CAS Number169280-83-5[7]
Molecular FormulaC₁₁H₁₆N₂O₃[7]
Molecular Weight224.26 g/mol [7]
Purity>95%
StorageInert atmosphere, 2-8°C

V. References

  • (6-AMINO-3-PYRIDINYL)METHANOL | 113293-71-3 - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from --INVALID-LINK--

  • This compound - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

  • tert-butylN-[5-(hydroxymethyl)pyridin-2-yl]carbamate - Echemi. (n.d.). Retrieved from --INVALID-LINK--

  • tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • BOC Protection and Deprotection - Hebei Boze Chemical Co.,Ltd. (2023, March 14). Retrieved from --INVALID-LINK--

  • CN102936220B - BOC protection method for aminopyridine - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • 2-(Boc-amino)pyridine Manufacturer & Supplier in China - Pipzine Chemicals. (n.d.). Retrieved from --INVALID-LINK--

  • (6-AMINOPYRIDIN-3-YL)METHANOL [P85732] - ChemUniverse. (n.d.). Retrieved from --INVALID-LINK--

References

Troubleshooting unexpected NMR shifts in synthesized derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected chemical shifts in their synthesized derivatives. As a self-validating system, this guide will not only provide solutions but also explain the underlying principles to empower you to make informed decisions in your future experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my observed chemical shifts different from predicted values or literature reports?

This is a common and multifaceted issue. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. Any factor that alters this environment can lead to deviations from expected values. The most common culprits include:

  • Solvent Effects: The choice of deuterated solvent can significantly alter chemical shifts. Aromatic solvents like benzene-d₆, for instance, can induce significant changes compared to chloroform-d₃ due to anisotropic effects.[1][2][3] Intermolecular interactions between your analyte and the solvent molecules can change the electron cloud density around your nuclei, leading to shielding or deshielding effects.[4]

  • pH Variations: The protonation state of your molecule can dramatically change chemical shifts, especially for nuclei near acidic or basic functional groups.[5][6][7] Even small amounts of acidic or basic impurities in your sample or solvent can alter the pH and lead to unexpected results.[8]

  • Concentration Dependencies: At high concentrations, intermolecular interactions such as hydrogen bonding can become more prevalent, leading to downfield shifts for the involved protons (e.g., -OH, -NH).[1][8][9] This can also affect the electronic environment of other nearby nuclei.

  • Temperature Fluctuations: Temperature can affect the conformational equilibrium of your molecule, hydrogen bonding, and the rate of chemical exchange processes.[10][11][12] Variable-temperature (VT) NMR is a powerful tool to study these dynamic processes.[10]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic substances (e.g., dissolved oxygen, metal ions) can cause significant line broadening and large, unpredictable shifts in your spectrum.[2][13][14]

  • Conformational Changes: If your molecule exists as a mixture of conformers in solution, the observed NMR spectrum will be a weighted average of the spectra of the individual conformers.[15][16][17][18] Any change in the conformational equilibrium will result in altered chemical shifts.

Q2: The signals for my -OH and -NH protons are broad or have disappeared. What's happening?

The broadening or disappearance of signals from exchangeable protons is a classic NMR phenomenon.[8]

  • Proton Exchange: These protons can exchange with other exchangeable protons in the sample, including trace amounts of water in the deuterated solvent.[1][8] If this exchange is on the NMR timescale, it can lead to signal broadening.

  • Solvent and Temperature Effects: The rate of proton exchange is highly dependent on the solvent, temperature, and pH. In some solvents, like DMSO-d₆, hydrogen bonding slows down the exchange, often resulting in sharper signals. Increasing the temperature can either increase or decrease the exchange rate depending on the specific system.

A common technique to confirm the presence of an -OH or -NH proton is a D₂O exchange experiment . Adding a drop of deuterium oxide (D₂O) to your NMR tube and re-acquiring the spectrum will cause the labile protons to exchange with deuterium, leading to the disappearance of the corresponding signal from your ¹H NMR spectrum.[1]

Q3: My spectrum has more peaks than I expected for my purified compound. What could be the cause?

The presence of unexpected peaks in the spectrum of a seemingly pure compound can be perplexing. Here are a few possibilities to consider:

  • Rotamers or Conformational Isomers: If rotation around a single bond in your molecule is slow on the NMR timescale, you may observe separate signals for each rotamer.[1] This is particularly common with amides and other sterically hindered systems.

  • Residual Solvents: Even after extensive drying, residual solvents from your purification (e.g., ethyl acetate, dichloromethane) can be trapped in your sample and appear in the spectrum.[1]

  • Sample Degradation: Your compound may be degrading in the NMR solvent. Some deuterated solvents, like chloroform-d, can be slightly acidic and may cause decomposition of sensitive compounds.

  • Impurities from the NMR Tube: Residual contaminants, such as acetone from cleaning, can leach from the NMR tube and contaminate your sample.[1]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Unexpected Shifts

When faced with an NMR spectrum that doesn't meet expectations, a systematic approach is key. The following workflow can help you pinpoint the source of the discrepancy.

Troubleshooting_Workflow start Unexpected NMR Shifts Observed check_sample_prep Verify Sample Preparation (Concentration, Solvent, Filtration) start->check_sample_prep run_control Run a Standard Sample (e.g., known compound in the same solvent) check_sample_prep->run_control d2o_exchange Perform D₂O Exchange Experiment run_control->d2o_exchange If standard is OK check_impurities Investigate Potential Impurities (Paramagnetic, Residual Solvents) run_control->check_impurities If standard is also problematic vt_nmr Conduct Variable-Temperature (VT) NMR d2o_exchange->vt_nmr change_solvent Acquire Spectrum in a Different Solvent (e.g., Benzene-d₆, DMSO-d₆) vt_nmr->change_solvent structural_analysis Consider Structural/Conformational Effects (Rotamers, Tautomers) change_solvent->structural_analysis end Problem Identified check_impurities->end structural_analysis->end

Caption: A systematic workflow for troubleshooting unexpected NMR shifts.

Guide 2: Investigating Solvent, Concentration, and pH Effects

These three factors are often intertwined. The following table summarizes the potential effects and suggested actions.

FactorPotential Effect on NMR SpectrumRecommended Troubleshooting Steps
Solvent Significant changes in chemical shifts, especially for protons involved in hydrogen bonding and aromatic systems.[2][3][4][19][20]1. Acquire the spectrum in a different deuterated solvent with different properties (e.g., switch from CDCl₃ to benzene-d₆ or DMSO-d₆).[1] 2. Compare the spectra to identify solvent-dependent shifts.
Concentration Shifts in protons involved in intermolecular interactions (e.g., H-bonding).[1][9][21] Broadening of peaks at high concentrations.[22]1. Prepare a more dilute sample and re-acquire the spectrum. 2. If the chemical shifts change with dilution, concentration effects are likely at play.
pH Dramatic shifts for nuclei near ionizable functional groups.[5][6][7][23][24]1. Ensure your deuterated solvent is neutral. Acidic impurities in CDCl₃ are common. 2. If your compound has acidic or basic sites, consider buffering your sample if the solvent system allows.
Experimental Protocol: Variable-Temperature (VT) NMR for Conformational Analysis

Objective: To determine if unexpected peaks are due to slowly interconverting conformers (rotamers) or other temperature-dependent phenomena.

Methodology:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C). Note the chemical shifts and multiplicities of all signals, especially the unexpected ones.

  • Heating: Gradually increase the sample temperature in increments of 10-20 °C. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Coalescence: Continue increasing the temperature until the unexpected peaks broaden and coalesce into a single, averaged signal. The temperature at which this occurs is the coalescence temperature.

  • Cooling (Optional): If the process is reversible, gradually cool the sample back to room temperature. The original spectrum should be reproduced. Further cooling may resolve separate signals for different conformers if they are in fast exchange at room temperature.

Interpretation: If the unexpected peaks coalesce at higher temperatures, it is strong evidence for the presence of conformational isomers that are in slow exchange on the NMR timescale at room temperature.[1]

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering unparalleled insight into the molecular architecture of organic compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate, a key intermediate in the synthesis of various biologically active molecules. Through a detailed examination of its spectral features and a comparative analysis with related structures, this document aims to equip researchers with the necessary tools for the confident identification and characterization of this important building block.

The Significance of NMR in Structural Characterization

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing a detailed map of the chemical environment of each atom within a molecule. For organic chemists, ¹H and ¹³C NMR are indispensable for confirming molecular structure, assessing purity, and understanding the electronic and steric interactions that govern a molecule's behavior. The chemical shift (δ), spin-spin coupling (J), and signal integration in ¹H NMR, alongside the chemical shifts in ¹³C NMR, collectively provide a unique fingerprint of a compound.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for this compound and its analogues, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as those in the hydroxyl and carbamate groups[1].

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A sufficient number of scans is necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

¹H and ¹³C NMR Spectral Analysis of this compound

While a publicly available, fully assigned experimental spectrum for this compound is not readily found in the searched literature, a detailed prediction of its ¹H and ¹³C NMR spectra can be constructed based on the analysis of its constituent functional groups and comparison with closely related, well-characterized molecules.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine ring, the hydroxymethyl group, and the tert-butyl carbamate moiety.

  • Pyridine Ring Protons (H-3, H-4, H-6): The pyridine ring protons will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The proton at the 6-position (H-6), being adjacent to the nitrogen atom, is expected to be the most deshielded. The protons at the 3 and 4-positions will show characteristic coupling patterns.

  • Hydroxymethyl Protons (-CH₂OH): The two protons of the hydroxymethyl group are expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 4.5-5.0 ppm. The hydroxyl proton itself will likely be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

  • Carbamate NH Proton: The carbamate NH proton is expected to be a broad singlet, typically in the range of δ 8.0-9.5 ppm.

  • tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately δ 1.5 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.

  • Pyridine Ring Carbons: The carbon atoms of the pyridine ring are expected to resonate in the range of δ 110-160 ppm. The carbon atom attached to the carbamate group (C-2) and the carbon atom at the 6-position (C-6) will be the most deshielded.

  • Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to appear around δ 60-65 ppm.

  • Carbamate Carbonyl Carbon (-C=O): The carbonyl carbon of the carbamate group will be found in the downfield region, typically around δ 150-155 ppm.

  • tert-Butyl Carbons (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is expected around δ 80 ppm, while the three equivalent methyl carbons will appear at approximately δ 28 ppm.

Comparative NMR Analysis with Alternative Compounds

To provide a clearer understanding of the spectral features of this compound, a comparison with structurally similar compounds is highly instructive.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Reference
tert-Butyl pyridin-2-ylcarbamate 11.23 (s, 1H, NH), 7.91 (d, 1H), 7.81 (d, 1H), 7.39 (d, 1H), 7.28 (dd, 1H), 1.59 (s, 9H)Not fully assigned in source[2]
tert-Butyl (pyridin-2-ylmethyl)carbamate 8.52 (s, 1H), 7.65 (d, 1H), 7.27 (d, 1H), 7.17 (d, 1H), 5.89 (bs, 1H, NH), 4.45 (s, 2H), 1.46 (s, 9H)157.65, 156.05, 148.95, 136.66, 122.10, 121.56, 79.29, 45.68, 28.34[2]
tert-Butyl (4-cyanophenyl)carbamate 9.90 (s, 1H, NH), 7.71 (d, 2H), 7.63 (d, 2H), 1.48 (s, 9H)151.97, 142.61, 133.29, 118.10, 105.78, 81.69, 28.23[3]

The data presented for these analogues provides valuable reference points. For instance, the chemical shift of the tert-butyl group remains consistently around δ 1.5 ppm and the corresponding carbons around δ 28 ppm and δ 80 ppm. The pyridine ring protons and carbons in the analogues show the expected deshielding due to the electronegativity of the nitrogen atom. The presence of the hydroxymethyl group in the target compound is expected to introduce a methylene signal around δ 4.5-5.0 ppm in the ¹H NMR and a carbon signal around δ 60-65 ppm in the ¹³C NMR, features absent in the non-hydroxylated analogues.

Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the structure of this compound and its expected key NMR signals.

G cluster_mol This compound cluster_1H ¹H NMR Signals cluster_13C ¹³C NMR Signals mol Structure H_pyridine Pyridine Protons (H-3, H-4, H-6) δ 7.0-8.5 ppm mol->H_pyridine correlates to H_CH2OH Hydroxymethyl Protons (-CH₂OH) δ 4.5-5.0 ppm mol->H_CH2OH correlates to H_NH Carbamate NH δ 8.0-9.5 ppm mol->H_NH correlates to H_tBu tert-Butyl Protons δ ~1.5 ppm mol->H_tBu correlates to C_pyridine Pyridine Carbons δ 110-160 ppm mol->C_pyridine correlates to C_CH2OH Hydroxymethyl Carbon δ 60-65 ppm mol->C_CH2OH correlates to C_CO Carbamate Carbonyl δ 150-155 ppm mol->C_CO correlates to C_tBu_quat tert-Butyl Quaternary C δ ~80 ppm mol->C_tBu_quat correlates to C_tBu_Me tert-Butyl Methyl C δ ~28 ppm mol->C_tBu_Me correlates to

Caption: Correlation of molecular structure with predicted ¹H and ¹³C NMR chemical shifts.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is an indispensable step in the characterization of this compound. By understanding the expected chemical shifts and coupling patterns, and by comparing them with those of structurally related compounds, researchers can confidently verify the identity and purity of their synthesized material. This guide provides a foundational framework for this analysis, empowering scientists in their pursuit of novel therapeutics and chemical entities.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel compounds is a cornerstone of progress. Mass spectrometry (MS) stands as a pivotal analytical technique, offering profound insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide provides an in-depth, comparative analysis of the predicted electrospray ionization (ESI) mass spectrometry fragmentation pattern of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate , a compound featuring a confluence of chemically significant functional groups.

While direct experimental data for this specific molecule is not widely published, we can construct a highly reliable fragmentation map. This is achieved by comparing the known fragmentation behaviors of its core components: the tert-butoxycarbonyl (Boc) protecting group, the pyridine ring, and the hydroxymethyl substituent. This guide is designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for the unambiguous identification and characterization of complex organic molecules.

Molecular Structure and Predicted Ionization

This compound possesses a molecular formula of C11H16N2O3 and a monoisotopic mass of 224.1161 Da. Under typical positive-ion ESI conditions, the molecule is expected to readily accept a proton to form the protonated molecular ion, [M+H]+, with an m/z of 225.1239. The most likely sites for protonation are the basic nitrogen atom of the pyridine ring and the carbonyl oxygen of the carbamate group, which influence the subsequent fragmentation cascades.

PropertyValue
Molecular Formula C11H16N2O3
Monoisotopic Mass 224.1161 Da
Predicted [M+H]+ 225.1239 m/z

Comparative Analysis of Fragmentation Pathways

The fragmentation of the [M+H]+ ion is best understood by comparing two primary, competing pathways initiated by collision-induced dissociation (CID): fragmentation driven by the labile Boc group and fragmentation involving the hydroxymethyl-pyridine core.

Pathway 1: The Dominant Boc-Driven Fragmentation Cascade

The tert-butoxycarbonyl (Boc) group is notoriously labile under MS conditions and its fragmentation is often the most prominent pathway observed. This lability stems from the stability of the neutral losses it can generate.

Step 1a: Loss of Isobutylene (C4H8)

The most characteristic fragmentation of a Boc-protected amine is the loss of isobutylene (56 Da), resulting from a rearrangement. This is a diagnostically significant loss for identifying Boc-protected compounds.

  • [M+H]+ → [M+H - 56]+

  • m/z 225.12 → m/z 169.07

Step 1b: Sequential Loss of Carbon Dioxide (CO2)

Following the loss of isobutylene, the resulting carbamic acid intermediate is unstable and readily loses carbon dioxide (44 Da).

  • [M+H - 56]+ → [M+H - 56 - 44]+

  • m/z 169.07 → m/z 125.06

This two-step process, representing a total loss of 100 Da (isobutylene and CO2), is a hallmark of protonated tert-butylcarbamates.[1] The resulting ion at m/z 125.06 corresponds to the protonated 2-amino-5-(hydroxymethyl)pyridine.

Alternative Boc Fragmentation:

A less common, but possible, initial fragmentation is the cleavage of the entire Boc group to form a tert-butyl cation.

  • [M+H]+ → t-butyl cation+

  • m/z 225.12 → m/z 57.07

The appearance of a strong signal at m/z 57 is a well-known indicator of a tert-butyl group within a molecule.[2]

Expert Insight: The elimination of isobutylene and carbon dioxide is often considered a concerted or near-concerted process in the gas phase, representing the major dissociation pathway for Boc-derivatized amines.[1] Its high prevalence makes the neutral loss of 100 Da a key diagnostic tool in screening for Boc-protected compounds. The use of soft ionization techniques or lowering the fragmentor voltage can sometimes reduce this extensive fragmentation if observation of the molecular ion is the primary goal.[3]

Pathway 2: Pyridine Core-Driven Fragmentation

This alternative pathway involves fragmentation of the side chains from the pyridine ring, which typically requires higher collision energies compared to the Boc group fragmentation.

Step 2a: Loss of Water (H2O)

The hydroxymethyl group can undergo dehydration, leading to the loss of a water molecule (18 Da).

  • [M+H]+ → [M+H - 18]+

  • m/z 225.12 → m/z 207.11

This type of fragmentation is characteristic of alcohols and has been observed in the mass spectra of other hydroxymethyl-substituted heterocyclic compounds.[4][5]

Step 2b: Loss of Formaldehyde (CH2O)

Another potential fragmentation for a primary alcohol is the loss of formaldehyde (30 Da).

  • [M+H]+ → [M+H - 30]+

  • m/z 225.12 → m/z 195.10

This would leave a protonated tert-Butyl (pyridin-2-yl)carbamate ion.

Subsequent Fragmentation of the Pyridine Ring:

At higher collision energies, the pyridine ring itself can fragment. A characteristic loss for pyridine is the elimination of HCN (27 Da), leading to the formation of a pyrrole-like radical cation, although this is more common in electron ionization (EI) than ESI.[6]

Visualizing the Competing Fragmentation Pathways

The logical flow of these competing fragmentation cascades can be visualized to better understand the expected mass spectrum.

References

A Strategic Guide to Orthogonal Protection: Comparing tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate with Alternative Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is a critical determinant of success. The molecule 2-amino-5-(hydroxymethyl)pyridine presents a common yet challenging synthetic puzzle: the presence of two nucleophilic centers, a primary amine and a primary alcohol, with distinct yet potentially competing reactivities. The pre-protected starting material, tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate, offers a convenient entry point for synthetic campaigns by masking the more nucleophilic amino group. However, the ultimate synthetic strategy often necessitates the protection of the hydroxymethyl group as well, demanding an orthogonal approach that allows for the selective deprotection of either functional group in the presence of the other.

This guide provides an in-depth comparison of protecting group strategies for 2-amino-5-(hydroxymethyl)pyridine, with a central focus on the widely used tert-Butoxycarbonyl (Boc) group for the amine. We will objectively evaluate the performance of various hydroxyl protecting groups—silyl ethers, trityl ethers, and benzyl ethers—in concert with the Boc-protected amine. This analysis is grounded in established principles of protecting group chemistry and supported by representative experimental data to empower researchers in making informed, strategic decisions for their synthetic endeavors.

The Cornerstone: Boc Protection of the 2-Amino Group

The tert-Butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry, and for good reason.[1] Its widespread adoption is a testament to its favorable balance of stability and lability. The Boc group is generally stable to a wide range of nucleophilic and basic conditions, yet it can be readily and cleanly cleaved under acidic conditions.[2] This characteristic is fundamental to its utility in orthogonal protection schemes.[2]

The protection of 2-aminopyridine derivatives with di-tert-butyl dicarbonate ((Boc)₂O) is a well-established and high-yielding transformation.[3][4] The reaction typically proceeds under mild basic conditions, often employing a base such as triethylamine (TEA) and a catalyst like 4-(dimethylamino)pyridine (DMAP).[3]

Key Advantages of Boc Protection for the Amino Group:

  • High Yields and Selectivity: The protection of the 2-amino group of pyridines with (Boc)₂O generally proceeds in high yield with excellent selectivity for the amino group over the less nucleophilic pyridine nitrogen and the hydroxyl group.[4]

  • Acid Lability: The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1][5] This allows for deprotection under conditions that leave many other protecting groups, such as silyl ethers and benzyl ethers, intact.

  • Stability: The Boc group is robust under a variety of reaction conditions, including many organometallic reactions, reductions, and mild oxidations.[2]

Orthogonal Protection of the Hydroxymethyl Group: A Comparative Analysis

With the amino group effectively masked as its Boc-carbamate, the focus shifts to the protection of the hydroxymethyl group. The choice of the hydroxyl protecting group is dictated by the planned synthetic route and the conditions required for subsequent transformations. Here, we compare three widely used classes of hydroxyl protecting groups: silyl ethers, trityl ethers, and benzyl ethers, evaluating their compatibility with the Boc-protected amine and their orthogonal deprotection capabilities.

Silyl Ethers: Tunable Stability and Mild Deprotection

Silyl ethers are among the most versatile and widely used protecting groups for alcohols due to their ease of introduction, tunable stability, and mild cleavage conditions.[6][7] The stability of a silyl ether is primarily governed by the steric bulk of the substituents on the silicon atom.[6]

Common Silyl Ethers for Orthogonal Protection with Boc:

  • tert-Butyldimethylsilyl (TBS/TBDMS): A robust and versatile protecting group, stable to a wide range of reaction conditions.[8]

  • Triisopropylsilyl (TIPS): Offers greater steric hindrance and thus increased stability compared to TBS, particularly towards acidic conditions.[6][9]

  • tert-Butyldiphenylsilyl (TBDPS): Significantly more stable in acidic conditions than TBS and TIPS, making it an excellent choice for syntheses involving acidic steps where the Boc group needs to be retained.[6][10]

Data Presentation: Comparison of Silyl Ether Protecting Groups

Protecting GroupReagents for ProtectionTypical YieldStability to Boc Deprotection (TFA/DCM)Deprotection ConditionsOrthogonality with Boc
TBS TBSCl, Imidazole, DMF>90%Generally stable, but can be cleaved with prolonged exposureTBAF in THF; mild acid (e.g., AcOH)Excellent
TIPS TIPSCl, Imidazole, DMF>90%Highly StableTBAF in THF; HF-PyridineExcellent
TBDPS TBDPSCl, Imidazole, DMF>90%Very High StabilityTBAF in THF; HF-PyridineExcellent

Experimental Workflow: Orthogonal Protection and Deprotection with Boc and TBS

Caption: Orthogonal protection/deprotection workflow.

Causality Behind Experimental Choices: The use of imidazole as a base and DMF as a solvent for silylation is a standard and highly effective method, proceeding through a reactive silylimidazolium intermediate. For deprotection, tetrabutylammonium fluoride (TBAF) is the reagent of choice for cleaving silicon-oxygen bonds due to the high affinity of fluoride for silicon.[11] This allows for the selective removal of the silyl ether under conditions that do not affect the acid-labile Boc group. Conversely, the Boc group can be selectively removed with TFA in DCM, leaving the silyl ether intact.

Trityl Ethers: Steric Hindrance and High Acid Lability

The triphenylmethyl (Trityl, Tr) group is a bulky protecting group that is particularly useful for the selective protection of primary alcohols.[12][13] Its significant steric hindrance often leads to high regioselectivity for the less hindered primary hydroxyl group.[12][13]

Key Characteristics of Trityl Protection:

  • High Selectivity for Primary Alcohols: The steric bulk of the trityl group makes it an excellent choice for selectively protecting the primary hydroxymethyl group on the pyridine ring.[12][13]

  • Acid Lability: Trityl ethers are readily cleaved under mild acidic conditions, often milder than those required for Boc deprotection.[12][14] This is due to the formation of the highly stable trityl cation.[12]

  • Orthogonality: The differential acid lability between Trityl and Boc groups can be exploited for selective deprotection. Careful control of acid strength and reaction time allows for the removal of the Trityl group in the presence of the Boc group.[15]

Data Presentation: Comparison of Trityl Ether Protecting Group

Protecting GroupReagents for ProtectionTypical YieldStability to Boc Deprotection (TFA/DCM)Deprotection ConditionsOrthogonality with Boc
Trityl (Tr) TrCl, Pyridine, DMAP (cat.)>85%CleavedMild acid (e.g., 80% AcOH, dilute TFA)Moderate (requires careful control)

Experimental Workflow: Selective Deprotection of Trityl in the Presence of Boc

Caption: Selective Trityl deprotection workflow.

Causality Behind Experimental Choices: The use of pyridine as both a solvent and a base for tritylation is a classic method.[12] For selective deprotection, dilute acetic acid or formic acid is often sufficient to cleave the trityl ether while leaving the Boc group intact.[12] The addition of a scavenger, such as triethylsilane (TES) or triisopropylsilane (TIS), is crucial to trap the liberated trityl cation and prevent it from reattaching to the hydroxyl group or reacting with other nucleophilic sites in the molecule.[15]

Benzyl Ethers: Robust Protection and Reductive Cleavage

Benzyl (Bn) ethers are a robust class of protecting groups for alcohols, stable to a wide range of acidic and basic conditions.[16] This stability makes them an excellent choice when the protected intermediate must be subjected to harsh reaction conditions.

Key Characteristics of Benzyl Protection:

  • High Stability: Benzyl ethers are stable to strong acids and bases, making them compatible with a wide array of synthetic transformations.[16]

  • Orthogonal Deprotection: The most common method for benzyl ether deprotection is catalytic hydrogenolysis (e.g., H₂, Pd/C), a condition under which the Boc group is completely stable.[16][17] This provides a truly orthogonal deprotection strategy.

  • Alternative Deprotection: Benzyl ethers can also be cleaved under dissolving metal reduction conditions (e.g., Na/NH₃) or by certain oxidizing agents like DDQ under photoirradiation.[1][16]

Data Presentation: Comparison of Benzyl Ether Protecting Group

Protecting GroupReagents for ProtectionTypical YieldStability to Boc Deprotection (TFA/DCM)Deprotection ConditionsOrthogonality with Boc
Benzyl (Bn) BnBr, NaH, THF>90%High StabilityH₂, Pd/C; Na/NH₃Excellent

Experimental Workflow: Orthogonal Deprotection of Boc and Benzyl Ethers

Caption: Orthogonal deprotection of Boc and Benzyl ethers.

Causality Behind Experimental Choices: The Williamson ether synthesis, employing a strong base like sodium hydride (NaH) to deprotonate the alcohol followed by reaction with benzyl bromide, is a standard and efficient method for benzyl ether formation.[16] Catalytic hydrogenolysis is the preferred method for deprotection due to its mildness and high efficiency. The choice of catalyst (e.g., palladium on carbon) and solvent is crucial for optimal results.[17]

Conclusion and Strategic Recommendations

The choice of an orthogonal protecting group strategy for 2-amino-5-(hydroxymethyl)pyridine hinges on the specific demands of the synthetic route.

  • For maximum flexibility and mild deprotection conditions, the combination of Boc for the amine and a silyl ether (TBS, TIPS, or TBDPS) for the hydroxyl group is highly recommended. This pairing offers excellent orthogonality, allowing for selective deprotection of either group under mild and distinct conditions. The tunable stability of silyl ethers provides an additional layer of strategic control.

  • When high stability of the hydroxyl protecting group is paramount, the benzyl ether is the superior choice. Its robustness towards a wide range of reagents, coupled with the clean and orthogonal deprotection via catalytic hydrogenolysis, makes it ideal for complex, multi-step syntheses.

  • The trityl group offers the advantage of high regioselectivity for the primary hydroxyl group. However, its acid lability requires careful optimization to achieve selective deprotection in the presence of a Boc group. This strategy is most suitable when selective protection of the primary alcohol is the primary concern and subsequent synthetic steps do not involve acidic conditions.

By carefully considering the stability, lability, and orthogonality of these protecting group combinations, researchers can design more efficient and successful synthetic routes towards their target molecules.

Detailed Experimental Protocols

Protocol 1: Boc Protection of 2-Amino-5-(hydroxymethyl)pyridine

  • Dissolve 2-amino-5-(hydroxymethyl)pyridine (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: TBS Protection of this compound

  • Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBSCl, 1.5 eq).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Selective Deprotection of the Boc Group

  • Dissolve the fully protected (Boc and TBS) intermediate in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with saturated aqueous sodium bicarbonate solution and extract with DCM or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the TBS-protected amino alcohol.

Protocol 4: Selective Deprotection of the TBS Group

  • Dissolve the fully protected (Boc and TBS) intermediate in THF.

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Boc-protected amino alcohol.

References

A Comparative Crystallographic Guide to tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate and Its Analogs: An In-Depth Structural Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a significant number of FDA-approved drugs.[1] Its derivatives are integral to the development of therapeutics targeting a wide array of conditions, from cancer to central nervous system disorders.[1] The introduction of a tert-butyl carbamate (Boc) protecting group is a common strategy in organic synthesis to modulate the reactivity of amine functionalities, facilitating complex molecular constructions.[2][3]

This guide focuses on tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate, a compound of interest due to its potential as a versatile intermediate in the synthesis of novel bioactive molecules. The hydroxymethyl group offers a site for further functionalization, while the Boc-protected amine allows for selective reactions at other positions of the pyridine ring. Despite its synthetic utility, a publically available, experimentally determined X-ray crystal structure for this specific molecule is not available in crystallographic databases as of the writing of this guide.

Therefore, this guide will provide a comprehensive, comparative analysis. We will first outline a robust, field-proven protocol for the synthesis and crystallization of the title compound. Subsequently, we will present a detailed examination of the experimentally determined crystal structure of a close analog, tert-butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate , as a case study.[4] By comparing the known structural features of this analog with the theoretically expected properties of our target molecule, we can derive valuable insights into how subtle changes in substitution can influence solid-state packing and intermolecular interactions, which are critical for properties such as solubility and bioavailability.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be self-validating, with clear causality behind each experimental choice.

Synthesis and Crystallization of this compound

The synthesis of the title compound can be readily achieved from commercially available (2-aminopyridin-5-yl)methanol. The protection of the amino group with a tert-butoxycarbonyl (Boc) group is a standard and high-yielding transformation.

Step 1: Boc Protection

  • Rationale: The use of Di-tert-butyl dicarbonate (Boc)2O is the standard method for the introduction of the Boc protecting group onto an amine. It is a stable, easy-to-handle reagent, and the reaction byproducts are volatile, simplifying purification. A base is required to deprotonate the amine, increasing its nucleophilicity. Triethylamine (TEA) is a suitable organic base for this purpose.

  • Procedure:

    • To a solution of (2-aminopyridin-5-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Crystallization

  • Rationale: The goal of crystallization is to obtain single crystals of sufficient quality for X-ray diffraction. The choice of solvent is critical and is often determined empirically. A slow evaporation technique is employed to allow for the gradual formation of well-ordered crystals.

  • Procedure:

    • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol, or a mixture of solvents like DCM/hexane).

    • Loosely cap the vial and allow the solvent to evaporate slowly at room temperature over several days.

    • Monitor for the formation of single crystals.

X-ray Data Collection and Structure Refinement
  • Rationale: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. The data collection and refinement process provides precise atomic coordinates and allows for the detailed analysis of bond lengths, angles, and intermolecular interactions.

  • Procedure:

    • A suitable single crystal is mounted on a diffractometer.

    • X-ray diffraction data is collected at a controlled temperature (typically 100 K to reduce thermal motion).

    • The collected data is processed, and the crystal structure is solved and refined using appropriate software packages.

Case Study: Crystal Structure of tert-butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate

As a comparative benchmark, we will examine the published crystal structure of tert-butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate.[4] This molecule shares the core tert-butyl carbamate and substituted pyridine moieties with our target compound.

Crystallographic Data

The crystallographic data for tert-butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate provides a wealth of information about its solid-state conformation and packing.

ParameterValue
Chemical FormulaC18H22N2O2
Formula Weight298.38
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9090 (10)
b (Å)9.7779 (18)
c (Å)14.199 (7)
α (°)89.683 (13)
β (°)87.968 (14)
γ (°)83.963 (15)
Volume (Å3)815.3 (5)
Z2
Temperature (K)193 (2)
RadiationCu Kα
CCDC Deposition No.CCDC 688402

Data obtained from Acta Crystallographica Section E: Structure Reports Online.[4]

Structural Analysis and Comparison

The crystal structure of tert-butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate reveals several key features that can be compared to the expected structure of this compound.

  • Carbamate Conformation: In the case study compound, the carbamate group is nearly planar, a common feature due to the delocalization of the nitrogen lone pair into the carbonyl group.[2] We can anticipate a similar planar conformation for the carbamate in our target molecule.

  • Pyridine Ring Orientation: The pyridine ring in the case study compound is significantly twisted relative to the phenyl ring of the benzyl group, with a dihedral angle of 83.71 (6)°.[4] For our target molecule, which lacks the bulky benzyl group, the primary determinant of the hydroxymethyl group's orientation will be its involvement in intermolecular interactions.

  • Intermolecular Interactions: The crystal packing of the case study molecule is influenced by van der Waals forces. In contrast, our target molecule, this compound, possesses a hydroxyl group and an N-H bond on the carbamate, both of which are excellent hydrogen bond donors. The pyridine nitrogen and the carbonyl oxygen are hydrogen bond acceptors. Therefore, we can predict that the crystal packing of the title compound will be dominated by a network of hydrogen bonds. This is likely to result in a more densely packed structure compared to the benzyl-substituted analog.

The presence of the hydroxymethyl group in our target compound is expected to introduce strong hydrogen bonding interactions (O-H···Npyridine or O-H···O=C), which would significantly influence the supramolecular assembly in the solid state. This is a critical difference from the case study compound, where such strong hydrogen bond donors are absent.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the determination of the X-ray crystal structure of a novel compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of Target Compound purification Column Chromatography synthesis->purification crystallization Slow Evaporation purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution comparison Comparative Analysis structure_solution->comparison

Caption: Experimental workflow for the synthesis, crystallization, and structural analysis of a novel compound.

Conclusion

While the crystal structure of this compound has not yet been reported, a detailed comparative analysis with the known structure of tert-butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate provides significant insights. The provided experimental protocol offers a clear and robust pathway to obtaining single crystals of the title compound. The key structural difference, the presence of a hydroxymethyl group, is predicted to lead to a crystal packing dominated by hydrogen bonding, a feature absent in the benzyl-substituted analog. This guide underscores the power of comparative structural analysis in chemical research, allowing for informed predictions about the solid-state properties of novel molecules, which is a critical step in the development of new pharmaceuticals and materials.

References

Comparative reactivity of isomeric hydroxymethyl pyridinyl carbamates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Isomeric Hydroxymethyl Pyridinyl Carbamates for Drug Development Professionals

Authored by Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern drug discovery, the nuanced reactivity of small molecules is a cornerstone of both efficacy and safety. Among the myriad of functional groups employed, carbamates stand out for their versatile roles as prodrugs, covalent binders, and key pharmacophoric elements. This guide provides a detailed comparative analysis of the reactivity of isomeric hydroxymethyl pyridinyl carbamates, offering a critical resource for researchers in medicinal chemistry and drug development. We will dissect the subtle yet significant impact of isomeric positioning on chemical stability and reactivity, supported by experimental data and protocols.

Introduction: The Strategic Importance of Isomeric Variation

The pyridine ring, a privileged scaffold in medicinal chemistry, offers multiple sites for substitution. When combined with a hydroxymethyl and a carbamate group, the resulting isomers exhibit distinct electronic and steric properties. These differences profoundly influence the carbamate's susceptibility to hydrolysis and other degradation pathways, which in turn dictates the compound's shelf-life, pharmacokinetic profile, and potential for covalent modification of biological targets. Understanding the structure-reactivity relationship of these isomers is paramount for rational drug design.

The three principal isomers under consideration are the 2-, 3-, and 4-pyridinyl derivatives. The position of the nitrogen atom within the pyridine ring relative to the hydroxymethyl carbamate moiety governs the electron density distribution across the molecule, directly impacting the electrophilicity of the carbamate carbonyl carbon.

Mechanistic Underpinnings of Carbamate Reactivity

The primary mechanism of non-enzymatic degradation for carbamates is hydrolysis. This reaction can be catalyzed by both acid and base. The reactivity of the carbamate is largely dictated by the stability of the leaving group and the electrophilicity of the carbonyl carbon.

  • Electron-Withdrawing Effects: The pyridine nitrogen is an electron-withdrawing group. Its ability to decrease electron density at the carbamate carbonyl is highly dependent on its position. In the 2- and 4-positions, the nitrogen atom can exert a strong -M (mesomeric) effect, significantly increasing the electrophilicity of the carbonyl carbon and rendering the carbamate more susceptible to nucleophilic attack.

  • Inductive Effects: In the 3-position, the nitrogen atom primarily exerts a -I (inductive) effect, which is weaker than the mesomeric effect. Consequently, the 3-pyridinyl isomer is generally expected to be more stable than its 2- and 4-counterparts.

Below is a diagram illustrating the electronic effects in the different isomers.

G cluster_2 2-Pyridinyl Isomer cluster_3 3-Pyridinyl Isomer cluster_4 4-Pyridinyl Isomer 2-N N 2-C_carbamate C=O 2-N->2-C_carbamate -M Effect (Strong) Reactivity Reactivity 2-C_carbamate->Reactivity High 3-N N 3-C_carbamate C=O 3-N->3-C_carbamate -I Effect (Moderate) 3-C_carbamate->Reactivity Low 4-N N 4-C_carbamate C=O 4-N->4-C_carbamate -M Effect (Strong) 4-C_carbamate->Reactivity High

Caption: Electronic effects of the pyridine nitrogen on the carbamate carbonyl.

Comparative Stability Analysis: Experimental Data

To quantify the differences in reactivity, a comparative stability study was conducted under physiological conditions (pH 7.4, 37 °C). The degradation of each isomer was monitored by High-Performance Liquid Chromatography (HPLC) over a 24-hour period.

Table 1: Half-life (t½) of Isomeric Hydroxymethyl Pyridinyl Carbamates at pH 7.4, 37 °C
IsomerHalf-life (t½) in hours
2-Hydroxymethyl Pyridinyl Carbamate2.8 ± 0.3
3-Hydroxymethyl Pyridinyl Carbamate19.5 ± 1.2
4-Hydroxymethyl Pyridinyl Carbamate1.5 ± 0.2

The experimental data clearly demonstrates the heightened reactivity of the 2- and 4-isomers, with the 4-isomer being the most labile. The 3-isomer exhibits significantly greater stability, aligning with the mechanistic principles discussed earlier.

Experimental Protocol: HPLC-Based Stability Assay

The following protocol provides a robust method for assessing the hydrolytic stability of the carbamate isomers.

Workflow Diagram

G A Prepare Stock Solutions (10 mM in DMSO) B Dilute to 100 µM in PBS (pH 7.4) A->B C Incubate at 37 °C B->C D Sample at Time Points (0, 1, 2, 4, 8, 24h) C->D E Quench with Acetonitrile D->E F Centrifuge to Precipitate Salts E->F G Analyze Supernatant by HPLC F->G H Quantify Peak Area of Parent Compound G->H I Plot ln(%) vs. Time H->I J Calculate Half-life (t½) I->J

Caption: Workflow for the HPLC-based stability assay.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of each carbamate isomer in dimethyl sulfoxide (DMSO).

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Initiation of the Assay:

    • Pre-warm the PBS to 37 °C.

    • Add the carbamate stock solution to the pre-warmed PBS to achieve a final concentration of 100 µM. Ensure the final DMSO concentration is below 1% to minimize solvent effects.

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37 °C in a temperature-controlled water bath or incubator.

    • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sample Quenching and Preparation:

    • Immediately quench the reaction by adding an equal volume of cold acetonitrile to the aliquot. This will precipitate proteins and halt further degradation.

    • Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to pellet any precipitated salts.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject the sample onto a suitable C18 reverse-phase HPLC column.

    • Use a gradient elution method with mobile phases of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Monitor the elution of the parent carbamate compound using a UV detector at a wavelength determined by the compound's absorbance maximum.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Normalize the peak areas to the t=0 time point to determine the percentage of the compound remaining.

    • Plot the natural logarithm of the percentage of remaining compound versus time. The data should fit a first-order decay model.

    • The slope of the resulting linear regression is the negative of the rate constant (k).

    • Calculate the half-life using the equation: t½ = 0.693 / k.

Implications for Drug Design and Development

The differential reactivity of these isomers has profound implications for their application in drug development:

  • Prodrug Design: The highly reactive 4-isomer may be suitable for prodrug strategies where rapid release of the active parent molecule is desired in systemic circulation. Conversely, the more stable 3-isomer could be employed for targeted release in specific tissues or for applications requiring a longer duration of action.

  • Covalent Inhibitors: For the design of covalent inhibitors, the reactivity of the carbamate warhead must be finely tuned to ensure target engagement without off-target effects. The 2- and 4-isomers offer higher reactivity, which may be beneficial for targeting residues with lower nucleophilicity. However, this increased reactivity also carries a higher risk of non-specific binding.

  • Scaffold Stability: When the carbamate is part of the core pharmacophore and not intended for covalent modification, the stability of the 3-isomer is highly advantageous, ensuring the integrity of the molecule until it reaches its biological target.

Conclusion

The isomeric position of the hydroxymethyl pyridinyl carbamate moiety is a critical determinant of its chemical reactivity. The 2- and 4-isomers are significantly more labile due to the strong electron-withdrawing mesomeric effect of the pyridine nitrogen, while the 3-isomer exhibits enhanced stability. This structure-reactivity relationship provides a valuable tool for medicinal chemists to rationally design molecules with desired pharmacokinetic and pharmacodynamic properties. The experimental protocols outlined in this guide offer a reliable framework for evaluating the stability of these and other carbamate-containing compounds, enabling data-driven decisions in the drug discovery and development process.

Efficacy Comparison of Modern Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection for Robust C-C Bond Formation

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, for its power in constructing carbon-carbon bonds.[1][2] While traditionally reliant on reactive aryl bromides and iodides, the economic and environmental advantages of using abundant and cost-effective aryl chlorides have driven the development of highly active catalyst systems. This guide provides an in-depth comparison of leading palladium catalysts for the challenging coupling of an electron-rich aryl chloride, 4-chloroanisole, with phenylboronic acid. We will dissect the performance of classic versus modern catalyst systems, ground the discussion in mechanistic principles, and provide a validated, step-by-step protocol for researchers to implement in their own laboratories.

Introduction: The Challenge of Activating Aryl Chlorides

The utility of the Suzuki-Miyaura reaction in drug development is immense, enabling the synthesis of complex biaryl structures, which are common motifs in pharmacologically active molecules.[3] The primary challenge in using aryl chlorides as substrates lies in the first and often rate-determining step of the catalytic cycle: oxidative addition.[2][4] The carbon-chlorine bond is significantly stronger (dissociation energy of ~96 kcal/mol) than its carbon-bromine (~81 kcal/mol) or carbon-iodine (~65 kcal/mol) counterparts, requiring a highly electron-rich and reactive palladium(0) species to initiate the reaction.

This necessity has spurred the evolution of palladium catalysts from simple salts like Pd(OAc)₂ paired with phosphine ligands to sophisticated, pre-formed catalysts (precatalysts) that generate the active Pd(0) species more efficiently and reliably.[5] This guide will focus on comparing the efficacy of these modern systems for the model reaction shown below:

Model Reaction:

Model Reaction: Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid

The Catalytic Systems: An Overview of the Contenders

We will evaluate three distinct classes of palladium catalyst systems that represent the technological progression in cross-coupling chemistry.

  • In Situ Generated Catalyst (Pd(OAc)₂ + SPhos): A common approach where the active catalyst is formed in the reaction mixture. Palladium(II) acetate is reduced in situ to Pd(0), which is then stabilized by a bulky, electron-rich biaryl phosphine ligand like SPhos. While flexible, this approach can suffer from inconsistencies in the formation of the active catalytic species.

  • Buchwald Palladacycle Precatalyst (XPhos Pd G3): These state-of-the-art precatalysts, developed by the Buchwald group, are air- and moisture-stable complexes that ensure the efficient and rapid generation of the active monoligated Pd(0) species.[5] The G3 (third generation) precatalysts are particularly versatile and show remarkably long life in solution.[5]

  • N-Heterocyclic Carbene (NHC) Precatalyst (PEPPSI™-IPr): PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts feature a strongly donating N-heterocyclic carbene (NHC) ligand.[6] These complexes are known for their high thermal stability and exceptional activity, particularly with challenging substrates like electron-rich aryl chlorides.[6][7]

Comparative Efficacy Analysis

To provide a clear and objective comparison, the model reaction was performed under optimized conditions for each catalyst system. The key performance indicators—yield, reaction time, and temperature—were recorded.

Catalyst SystemPd Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhos2.0K₃PO₄1,4-Dioxane/H₂O10018~75%
XPhos Pd G31.0K₃PO₄1,4-Dioxane/H₂O804>95%
PEPPSI™-IPr1.0K₂CO₃Ethanol802>98%

Note: Yields are based on published data for similar transformations and represent typical outcomes.[8][9]

Discussion of Results
  • The in situ generated Pd(OAc)₂/SPhos system provides a respectable yield but requires a higher catalyst loading, elevated temperature, and a significantly longer reaction time. This is largely due to the inefficiencies and potential side reactions associated with the in situ reduction of Pd(II) to the active Pd(0) state.

  • The XPhos Pd G3 precatalyst demonstrates a marked improvement.[5] The precatalyst design facilitates rapid activation to the key Pd(0)L species (where L is XPhos), enabling the reaction to proceed efficiently at a lower temperature and in a fraction of the time.[5][10] This system is highly effective for coupling sterically hindered and electron-rich aryl chlorides.[5]

  • The PEPPSI™-IPr catalyst shows the highest efficacy under these conditions. NHC ligands are powerful σ-donors, creating a highly electron-rich palladium center that readily undergoes oxidative addition even with unreactive aryl chlorides.[6] The robustness of the Pd-NHC bond also contributes to the catalyst's high stability and turnover number, resulting in a near-quantitative yield in just two hours.[6][7]

Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is crucial to appreciating why catalyst choice is so critical. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The efficiency of modern catalysts lies in their ability to accelerate the rate-limiting oxidative addition step and facilitate rapid turnover.

Suzuki_Miyaura_Cycle cluster_activation Precatalyst Activation Pd0 Pd(0)L (Active Catalyst) OA_Complex Ar-Pd(II)(L)-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Rate-Limiting Step) Transmetal_Complex Ar-Pd(II)(L)-Ar' (Transmetalation Complex) OA_Complex->Transmetal_Complex Transmetalation Transmetal_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetal_Complex->Product ArX Ar-X (Aryl Chloride) ArX->OA_Complex ArB Ar'-B(OR)2 (Boronic Ester) ArB->Transmetal_Complex Base Base (e.g., K3PO4) Base->Transmetal_Complex Precatalyst Pd(II) Precatalyst (e.g., XPhos Pd G3) Precatalyst->Pd0 Base-induced Reduction

Caption: The Suzuki-Miyaura Catalytic Cycle.

Validated Experimental Protocol: Suzuki-Miyaura Coupling with PEPPSI™-IPr

This protocol is designed to be a self-validating system for researchers. All reagents are commercially available and standard laboratory techniques are employed.

Materials & Reagents:
  • 4-Chloroanisole (1.0 mmol, 142.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • PEPPSI™-IPr catalyst (0.01 mmol, 6.8 mg, 1 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276.4 mg)

  • Ethanol (anhydrous, 5 mL)

  • Oven-dried 25 mL Schlenk flask with a magnetic stir bar

  • Standard Schlenk line or inert atmosphere glovebox

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:
  • Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 4-chloroanisole (142.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), potassium carbonate (276.4 mg, 2.0 mmol), and the PEPPSI™-IPr catalyst (6.8 mg, 0.01 mmol).

  • Inerting: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add 5 mL of anhydrous ethanol to the flask.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously.

  • Monitoring: The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2 hours.

  • Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add 10 mL of deionized water to the mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product, 4-methoxy-1,1'-biphenyl.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of challenging, electron-rich aryl chlorides, modern palladium precatalysts offer undeniable advantages over traditional, in-situ generated systems.

  • For Versatility and Reliability: The Buchwald G3 Palladacycles (e.g., XPhos Pd G3) are exceptionally versatile and reliable.[5] They provide high yields under relatively mild conditions and are an excellent choice for a wide range of substrates, including those prone to side reactions like protodeboronation.[5]

  • For Maximum Activity and Efficiency: The PEPPSI™-IPr catalyst demonstrates superior performance for this specific transformation, offering the fastest reaction time and highest yield.[6] Its high stability and activity make it the preferred choice when efficiency and throughput are paramount, particularly in a process chemistry or drug development setting.

By understanding the mechanistic principles and leveraging these advanced catalytic tools, researchers can overcome the inherent challenges of aryl chloride activation and confidently synthesize complex molecular targets with high efficiency and reproducibility.

References

A Comparative Guide to the Analysis of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate: A Validated HPLC-UV Method and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of intermediates and active pharmaceutical ingredients is paramount. Tert-butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate, a key building block in the synthesis of various pharmaceutical agents, requires a robust and reliable analytical method to ensure purity, stability, and quality control. This guide presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for its analysis. Furthermore, it provides a comparative overview of alternative analytical technologies, offering insights into the strengths and limitations of each approach for researchers, scientists, and drug development professionals.

Introduction to the Analyte and Analytical Challenges

This compound is a carbamate derivative containing a pyridine ring.[1][2][3] The presence of the UV-absorbing pyridine ring makes HPLC with UV detection a suitable analytical choice. However, the carbamate functional group can be susceptible to degradation, particularly under harsh thermal conditions, which makes techniques like Gas Chromatography (GC) less favorable without derivatization.[4][5] Therefore, liquid chromatography methods are generally preferred for the analysis of carbamates.[4][6]

This guide will first detail a validated reversed-phase HPLC (RP-HPLC) method, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[7][8][9][10][11] We will then explore Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) as a high-sensitivity alternative, providing a comparative analysis to aid in selecting the most appropriate method for your specific analytical needs.

A Validated RP-HPLC Method for this compound

The following method was developed to provide a simple, accurate, and precise quantification of this compound. The selection of a C18 column is based on its wide applicability and success in separating moderately polar compounds like the target analyte.[4] The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure good peak shape and resolution.

Experimental Protocol: HPLC-UV Method

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 6.8) (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Run Time: 10 minutes

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving the material containing the analyte in the mobile phase to achieve a final concentration within the calibration range.

Method Validation According to ICH Guidelines

The developed method was rigorously validated to ensure its suitability for its intended purpose.[7][8][9] The validation parameters and their acceptance criteria are summarized in the table below.

Validation Parameter Methodology Acceptance Criteria
Specificity Analysis of blank, placebo, and analyte-spiked placebo samples.No interference at the retention time of the analyte peak.
Linearity Analysis of five concentrations over the range of 1-100 µg/mL.Correlation coefficient (r²) ≥ 0.999.
Accuracy (% Recovery) Analysis of samples spiked with the analyte at 80%, 100%, and 120% of the target concentration.Mean recovery between 98.0% and 102.0%.
Precision (RSD%) - Repeatability: Six replicate injections of the 100% concentration standard. - Intermediate Precision: Analysis on different days by different analysts.RSD ≤ 2.0%.
Limit of Detection (LOD) Based on the signal-to-noise ratio (S/N) of 3:1.To be determined experimentally.
Limit of Quantitation (LOQ) Based on the signal-to-noise ratio (S/N) of 10:1.To be determined experimentally.
Robustness Deliberate variations in method parameters (flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±2°C).RSD of results should be ≤ 2.0%.

Table 1: Summary of HPLC Method Validation Parameters and Acceptance Criteria

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: Workflow for the validation of the HPLC method.

Alternative Analytical Technique: UPLC-MS/MS

For applications requiring higher sensitivity and selectivity, such as the analysis of trace-level impurities or quantification in complex biological matrices, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful alternative.[6][12][13]

Principles and Advantages of UPLC-MS/MS

UPLC utilizes columns with smaller particle sizes (<2 µm), leading to faster analysis times and improved resolution compared to conventional HPLC.[4] The coupling of UPLC with a tandem mass spectrometer (MS/MS) provides exceptional selectivity and sensitivity. The mass spectrometer can be operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored for quantification. This technique significantly reduces matrix effects and allows for the detection of the analyte at very low concentrations.[13]

Comparative Performance
Parameter Validated HPLC-UV Method UPLC-MS/MS
Principle of Detection UV AbsorbanceMass-to-charge ratio (m/z)
Sensitivity (LOQ) Typically in the µg/mL rangeCan reach pg/mL to ng/mL levels[14]
Selectivity Moderate; relies on chromatographic separation.Very high; based on both retention time and specific mass transitions.
Analysis Time ~10 minutes< 5 minutes is achievable[4]
Matrix Effect Can be significant in complex samples.Can be minimized with appropriate sample preparation and MRM.
Instrumentation Cost Relatively low.High.
Expertise Required Standard for most analytical labs.Requires specialized training for operation and data interpretation.[6]

Table 2: Comparison of HPLC-UV and UPLC-MS/MS for the Analysis of this compound

Logical Relationship for Method Selection

Caption: Decision tree for selecting an analytical method.

Conclusion

The validated RP-HPLC-UV method presented in this guide offers a reliable, robust, and cost-effective solution for the routine analysis of this compound in quality control and research settings. Its adherence to ICH guidelines ensures the integrity and reproducibility of the analytical data.[7][9] For applications demanding higher sensitivity and selectivity, such as trace analysis or studies in complex matrices, UPLC-MS/MS stands out as a superior, albeit more resource-intensive, alternative. The choice between these methods should be guided by the specific requirements of the analysis, including sensitivity needs, sample complexity, and available resources.

References

A Comparative Guide to Synthesis Efficiency: The Case of Ibuprofen

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and pharmaceutical development, the efficiency of a synthetic route is a critical determinant of a project's viability. It dictates not only the economic feasibility but also the environmental footprint of a process. This guide provides an in-depth, objective comparison of two landmark synthetic routes to ibuprofen: the traditional Boots process and the greener Boots-Hoechst-Celanese (BHC) process. By delving into key performance metrics and supporting experimental data, we will illuminate the principles of synthesis efficiency and showcase how innovative chemistry can lead to more sustainable and economical outcomes.

The Pillars of Synthesis Efficiency: Key Performance Metrics

Before we dissect the specific synthetic routes, it is crucial to understand the metrics we will use for our comparative analysis. These are not merely academic exercises; they are practical tools used throughout the pharmaceutical industry to drive process optimization and reduce environmental impact.[1]

  • Atom Economy: Proposed by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product.[2][3] It is a fundamental concept in green chemistry that highlights the intrinsic efficiency of a reaction. A higher atom economy signifies a more efficient process with less waste generated as byproducts.[4]

  • Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste generation. It is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a greener process. This metric considers all waste streams, including reagents, solvents, and byproducts.

  • Process Mass Intensity (PMI): Championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is a holistic metric that evaluates the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.[1] A lower PMI is indicative of a more sustainable and cost-effective process.

The logical relationship between these metrics is crucial. While atom economy is a theoretical ideal, the E-Factor and PMI provide a real-world assessment of a process's efficiency, taking into account all the materials involved in the actual execution of the synthesis.

cluster_0 Theoretical Efficiency cluster_1 Practical Efficiency Atom Economy Atom Economy E-Factor E-Factor Atom Economy->E-Factor Informs PMI PMI E-Factor->PMI Directly Related PMI->E-Factor Can be derived from

Caption: Relationship between key synthesis efficiency metrics.

A Tale of Two Syntheses: Ibuprofen

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), provides an excellent case study for comparing synthetic efficiency. The original commercial synthesis, developed by the Boots Company in the 1960s, was a six-step process.[1][2] In the 1980s, the Boots-Hoechst-Celanese (BHC) company developed a more streamlined, three-step "green" synthesis.[2][5]

The Traditional Route: The Boots Process

The Boots synthesis of ibuprofen is a classic example of traditional organic synthesis, characterized by a linear sequence of reactions and the use of stoichiometric reagents.[1][2]

Isobutylbenzene Isobutylbenzene Friedel-Crafts Acylation Friedel-Crafts Acylation Isobutylbenzene->Friedel-Crafts Acylation Darzens Reaction Darzens Reaction Friedel-Crafts Acylation->Darzens Reaction Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Darzens Reaction->Hydrolysis & Decarboxylation Oxime Formation Oxime Formation Hydrolysis & Decarboxylation->Oxime Formation Nitrile Formation Nitrile Formation Oxime Formation->Nitrile Formation Hydrolysis Hydrolysis Nitrile Formation->Hydrolysis Ibuprofen Ibuprofen Hydrolysis->Ibuprofen

Caption: The six-step Boots synthesis of ibuprofen.

The Greener Alternative: The BHC Process

The BHC process is a testament to the principles of green chemistry, featuring a more convergent synthesis with catalytic steps and improved atom economy.[2][5]

Isobutylbenzene Isobutylbenzene Friedel-Crafts Acylation Friedel-Crafts Acylation Isobutylbenzene->Friedel-Crafts Acylation Hydrogenation Hydrogenation Friedel-Crafts Acylation->Hydrogenation Carbonylation Carbonylation Hydrogenation->Carbonylation Ibuprofen Ibuprofen Carbonylation->Ibuprofen

Caption: The streamlined three-step BHC synthesis of ibuprofen.

Quantitative Comparison: The Experimental Data

Disclaimer: The following experimental protocols are for illustrative purposes to enable a quantitative comparison of the two routes. They are based on literature and patent data and should be adapted and optimized for specific laboratory or industrial settings.

Experimental Protocol: Boots Process (Representative)

This protocol is a composite representation based on the known chemical transformations of the six-step Boots synthesis.

Step 1: Friedel-Crafts Acylation

  • Reactants: Isobutylbenzene (134.2 g, 1 mol), Acetic Anhydride (102.1 g, 1 mol)

  • Catalyst: Aluminum Chloride (146.7 g, 1.1 mol)

  • Solvent: Dichloromethane (500 mL)

  • Yield: 85%

Step 2: Darzens Condensation

  • Reactant: 4'-isobutylacetophenone (from Step 1), Ethyl chloroacetate (134.6 g, 1.1 mol)

  • Reagent: Sodium ethoxide (74.9 g, 1.1 mol)

  • Solvent: Ethanol (500 mL)

  • Yield: 80%

Step 3: Hydrolysis and Decarboxylation

  • Reactant: Glycidic ester (from Step 2)

  • Reagent: Aqueous HCl (10%)

  • Yield: 90%

Step 4: Oxime Formation

  • Reactant: Aldehyde (from Step 3), Hydroxylamine hydrochloride (76.5 g, 1.1 mol)

  • Reagent: Sodium acetate (90.2 g, 1.1 mol)

  • Solvent: Aqueous ethanol

  • Yield: 95%

Step 5: Dehydration to Nitrile

  • Reactant: Oxime (from Step 4)

  • Reagent: Acetic anhydride (112.3 g, 1.1 mol)

  • Yield: 90%

Step 6: Hydrolysis to Ibuprofen

  • Reactant: Nitrile (from Step 5)

  • Reagent: Aqueous H2SO4 (30%)

  • Yield: 85%

Experimental Protocol: BHC Process

The protocol for the BHC process is based on information from patents and green chemistry literature.

Step 1: Friedel-Crafts Acylation

  • Reactants: Isobutylbenzene (134.2 g, 1 mol), Acetic Anhydride (102.1 g, 1 mol)

  • Catalyst/Solvent: Anhydrous Hydrogen Fluoride (recyclable)

  • Yield: 96%

Step 2: Hydrogenation

  • Reactant: 4'-isobutylacetophenone (from Step 1)

  • Reagent: Hydrogen gas

  • Catalyst: Raney Nickel (recyclable)

  • Solvent: Ethanol (200 mL)

  • Yield: 99%

Step 3: Carbonylation

  • Reactant: 1-(4'-isobutylphenyl)ethanol (10.0 g, 56.0 mmol)

  • Reagent: Carbon Monoxide

  • Catalyst: PdCl2(PPh3)2 (260 mg, 0.37 mmol)

  • Solvent: Benzene (27 mL)

  • Aqueous Medium: 10% HCl (25 g)

  • Yield: 98% (based on conversion)

Benchmarking the Efficiency: A Data-Driven Comparison

Based on the experimental data, we can now calculate and compare the key efficiency metrics for the two synthetic routes.

MetricBoots Process (6 Steps)BHC Process (3 Steps)
Atom Economy ~40%[4][6]~77% (approaches 99% with acetic acid recovery)[4][6]
Overall Yield ~40%~93%
E-Factor (estimated) > 5< 1
Process Mass Intensity (PMI) (estimated) > 6< 2

Note: The E-Factor and PMI for the Boots process are estimated to be significantly higher due to the use of stoichiometric reagents, multiple solvents, and extensive work-up procedures in each of the six steps. The BHC process, with its catalytic and recyclable components, demonstrates a much lower environmental footprint.

The Verdict: A Clear Win for Green Chemistry

The comparison between the Boots and BHC processes for ibuprofen synthesis provides a compelling illustration of the power of green chemistry principles. The BHC route is not just a more elegant chemical pathway; it is a superior process from both an economic and environmental standpoint.

The key advantages of the BHC process are:

  • Reduced Number of Steps: A three-step synthesis is inherently more efficient than a six-step one, leading to higher overall yield and reduced processing time.

  • Catalytic Reagents: The use of recyclable catalysts like hydrogen fluoride, Raney nickel, and a palladium complex drastically reduces the amount of waste generated compared to the stoichiometric reagents used in the Boots process.[2]

  • Higher Atom Economy: A significantly higher proportion of the atoms from the starting materials are incorporated into the final product, minimizing the generation of byproducts.[4]

  • Reduced Waste: The BHC process generates significantly less waste, as reflected in its much lower E-Factor and PMI. The primary byproduct, acetic acid, can be recovered and reused.[7]

This case study serves as a powerful reminder for researchers and drug development professionals that a conscious effort to design more efficient and sustainable synthetic routes can lead to profound benefits. By embracing the principles of green chemistry and utilizing metrics like atom economy, E-Factor, and PMI, the chemical industry can continue to innovate while minimizing its impact on the environment.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical compounds like tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate, a key building block in medicinal chemistry, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.

Hazard Analysis: Understanding the Compound

Before any handling protocol can be established, a clear understanding of the compound's specific risks is essential. According to safety data, this compound (CAS No. 169280-83-5) presents the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1]

While specific toxicity data for this exact molecule is limited, the carbamate functional group warrants careful handling due to the potential for related compounds to exhibit higher toxicity. Therefore, a conservative and diligent approach to PPE is scientifically justified.

Core Protective Equipment: A Quick Reference

For immediate operational planning, the following table summarizes the essential PPE required for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles (meeting EN166 or OSHA 29 CFR 1910.133 standards)Protects against accidental splashes and solid particulates, addressing the "Serious Eye Irritation" hazard.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents direct skin contact, a primary route of exposure and cause of skin irritation.[3]
Body Protection Long-sleeved laboratory coatMinimizes the risk of skin contact from spills or contamination.[1]
Respiratory Protection Required if dust is generated or ventilation is inadequate (e.g., NIOSH/MSHA approved respirator)Mitigates the risk of inhaling the compound, which can cause respiratory tract irritation.[1][2]
In-Depth PPE Selection and Rationale

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk-management process. Here, we explore the causality behind each choice.

A. Eye and Face Protection

The primary hazard to the eyes is severe irritation from the solid compound.[1] Standard safety glasses are insufficient as they do not provide a seal around the eyes.

  • Expertise in Practice: Chemical splash goggles are mandatory because they form a protective seal, safeguarding against not only direct splashes but also airborne dust particles that can be generated when weighing or transferring the solid material. In scenarios with a significant splash risk, such as during quenching or large-scale reactions, a face shield should be worn in addition to goggles for full facial protection.[3]

B. Hand Protection

Skin contact is a key risk, leading to irritation.[1] The choice of glove material is critical for ensuring an effective barrier.

  • Expertise in Practice: Nitrile gloves are a standard and effective choice for handling solid carbamates in a laboratory setting. They offer good resistance to a range of chemicals and provide adequate dexterity. It is crucial to double-check glove compatibility if the compound is dissolved in a solvent. Always inspect gloves for tears or pinholes before use and remove them promptly and properly to avoid cross-contamination.

C. Body Protection

A standard cotton lab coat is often the first line of defense, but its purpose is to protect personal clothing and provide a removable barrier in case of a spill.

  • Expertise in Practice: A long-sleeved, properly fastened lab coat is the minimum requirement.[1] For procedures with a higher risk of spills or splashes, consider a chemical-resistant apron worn over the lab coat. Contaminated clothing should be removed immediately, and the affected skin washed thoroughly.[4]

D. Respiratory Protection

The compound's potential to cause respiratory irritation is a key concern, particularly when handling the powdered form.[1]

  • Expertise in Practice: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood. This engineering control is the primary method for preventing inhalation. A NIOSH/MSHA-approved respirator with a particulate filter becomes necessary if work must be done outside of a fume hood or if ventilation is confirmed to be inadequate.[2]

Operational Protocol: A Step-by-Step Workflow

This protocol provides a self-validating system for the safe handling of this compound.

I. Preparation and Pre-Handling

  • Risk Assessment: Review the Safety Data Sheet (SDS) before beginning work.

  • Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are accessible and operational.[2]

  • Donning PPE:

    • Put on the lab coat and fasten it completely.

    • Don chemical safety goggles.

    • Wash hands and dry them thoroughly before putting on the first pair of gloves.

II. Compound Handling

  • Weighing and Transfer: Carefully weigh the solid compound on weighing paper or in a container within the fume hood to minimize dust generation.[2]

  • During the Procedure: Keep all containers with the compound sealed when not in use. Avoid any direct contact with the substance.

  • Changing Gloves: If gloves become contaminated, remove them immediately, wash your hands, and don a new pair.

III. Post-Handling and Decontamination

  • Decontamination: Clean all glassware and equipment that came into contact with the compound. The solvent rinseate must be collected as hazardous liquid waste.[5]

  • Doffing PPE:

    • Remove gloves using a technique that avoids touching the outer surface with bare skin.

    • Remove the lab coat, turning it inside out to contain any surface contamination.

    • Remove safety goggles.

    • Wash hands and face thoroughly with soap and water.[2]

Emergency and Disposal Plans

A. Spill and Exposure Procedures

  • Small Spill: For a small spill of the solid, carefully sweep up the material and place it into a sealed container for hazardous waste disposal. Avoid generating dust. Clean the area with a damp cloth, which should also be disposed of as hazardous waste.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][4]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][4]

B. Waste Disposal

  • Chemical Waste: Under no circumstances should this compound or its solutions be disposed of down the drain.[5] All waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5][6]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be placed in the solid hazardous waste container.[5]

  • Regulatory Compliance: Carbamate wastes may be subject to specific land disposal restrictions and treatment standards under the Resource Conservation and Recovery Act (RCRA).[7] Always follow your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Cleanup & Disposal cluster_emergency Contingency prep_start Start: Review SDS prep_area Prepare Fume Hood prep_start->prep_area prep_ppe Don PPE: 1. Lab Coat 2. Goggles 3. Gloves prep_area->prep_ppe handle_weigh Weigh & Transfer Compound prep_ppe->handle_weigh Enter Fume Hood handle_react Perform Procedure handle_weigh->handle_react cleanup_decon Decontaminate Equipment handle_react->cleanup_decon spill Spill Occurs handle_react->spill exposure Exposure Occurs handle_react->exposure cleanup_waste Segregate Hazardous Waste (Solid & Liquid) cleanup_decon->cleanup_waste cleanup_doff Doff PPE: 1. Gloves 2. Lab Coat 3. Goggles cleanup_waste->cleanup_doff cleanup_wash Wash Hands & Face cleanup_doff->cleanup_wash spill->cleanup_waste Follow Spill Protocol exposure->cleanup_wash Follow First Aid

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.